Ulotaront
説明
Structure
3D Structure
特性
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDQTDRAHXHOC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310426-33-5 | |
| Record name | SEP-363856 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310426335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEP-363856 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15665 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ulotaront | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6270MG59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ulotaront mechanism of action in schizophrenia
An In-depth Technical Guide to the Core Mechanism of Action of Ulotaront in Schizophrenia
Executive Summary
This compound (SEP-363856) represents a novel paradigm in the pharmacotherapy of schizophrenia, moving beyond the classical dopamine D2 receptor antagonism that has defined antipsychotic treatment for decades.[1][2] Its therapeutic effects are primarily mediated through a unique dual agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[3][4] This mechanism allows for a modulatory approach to hyper- and hypo-dopaminergic states characteristic of schizophrenia, offering the potential for broad efficacy across positive, negative, and cognitive symptoms with a favorable side-effect profile.[4][5] This guide provides a detailed examination of this compound's receptor pharmacology, downstream signaling cascades, and the key experimental evidence that elucidates its mechanism of action.
Molecular Targets and Receptor Pharmacology
This compound's pharmacological profile is distinguished by its potent agonism at TAAR1 and moderate agonism at 5-HT1A receptors, with negligible affinity for dopamine D2 or 5-HT2A receptors.[2][6] This profile was characterized through extensive in vitro studies, the results of which are summarized below.
Receptor Binding Affinity
Competitive radioligand binding assays were utilized to determine the binding affinity (Ki) of this compound for its primary targets and a range of other receptors. The data consistently show high affinity for TAAR1 and 5-HT1A, with significantly lower affinity for other serotonergic and dopaminergic receptors.[6][7]
| Receptor Target | Binding Affinity (Ki) | Species | Reference |
| TAAR1 | ~38 nM (EC50) | Human | [1][2] |
| 5-HT1A | 284 nM | Human | [1][6] |
| 5-HT1D | 1.13 µM | Human | [6] |
| 5-HT1B | 1.9 µM | Human | [6] |
| 5-HT7 | 0.03 µM | Human | [6] |
| Dopamine D2 | >10 µM (weak activity) | Human | [4][7] |
Table 1: Summary of this compound Receptor Binding Affinities (Ki). Note: TAAR1 affinity is often reported as a functional potency (EC50) due to the nature of the assays.
Functional Activity
Functional assays, such as cAMP accumulation assays, were employed to characterize the intrinsic activity of this compound at its target receptors. These studies confirm that this compound acts as a full agonist at TAAR1 and a partial agonist at 5-HT1A.[6][7]
| Receptor Target | Functional Activity (EC50) | Efficacy (Emax) | Species | Reference |
| TAAR1 | 0.14 µM | 101% (Full Agonist) | Human | [6][7] |
| 5-HT1A | 2.3 µM | 75% (Partial Agonist) | Human | [6][7] |
| 5-HT1B | 15.6 µM | 22% (Weak Partial Agonist) | Human | [6][7] |
| 5-HT7 | 6.7 µM | 41% (Weak Partial Agonist) | Human | [6] |
| Dopamine D2 | 10.44 µM | 24% (Weak Partial Agonist) | Human | [7] |
Table 2: Summary of this compound In Vitro Functional Activity.
Signaling Pathways and Cellular Mechanisms
This compound exerts its effects by engaging distinct G-protein-coupled receptor (GPCR) signaling pathways. Its dual agonism at TAAR1 and 5-HT1A receptors leads to a cascade of intracellular events that ultimately modulate neuronal activity and neurotransmitter release.
TAAR1-Mediated Signaling
TAAR1 is a Gs and Gq-coupled GPCR.[8] Upon activation by this compound, TAAR1 primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] This increase in intracellular cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing ion channel activity and gene expression. This pathway is crucial for modulating dopamine neuron firing and synthesis.[9][10]
5-HT1A-Mediated Signaling
The 5-HT1A receptor is coupled to the Gi/o alpha subunit. As a partial agonist, this compound activates this pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[11] Additionally, the beta-gamma subunit of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. This mechanism is particularly relevant in serotonergic neurons of the dorsal raphe nucleus (DRN).[1]
System-Level Mechanism in Schizophrenia
The therapeutic action of this compound in schizophrenia is hypothesized to result from its integrated effects on key brain circuits, primarily the mesolimbic and mesocortical dopamine pathways.
Modulation of Dopaminergic Systems
Schizophrenia is associated with a hyperdopaminergic state in the mesolimbic pathway (contributing to positive symptoms) and a hypodopaminergic state in the mesocortical pathway (contributing to negative and cognitive symptoms). This compound addresses this imbalance without directly blocking D2 receptors.
-
In the Ventral Tegmental Area (VTA): TAAR1 activation by this compound reduces the firing rate of dopamine neurons.[1] This is thought to occur via modulation of presynaptic D2 autoreceptors and potassium channels, leading to decreased dopamine release in the nucleus accumbens.[6][10] This action helps normalize mesolimbic hyperactivity.
-
State-Dependent Action: Preclinical evidence suggests this compound's inhibitory effects on dopamine are most pronounced under hyperdopaminergic conditions.[7] For instance, it reduces ketamine-induced increases in striatal dopamine synthesis capacity without affecting it in naive animals, indicating it may act as a "stabilizer" rather than a blanket suppressant.[7]
-
Serotonergic Influence: Agonism at 5-HT1A autoreceptors on dorsal raphe nucleus (DRN) neurons reduces serotonin release.[1] Since serotonin can inhibit dopamine release in cortical and striatal regions, this action may indirectly facilitate dopamine release in areas where it is deficient, such as the prefrontal cortex.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standard, yet sophisticated, pharmacological and electrophysiological assays.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of an unlabeled compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.[12][13]
-
Objective: To determine the inhibition constant (Ki) of this compound at TAAR1, 5-HT1A, and other receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest are prepared via homogenization and centrifugation. Protein concentration is quantified (e.g., BCA assay).[14]
-
Assay Setup: In a 96-well plate, prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., a radiolabeled antagonist) and serial dilutions of this compound.[15]
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[14]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation (agonist or antagonist activity) by quantifying changes in the intracellular second messenger cAMP.[11][16]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at Gs-coupled (TAAR1) and Gi/o-coupled (5-HT1A) receptors.
-
Methodology:
-
Cell Culture: CHO or HEK293 cells expressing the target receptor are cultured in 96- or 384-well plates.[11][17]
-
Compound Addition: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of this compound are then added. For Gi/o-coupled receptors, cells are co-stimulated with forskolin to induce a baseline level of cAMP that can be inhibited.[18]
-
Incubation: Cells are incubated for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production or inhibition.[18]
-
Cell Lysis: Cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[18]
-
Data Analysis: A standard curve is used to convert the signal to cAMP concentration. Data are fitted to a dose-response curve to calculate EC50 and Emax values.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical activity of individual neurons, providing direct evidence of how a compound affects neuronal excitability.[19][20]
-
Objective: To determine the effect of this compound on the firing rate of dopamine neurons in the VTA and serotonin neurons in the DRN.
-
Methodology:
-
Slice Preparation: Acute brain slices containing the VTA or DRN are prepared from rodents.
-
Neuron Identification: Neurons are visualized under a microscope, and dopaminergic or serotonergic neurons are identified based on their location, morphology, and characteristic electrical properties (e.g., presence of a hyperpolarization-activated current, Ih).[21][22]
-
Recording: A glass micropipette forms a high-resistance seal with the neuron's membrane, and the membrane is ruptured to gain electrical access to the cell interior (whole-cell configuration).[20]
-
Drug Application: In current-clamp mode, the neuron's spontaneous firing rate is recorded at baseline. This compound is then applied to the slice via perfusion, and changes in firing frequency are measured.
-
Pharmacological Specificity: To confirm the receptor mediating the effect, the experiment is repeated in the presence of a specific antagonist (e.g., a TAAR1 or 5-HT1A antagonist).
-
Conclusion
The mechanism of action of this compound is a significant departure from conventional antipsychotic pharmacology. By acting as a TAAR1 full agonist and a 5-HT1A partial agonist, it modulates, rather than blocks, key neurotransmitter systems implicated in the pathophysiology of schizophrenia.[3][4] This dual-action profile provides a plausible basis for its observed efficacy on a broad range of symptoms and its favorable safety profile, particularly the low incidence of extrapyramidal symptoms and metabolic disturbances.[5] The preclinical data, supported by robust in vitro and electrophysiological evidence, present a compelling rationale for this compound as a first-in-class therapeutic for schizophrenia.
References
- 1. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]
- 5. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taar1-mediated modulation of presynaptic dopaminergic neurotransmission: role of D2 dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Ulotaront: A Technical Guide to its Dual TAAR1 and 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulotaront (SEP-363856) is an investigational psychotropic agent representing a novel paradigm in the treatment of schizophrenia and other neuropsychiatric disorders.[1] Its mechanism of action is distinguished by the absence of direct dopamine D2 or serotonin 5-HT2A receptor antagonism, the cornerstone of current antipsychotic therapies.[2] Instead, this compound's therapeutic effects are primarily mediated through its agonism at two distinct G-protein coupled receptors: the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[3][4] This technical guide provides an in-depth examination of this compound's pharmacology, presenting quantitative binding and functional data, detailing the canonical signaling pathways of its target receptors, outlining key experimental methodologies for its characterization, and visualizing its dual-action mechanism.
Quantitative Pharmacological Profile
This compound was identified through a target-agnostic, phenotypic screening approach designed to find compounds with antipsychotic-like activity in vivo without the hallmark D2/5-HT2A receptor blockade.[4] Subsequent in vitro characterization revealed its potent agonist activity at human TAAR1, with a secondary, less potent agonist effect at the 5-HT1A receptor.[1][5]
Receptor Binding and Functional Activity
The binding affinity (Ki) and functional potency (EC50) of this compound at its primary targets and other screened receptors are summarized below. The data demonstrate a clear preference and higher potency for TAAR1 over the 5-HT1A receptor.[3][5]
Table 1: this compound In Vitro Receptor Profile
| Receptor Target | Assay Type | Parameter | Value (µM) | Efficacy (Emax %) | Reference |
|---|---|---|---|---|---|
| TAAR1 | Functional (cAMP) | EC50 | 0.14 | 101% (Full Agonist) | [3][5] |
| Functional (cAMP) | EC50 | 0.038 | 109% (Full Agonist) | [2][6] | |
| 5-HT1A | Binding | Ki | 0.28 | N/A | [3][7] |
| Functional (cAMP) | EC50 | 2.3 | 75% (Partial Agonist) | [3][5] | |
| 5-HT1B | Binding | Ki | 1.9 | N/A | [3] |
| Functional | EC50 | 15.6 | 22% (Weak Partial Agonist) | [3] | |
| 5-HT1D | Binding | Ki | 1.13 | N/A | [3] |
| 5-HT7 | Binding | Ki | 0.03 | N/A | [3] |
| Functional | EC50 | 6.7 | 41% (Weak Partial Agonist) | [3] |
| Dopamine D2 | Functional (cAMP) | EC50 | 10.44 | 23.9% (Weak Partial Agonist) |[5] |
Note: Variations in reported EC50 values for TAAR1 may arise from different experimental conditions and assay systems.
Core Signaling Pathways
This compound achieves its effects by activating two distinct signaling cascades. TAAR1 primarily couples to Gαs to stimulate adenylyl cyclase, while 5-HT1A canonically couples to Gαi/o to inhibit it.
TAAR1 Signaling Cascade
TAAR1 is a G-protein coupled receptor that, upon activation by an agonist like this compound, predominantly couples to the Gαs subunit.[8] This initiates a cascade involving the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA).[8][9] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[8] Evidence also suggests TAAR1 can signal through other pathways, including Protein Kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroprotective and anti-apoptotic effects.[9][10]
5-HT1A Signaling Cascade
The 5-HT1A receptor is a classic inhibitory GPCR that couples to Gαi/o proteins.[11] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.[12] Concurrently, the dissociated Gβγ subunit directly modulates ion channels.[11] It activates G-protein-activated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, which reduces neuronal excitability.[12] The Gβγ subunit also inhibits voltage-gated calcium channels, further decreasing neuronal firing and neurotransmitter release.[12] Non-canonical signaling via MAPK and PI3K-Akt pathways has also been reported.[13]
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Discovery and synthesis of Ulotaront (SEP-363856)
An In-depth Technical Guide on the Discovery and Synthesis of Ulotaront (SEP-363856)
Executive Summary
This compound (also known as SEP-363856) is an investigational psychotropic agent representing a potential paradigm shift in the treatment of schizophrenia and other neuropsychiatric disorders.[1] Discovered through a novel, mechanism-independent phenotypic screening platform, its unique mechanism of action, centered on agonism at the trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor, distinguishes it from all currently marketed antipsychotics that primarily target dopamine D2 receptors.[2][3][4] This guide provides a detailed overview of the discovery process, chemical synthesis, pharmacological profile, and the experimental methodologies used to characterize this compound. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery: A Phenotypic, Target-Agnostic Approach
The discovery of this compound was a collaborative effort between Sunovion Pharmaceuticals and PsychoGenics Inc.[5] It emerged from a target-agnostic strategy designed to identify compounds with antipsychotic-like behavioral profiles while avoiding the dopamine D2 receptor antagonism characteristic of existing antipsychotics.[3][6][7]
This innovative approach utilized PsychoGenics' proprietary SmartCube® platform, a high-throughput, in vivo system that combines robotics and artificial intelligence.[2][5] In this platform, mice are administered a test compound and their spontaneous and evoked behaviors are monitored by a high-resolution camera in a controlled environment. Complex computer vision and AI algorithms then analyze the behavioral data to identify a unique "behavioral signature" for the compound, which is compared against a database of signatures from known psychoactive drugs to predict its therapeutic potential.
This compound was identified from this screening process as a compound with a promising antipsychotic-like signature but without the D2-antagonist profile.[2][3] Subsequent medicinal chemistry efforts optimized the molecule based on quantitative structure-activity relationship (SAR) analysis, leading to the selection of SEP-363856 for further development.[2][3] Only after its promising in vivo profile was established were its molecular targets deconvoluted, revealing its activity as a TAAR1 and 5-HT1A agonist.[6][8]
Chemical Synthesis
This compound, with the IUPAC name 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine, is a small molecule of the thienopyran class.[5][9] A representative synthesis starts from 2-(thiophen-3-yl)ethan-1-ol.[3][7] The process involves the condensation of this starting material with N-methylaminoacetaldehyde dimethyl acetal in the presence of triflic acid to form the core thienopyran structure.[9]
Detailed manufacturing processes and methods for reducing impurities in this compound hydrochloride have also been described in patent literature.[10]
Mechanism of Action: Dual Receptor Agonism
This compound's therapeutic effects are believed to be mediated by its agonist activity at two G-protein coupled receptors (GPCRs): TAAR1 and 5-HT1A.[4][6] Crucially, it lacks direct antagonist activity at dopamine D2 or serotonin 5-HT2A receptors, the primary targets of conventional antipsychotics.[3][7]
-
TAAR1 Agonism: TAAR1 is expressed in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[7] It functions as a modulator of dopamine, serotonin, and glutamate neurotransmission.[3][6] Activation of TAAR1 by this compound is thought to regulate presynaptic dopamine function, attenuating excessive dopamine synthesis and release, which is a hallmark of schizophrenia pathophysiology.[6][11]
-
5-HT1A Agonism: The 5-HT1A receptor is an autoreceptor that regulates serotonin release.[6] Agonism at this receptor, particularly in the DRN, inhibits the firing of serotonergic neurons.[6] This action is thought to contribute to the antipsychotic, anxiolytic, and antidepressant-like effects of the compound.
This dual mechanism offers a novel approach to stabilizing neurotransmitter activity and mitigating psychotic symptoms, potentially with a more favorable side-effect profile compared to D2-blocking agents.
Quantitative Data Summary
Table 1: Receptor Binding and Functional Activity
| Receptor Target | Assay Type | Value | Species | Reference |
| TAAR1 | Functional (cAMP) | EC₅₀ = 38 nM | Human | [3] |
| Functional (Gαs) | pEC₅₀ = 6.08 | Human | [8] | |
| Efficacy (Eₘₐₓ) | 109% (Full Agonist) | Human | [3] | |
| 5-HT1A | Functional | Partial Agonist | Human | [8] |
| Binding | >50% inhibition at 10 µM | - | [12] | |
| Dopamine D2 | Binding/Function | No significant antagonist activity | - | [3][7] |
| Serotonin 5-HT2A | Binding/Function | No significant antagonist activity | - | [3][7] |
| α₂ₐ, α₂ₑ, 5-HT₁ₑ, etc. | Binding | >50% inhibition at 10 µM | - | [12] |
Table 2: Preclinical Pharmacokinetics & ADME
| Parameter | Value | Species | Reference |
| Solubility | High | In Vitro | [13] |
| Permeability | High | In Vitro | [13] |
| BCS Classification | Class 1 | - | [13] |
| Plasma Protein Binding | Low (>78% unbound) | Human, Animal | [13] |
| Brain-to-Plasma Ratio | ~3 | Mouse, Rat | [12] |
| Major Metabolism Pathway | CYP2D6-mediated | Human | [13] |
| Major Metabolite | SEP-383103 (inactive) | Human | [13][14] |
| Minor Active Metabolite | SEP-363854 | Human | [13][14] |
Table 3: Clinical Efficacy (Phase 2 Study)
| Endpoint | This compound vs. Placebo | p-value | Effect Size (ES) | Reference |
| PANSS Total Score Change | -17.2 vs. -9.7 | 0.001 | 0.45 | [2][15] |
| CGI-S Score Change | Statistically significant improvement | <0.001 | 0.52 | [2][15] |
| BNSS Total Score Change | Statistically significant improvement | - | 0.48 | [15] |
Note: In subsequent Phase 3 trials (DIAMOND 1 & 2), this compound did not meet the primary endpoint of change in PANSS total score compared to placebo.[16][17] This was attributed to an unusually high placebo response, potentially impacted by the COVID-19 pandemic.[16]
Key Experimental Protocols
Protocol 1: TAAR1 Functional Agonist Assay (cAMP Accumulation)
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to stimulate adenylyl cyclase activity via the TAAR1 receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human TAAR1 receptor.
-
Cell culture medium and reagents.
-
Assay buffer (e.g., HBSS with phosphodiesterase inhibitors like IBMX).
-
This compound and reference TAAR1 agonists (e.g., β-phenylethylamine).
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).
-
384-well white microplates.
-
-
Procedure:
-
Cell Culture: Culture the TAAR1-expressing cells to optimal confluency and seed them into 384-well plates. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Assay Protocol: a. Remove culture medium from the wells. b. Add assay buffer containing phosphodiesterase inhibitors and incubate to establish baseline conditions. c. Add the serially diluted compounds to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's instructions.
-
Data Analysis: Convert the raw signal to cAMP concentration. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response) to determine EC₅₀ and Eₘₐₓ values.
-
Protocol 2: 5-HT1A Functional Agonist Assay (cAMP Inhibition)
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.[18][19]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[18]
-
Cell culture medium.
-
Stimulation buffer.
-
Forskolin (to stimulate adenylyl cyclase and generate a cAMP signal).
-
This compound and reference compounds (e.g., 5-HT as a full agonist).[18]
-
cAMP detection kit.
-
384-well white microplates.
-
-
Procedure:
-
Cell Culture: Culture the 5-HT1A-expressing cells and seed them into 384-well plates.
-
Compound Treatment: a. Pre-incubate the cells with serial dilutions of this compound or reference compounds for a short period. b. Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production. c. Incubate for a specified time (e.g., 30 minutes) at 37°C. The 5-HT1A agonist activity will inhibit this forskolin-stimulated cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.
-
Data Analysis: The signal will be inversely proportional to agonist activity. Plot the concentration-response curve to calculate the EC₅₀ for the inhibition of forskolin-stimulated cAMP.
-
Protocol 3: Radioligand Binding Assay (General Principle)
-
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., 5-HT1A).
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).[20]
-
Assay buffer.
-
Serial dilutions of this compound.
-
A non-labeled competing ligand for determining non-specific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), the competing ligand (for non-specific binding), or a concentration of this compound.
-
Incubation: Incubate the plate for a set time (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[20]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. SEP-363856 successful against schizophrenia | Drug Discovery News [drugdiscoverynews.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, single‐dose, crossover study of the effects of this compound on electrocardiogram intervals in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (SEP-363856) News - LARVOL Sigma [sigma.larvol.com]
- 16. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating this compound in Schizophrenia | Otsuka US [otsuka-us.com]
- 17. Sumitomo Dainippon Pharma/Otsuka Pharmaceutical announced that two Phase III studies of this compound did not meet the primary endpoints [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
Preclinical Pharmacology and Toxicology of Ulotaront: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is an investigational psychotropic agent with a novel mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2][3][4][5] Unlike conventional antipsychotics, this compound lacks significant antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, suggesting a distinct pharmacological profile and the potential for an improved safety and tolerability profile.[2][3][4][6][7] This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Pharmacology
Receptor Binding Affinity
This compound's primary targets are TAAR1 and 5-HT1A receptors. It exhibits high affinity for the human TAAR1 receptor and moderate affinity for the 5-HT1A receptor.[1] Notably, it shows minimal affinity for a wide range of other receptors, including dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets of traditional antipsychotics.[3]
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i (µM) |
| TAAR1 | Not available in K_i |
| 5-HT_1A | 0.28[1] |
| 5-HT_1B | 1.9[1] |
| 5-HT_1D | 1.13[1] |
| 5-HT_7 | 0.03[1] |
| Dopamine D_2 | No appreciable binding[1] |
| Serotonin 5-HT_2A | No appreciable binding[1] |
Functional Activity
In vitro functional assays have confirmed that this compound acts as a full agonist at TAAR1 and a partial agonist at 5-HT1A receptors.[1][8] Its activity at other serotonin receptor subtypes is significantly weaker.[1][8]
Table 2: In Vitro Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value |
| Human TAAR1 | cAMP | EC_50 | 0.14 µM[1] |
| E_max | 101%[1] | ||
| Human 5-HT_1A | cAMP | EC_50 | 2.3 µM[1] |
| E_max | 75%[1] | ||
| Human 5-HT_1B | - | EC_50 | 15.6 µM[1] |
| E_max | 22%[1] | ||
| Human 5-HT_7 | - | EC_50 | 6.7 µM[1] |
| E_max | 41%[1] |
In Vivo Pharmacology & Efficacy Models
This compound has demonstrated antipsychotic-like activity in various preclinical models relevant to schizophrenia. These models are designed to assess the potential efficacy of a compound in treating the positive, negative, and cognitive symptoms of the disorder.
This model is widely used to screen for potential antipsychotic drugs. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents, which is considered a model of psychosis-related agitation.
-
Experimental Protocol:
-
Animals: Male mice or rats are typically used.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arena) for a designated period.
-
Drug Administration: this compound or vehicle is administered at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
-
PCP Administration: After a pre-treatment period, animals are administered PCP (typically 1-5 mg/kg, i.p.) to induce hyperactivity.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.
-
Outcome: A reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
-
This compound has been shown to dose-dependently reduce PCP-induced hyperactivity in mice.[8]
Repeated administration of PCP can induce behavioral deficits in rodents that are thought to model the negative symptoms (e.g., social withdrawal) and cognitive impairments of schizophrenia.
-
Experimental Protocol:
-
Animals: Male rats or mice are commonly used.
-
PCP Regimen: Animals receive repeated injections of PCP (e.g., 5-10 mg/kg, i.p.) or saline for several consecutive days (e.g., 7-14 days).
-
Washout Period: A washout period follows the PCP regimen to allow for the acute effects of the drug to dissipate.
-
Behavioral Testing: Following the washout period, animals are subjected to various behavioral tests to assess negative-like symptoms (e.g., social interaction test) and cognitive function (e.g., novel object recognition test).
-
Drug Administration: this compound or vehicle is administered prior to behavioral testing.
-
Outcome: Reversal of PCP-induced deficits in social interaction or cognitive performance suggests potential efficacy against negative and cognitive symptoms.
-
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse).
-
Experimental Protocol:
-
Animals: Rats or mice are placed in a startle chamber equipped with a speaker and a sensor to measure the startle response.
-
Acclimation: A brief acclimation period with background white noise is provided.
-
Stimuli: A series of trials are presented, including:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-pulse trials (e.g., a 70-85 dB prepulse preceding the 120 dB pulse by a short interval).
-
No-stimulus trials (background noise only).
-
-
Drug Administration: this compound or vehicle is administered prior to the testing session.
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Outcome: Attenuation of a deficit in PPI (e.g., induced by a psychotomimetic agent) by the test compound is considered a positive finding.
-
Pharmacokinetics and Metabolism
This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by high solubility and permeability, rapid absorption, and good brain penetration.[9][10]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| Bioavailability (%) | >70 | >70 | >70 | >70 |
| T_max (h) | ~0.5 | ~0.5 | - | - |
| Half-life (h) | 1.5 - 4 | 1.5 - 4 | - | - |
| Volume of Distribution (L/kg) | ~3.5 | ~3.5 | - | - |
| Clearance (mL/min/kg) | 12 - 43 | 12 - 43 | - | - |
| Brain Penetration | Good | Good | - | - |
Data adapted from multiple sources.[1][9][10]
Metabolism of this compound is mediated by both NADPH-dependent and -independent pathways, with CYP2D6 being the major metabolizing enzyme.[9][10] It is an inhibitor of CYP2D6, OCT1, and OCT2, and an inducer of CYP2B6.[9][10] Its major metabolite is SEP-383103.[9]
Toxicology
Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a new drug candidate before human trials. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations.
General Toxicology Studies
-
Single-Dose Toxicity: These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of the drug.
-
Repeat-Dose Toxicity: Animals are administered the drug daily for a specified duration (e.g., 28 days, 90 days) to assess the effects of long-term exposure. These studies provide crucial information on potential target organ toxicity, dose-response relationships, and the no-observed-adverse-effect level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to cause genetic damage.
-
Safety Pharmacology: These studies investigate the effects of the drug on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.
Publicly available information indicates that this compound was well-tolerated in 4-week and 26-week preclinical studies.[8][11]
Specific Toxicology Findings
-
Abuse Liability: Preclinical studies in rats suggest that this compound has a low potential for abuse. It was not self-administered by rats trained to self-administer drugs of abuse like amphetamine, cocaine, or heroin.[12][13]
-
Catalepsy: this compound did not induce catalepsy in mice at doses much higher than those effective in psychosis models, indicating a low risk of extrapyramidal side effects.[8]
Visualizations
Signaling Pathways
Caption: this compound's primary signaling mechanisms.
Experimental Workflows
Caption: Workflow for the PCP-induced hyperactivity model.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The preclinical data for this compound reveal a unique pharmacological profile that distinguishes it from existing antipsychotic medications. Its agonist activity at TAAR1 and 5-HT1A receptors, coupled with a lack of affinity for D2 and 5-HT2A receptors, underpins its potential for efficacy in treating a broad range of schizophrenia symptoms with an improved safety profile. The favorable pharmacokinetic properties and the reassuring preclinical toxicology findings further support its continued clinical development. This technical guide provides a comprehensive summary of the currently available preclinical data, offering valuable insights for researchers and drug development professionals in the field of neuropsychopharmacology.
References
- 1. med-associates.com [med-associates.com]
- 2. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 11. PCP-induced deficits in murine nest building activity: employment of an ethological rodent behavior to mimic negative-like symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 13. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulotaront: A Deep Dive into its Mechanisms of Action on Dopamine and Serotonin Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel psychotropic agent under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] Its unique mechanism of action, distinct from all currently approved antipsychotics, has garnered significant attention within the scientific community.[3][4] This technical guide provides a comprehensive overview of this compound's effects on the dopamine and serotonin neurotransmitter systems, with a focus on its core pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: A Dual Agonist at TAAR1 and 5-HT1A Receptors
This compound's primary mechanism of action is mediated through its agonist activity at two key G-protein coupled receptors (GPCRs): Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[1][2] Unlike conventional antipsychotics, this compound lacks significant antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which is believed to contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[3][5]
Quantitative In Vitro Pharmacology
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of this compound at its primary targets and other relevant receptors. This data has been compiled from various preclinical studies.
Table 1: this compound Activity at Primary TAAR1 and 5-HT1A Receptors
| Receptor | Parameter | Value (µM) | Emax (%) | Reference(s) |
| Human TAAR1 | EC50 | 0.14 | 101 (Full Agonist) | [2] |
| Human TAAR1 | EC50 | 0.038 | 109 (Full Agonist) | [4] |
| Human 5-HT1A | Ki | 0.28 | - | [2] |
| Human 5-HT1A | EC50 | 2.3 | 75 (Partial Agonist) | [2] |
Table 2: this compound Activity at Other Serotonin (5-HT) and Dopamine (D) Receptors
| Receptor | Parameter | Value (µM) | Emax (%) | Reference(s) |
| 5-HT1B | Ki | 1.9 | - | [2] |
| EC50 | 15.6 | 22 (Weak Partial Agonist) | [2] | |
| 5-HT1D | Ki | 1.13 | - | [2] |
| 5-HT7 | Ki | 0.03 | - | [2] |
| EC50 | 6.7 | 41 (Weak Partial Agonist) | [2] | |
| Dopamine D2 | - | No appreciable binding or functional activity | - | [2] |
Effects on Dopamine Pathways
This compound's influence on the dopamine system is primarily indirect, mediated through its agonism at TAAR1 receptors, which are co-localized with dopamine receptors in key brain regions such as the ventral tegmental area (VTA).[6]
Modulation of Dopaminergic Neuron Firing
Preclinical studies have demonstrated that TAAR1 agonists, including this compound, reduce the firing rate of VTA dopamine neurons.[1] This inhibitory effect is particularly pronounced in hyperdopaminergic states, suggesting a potential mechanism for normalizing dopamine dysregulation associated with psychosis.[2]
Impact on Dopamine Synthesis and Release
This compound has been shown to attenuate the ketamine-induced increase in striatal dopamine synthesis capacity.[7] This suggests that this compound may modulate presynaptic dopamine function, a key aspect of the pathophysiology of schizophrenia.
Figure 1: this compound's inhibitory effect on the dopamine pathway via TAAR1 agonism.
Effects on Serotonin Pathways
This compound's agonism at 5-HT1A receptors contributes significantly to its overall pharmacological profile. 5-HT1A receptors are widely distributed in the brain, including in the dorsal raphe nucleus (DRN), the primary source of serotonin projections.[6]
Regulation of Serotonergic Neuron Activity
Similar to its effects on dopamine neurons, this compound has been shown to inhibit the firing of serotonergic neurons in the DRN. This action is consistent with the known function of 5-HT1A autoreceptors, which act as a negative feedback mechanism for serotonin release.
Figure 2: this compound's modulation of the serotonin pathway via 5-HT1A agonism.
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.
In Vitro Assays
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
-
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Assay for TAAR1)
-
Objective: To determine the functional activity (EC50 and Emax) of this compound at a specific receptor.
-
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Stimulation: Cells are treated with varying concentrations of this compound.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Dose-response curves are generated to determine EC50 and Emax values.
-
Figure 3: General workflow for in vitro binding and functional assays.
In Vivo Studies
Phencyclidine (PCP)-Induced Hyperactivity Model
-
Objective: To assess the antipsychotic-like potential of this compound.
-
General Protocol:
-
Animals: Typically male mice or rats.
-
Drug Administration: Animals are pre-treated with this compound or vehicle, followed by an injection of PCP to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity is measured in an open-field arena using automated tracking systems.
-
Data Analysis: The ability of this compound to attenuate PCP-induced hyperactivity is quantified.
-
Electrophysiology
-
Objective: To measure the effects of this compound on the firing rate of dopamine and serotonin neurons.
-
General Protocol:
-
Animal Preparation: Anesthetized rodents are used.
-
Recording: Extracellular single-unit recordings are made from neurons in the VTA or DRN using microelectrodes.
-
Drug Application: this compound is administered systemically or locally, and changes in neuronal firing rate are recorded.
-
Data Analysis: Firing rates before and after drug administration are compared.
-
Conclusion
This compound represents a significant departure from traditional antipsychotic drug development. Its dual agonist activity at TAAR1 and 5-HT1A receptors, coupled with a lack of direct D2 receptor antagonism, provides a novel mechanism for modulating dopamine and serotonin pathways. The preclinical data strongly suggest that this compound can attenuate hyperdopaminergic states and regulate serotonergic neuronal activity, which are key therapeutic targets in schizophrenia. The distinct pharmacological profile of this compound holds the promise of a new generation of antipsychotic medications with an improved efficacy and safety profile. Further research, including detailed clinical investigations into its effects on human neurotransmitter systems, will be crucial in fully elucidating its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TAAR1 agonist this compound modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Phenotypic Screening and Discovery of Ulotaront
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (formerly SEP-363856) represents a significant advancement in the search for novel schizophrenia therapies, being the first compound with a non-dopamine D2 receptor antagonist mechanism to demonstrate efficacy in clinical trials.[1][2] Its discovery is a prime example of the power of target-agnostic, in vivo phenotypic screening. This approach prioritizes the identification of a desired behavioral outcome in a whole organism, deferring the elucidation of the specific molecular target until after a promising candidate is found.[1][3] this compound was identified through a process designed to find compounds with an antipsychotic-like behavioral profile in rodents, but crucially, without the D2 and serotonin 5-HT2A receptor antagonism that characterizes all previously approved antipsychotics.[4][5] Subsequent studies revealed that its unique therapeutic profile is mediated by agonism at the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor.[1][3][4]
This technical guide provides an in-depth overview of the in vivo phenotypic screening workflow that led to the discovery of this compound, details the experimental protocols for the key behavioral assays used in its characterization, presents its pharmacological data in a structured format, and illustrates the key signaling pathways involved in its mechanism of action.
The Target-Agnostic Discovery Platform: SmartCube®
This compound was discovered by Sunovion Pharmaceuticals in collaboration with PsychoGenics, utilizing the latter's proprietary SmartCube® platform.[6][7][8] This high-throughput system employs computer vision and artificial intelligence to analyze the behavioral responses of mice to novel compounds.[6][7] By capturing and analyzing hundreds of distinct behavioral features, the platform generates a unique "behavioral signature" for each compound. This signature is then compared to a large database of signatures from known drugs, including antipsychotics, antidepressants, and anxiolytics, to predict the test compound's therapeutic potential and potential side effects.[1][9]
The primary goal of the screening campaign that identified this compound was to find a compound with a behavioral signature similar to that of atypical antipsychotics, but which lacked affinity for D2 and 5-HT2A receptors.[1][5]
Experimental Workflow and this compound's Behavioral Profile
The general workflow for the phenotypic screening process is outlined below. This iterative process allowed for the high-throughput screening of numerous compounds to identify candidates with the desired antipsychotic-like profile.
Through this screening process, this compound was identified. Its behavioral signature in the SmartCube® platform was predominantly antipsychotic-like, with additional secondary characteristics suggesting anxiolytic and antidepressant activities.[1][10] This profile was distinct from typical and atypical antipsychotics, pointing towards a novel mechanism of action.
Data Presentation: Pharmacology of this compound
Following its identification through phenotypic screening, this compound was extensively profiled in vitro to determine its receptor binding affinities and functional activities. This work confirmed the absence of activity at D2 and 5-HT2A receptors and identified its agonism at TAAR1 and 5-HT1A receptors as its primary mechanism.[1]
Table 1: In Vitro Receptor Profile of this compound
| Receptor Target | Binding Affinity (Ki, µM) | Functional Activity (EC50, µM) | Efficacy (Emax, %) |
|---|---|---|---|
| TAAR1 | - | 0.14 | 101% (Full Agonist) |
| 5-HT1A | 0.28 | 2.3 | 75% (Agonist) |
| 5-HT7 | 0.03 | 6.7 | 41% (Weak Agonism) |
| 5-HT1D | 1.13 | - | - |
| 5-HT1B | 1.9 | 15.6 | 22% (Weak Agonism) |
| Dopamine D2 | No Appreciable Binding/Activity | No Appreciable Binding/Activity | No Appreciable Binding/Activity |
| Serotonin 5-HT2A | No Appreciable Binding/Activity | No Appreciable Binding/Activity | No Appreciable Binding/Activity |
Data sourced from Achtyes et al. (2023).[1]
The antipsychotic-like behavioral signature was further validated in established preclinical in vivo models of schizophrenia.
Table 2: Summary of In Vivo Preclinical Efficacy Models for this compound
| Preclinical Model | Relevance to Schizophrenia | Observed Effect of this compound | Key Finding |
|---|---|---|---|
| Phencyclidine (PCP)-Induced Hyperactivity | Models positive symptoms (psychosis) | Attenuates PCP-induced increase in locomotor activity | Demonstrates antipsychotic-like activity[4][5] |
| Prepulse Inhibition (PPI) of Acoustic Startle | Models sensorimotor gating deficits | Reverses PCP-induced deficits in PPI | Normalizes sensorimotor gating deficits[4][5] |
| Subchronic PCP-Induced Social Interaction Deficits | Models negative symptoms (social withdrawal) | Reverses subchronic PCP-induced deficits in social interaction | Suggests efficacy against negative symptoms[4][5] |
| TAAR1 Knockout (KO) Mice Studies | Confirms mechanism of action | Antipsychotic-like effects are absent in TAAR1-KO mice | Confirms TAAR1 is essential for its primary effects[1] |
Experimental Protocols
SmartCube® Phenotypic Screening
-
Objective: To perform high-throughput behavioral screening of compounds to identify novel therapeutic candidates.
-
Apparatus: The SmartCube® is an automated system consisting of a chamber equipped with cameras and sensors. Computer vision software tracks the animal's movement and posture in three dimensions.
-
Procedure:
-
Male mice are individually administered the test compound (e.g., this compound) or vehicle.
-
After a predetermined pretreatment interval, each mouse is placed into the SmartCube® chamber for a monitoring session.
-
The system records the animal's behavior, capturing a wide range of data points including locomotor activity, rearing, grooming, and specific stereotyped behaviors.
-
Proprietary artificial intelligence and machine learning algorithms analyze the complex behavioral data to generate a quantitative "behavioral signature."
-
This signature is compared against a reference database containing signatures of known psychoactive drugs to classify the compound's profile (e.g., antipsychotic-like, antidepressant-like).
-
-
Endpoint: A classification of the compound's behavioral profile and its similarity to known drug classes. For this compound, the endpoint was the identification of a strong antipsychotic-like signature.[1][9]
Phencyclidine (PCP)-Induced Hyperactivity
-
Objective: To assess the potential of a compound to mitigate the psychostimulant-induced hyperactivity that models positive symptoms of schizophrenia.[11]
-
Procedure:
-
Rodents (mice or rats) are habituated to an open-field arena equipped with infrared beams to track movement.
-
Animals are pre-treated with either vehicle or this compound at various doses.
-
Following the pretreatment period, animals are administered PCP (a non-competitive NMDA receptor antagonist) to induce hyperlocomotion.[4]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
-
-
Endpoint: A statistically significant reduction in PCP-induced locomotor activity in the this compound-treated groups compared to the vehicle-treated group.
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating, a cognitive process that is deficient in schizophrenia patients and can be modeled in rodents.
-
Procedure:
-
An animal is placed in a startle chamber equipped with a sensor to detect whole-body startle responses.
-
The test session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented, eliciting a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
To induce a PPI deficit, animals are treated with agents like PCP before the test session.[4] The test compound (this compound) is administered prior to PCP.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The reversal of the PCP-induced deficit in PPI by this compound indicates efficacy.
This compound's Signaling Pathway and Mechanism of Action
This compound's antipsychotic effect is not mediated by the blockade of postsynaptic D2 receptors. Instead, it modulates key monoaminergic and glutamatergic circuits through the activation of TAAR1 and 5-HT1A receptors, which are expressed in critical brain regions like the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[4][5]
This dual agonism is thought to normalize brain circuitry implicated in schizophrenia.[4] Activation of TAAR1 modulates dopamine and glutamate neurotransmission, while 5-HT1A agonism inhibits firing in the dorsal raphe nucleus.[4][5] This combined action is believed to produce a therapeutic effect on positive, negative, and cognitive symptoms without the side effects associated with direct D2 receptor blockade.[4][6]
Conclusion
The discovery of this compound is a landmark achievement for psychiatric drug development, validating the utility of target-agnostic, in vivo phenotypic screening. By focusing on a desired behavioral outcome—an antipsychotic-like profile without D2/5-HT2A antagonism—this approach successfully identified a first-in-class therapeutic candidate with a novel mechanism of action.[1][2] The detailed preclinical characterization in established animal models confirmed its antipsychotic potential and elucidated its function as a TAAR1 and 5-HT1A agonist. While facing challenges in recent Phase 3 trials, the journey of this compound from a phenotypic screen to late-stage clinical development provides a powerful blueprint for the future discovery of innovative treatments for complex CNS disorders.[7][8]
References
- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating this compound in Schizophrenia | Otsuka US [otsuka-us.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. psychogenics.com [psychogenics.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Journey of Ulotaront: A Technical Guide to its Pharmacokinetics and Brain Penetration in Rodents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and central nervous system distribution of Ulotaront (SEP-363856), a novel agonist of the trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor, in rodent models. This compound's unique mechanism of action, which does not rely on direct dopamine D2 receptor antagonism, marks a significant advancement in the development of treatments for psychotic disorders. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to penetrate the blood-brain barrier, is critical for its continued development and clinical application.
Core Pharmacokinetic Profile of this compound in Rodents
This compound has demonstrated favorable pharmacokinetic properties in preclinical studies involving mice and rats. It is characterized by high solubility and permeability, leading to rapid absorption and significant bioavailability.[1][2][3] The compound also exhibits low binding to plasma proteins, with an unbound fraction greater than 78% in both rodents and humans.[3][4]
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Value | Species | Source |
| Bioavailability | >70% | Preclinical Species | [1][2] |
| Volume of Distribution (Vd) | ~3.5 L/kg | Preclinical Species | [1][2] |
| Half-life (t½) | 1.5 - 4 hours | Preclinical Species | [1][2] |
| Clearance (CL) | 12 - 43 ml/min/kg | Preclinical Species | [1][2] |
| Time to Maximum Concentration (Tmax) | Within 30 minutes | Mice and Rats | [3] |
Superior Brain Penetration: A Key Attribute
A critical characteristic for any centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This compound has shown excellent penetration into the central nervous system in rodent models.[1][2][3]
Table 2: Brain Penetration of this compound in Rodents
| Parameter | Value | Species | Source |
| Brain-to-Plasma Ratio (Cmax) | ≥ 4 | Mice | [3] |
| Brain-to-Plasma Ratio (AUC) | ≥ 2 | Mice | [3] |
| Brain-to-Plasma Ratio (Cmax) | ≥ 4 | Rats | [3] |
| Brain-to-Plasma Ratio (AUC) | ≥ 2 | Rats | [3] |
These high brain-to-plasma ratios for both maximum concentration (Cmax) and overall exposure (Area Under the Curve, AUC) indicate that this compound readily enters the brain and achieves concentrations sufficient to engage its therapeutic targets.[3]
Metabolic Pathways
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 being the major metabolizing enzyme.[1][2][5] The metabolic process involves both NADPH-dependent and NADPH-independent pathways.[1][2][5] The primary metabolite identified in preclinical species and humans is SEP-383103.[4][5]
Experimental Protocols
The pharmacokinetic and brain penetration data for this compound in rodents were generated through a series of well-established experimental protocols. The following provides a detailed methodology for these key experiments.
Pharmacokinetic Studies in Rodents
Objective: To determine the pharmacokinetic profile of this compound following single intravenous (IV), intraperitoneal (IP), and oral (PO) administrations in mice and rats.[1][2][5]
Methodology:
-
Animal Models: Male Sprague-Dawley rats and CD-1 mice are commonly used for these studies. Animals are housed in controlled environments with regulated light-dark cycles and access to food and water.
-
Drug Formulation: this compound is typically formulated in a vehicle suitable for the specific route of administration (e.g., saline for IV, a suspension for PO).
-
Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Intraperitoneal (IP): A single dose is injected into the peritoneal cavity.
-
Oral (PO): A single dose is administered by gavage.
-
-
Sample Collection:
-
Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) or via cardiac puncture at predetermined time points post-dose.
-
For brain penetration studies, animals are euthanized at specified times, and whole brains are rapidly excised.
-
-
Sample Processing:
-
Blood samples are centrifuged to separate plasma.
-
Brain tissue is homogenized.
-
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound and its major metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Assessment of Brain Penetration
Objective: To quantify the extent of this compound distribution into the central nervous system.
Methodology:
-
Study Design: Following a single administration of this compound (typically oral or intraperitoneal at a dose like 10 mg/kg), plasma and brain tissue are collected at multiple time points.[3]
-
Sample Collection and Processing: As described in the pharmacokinetic study protocol.
-
Calculation of Brain-to-Plasma Ratio: The ratio of the drug concentration in the brain to the concentration in the plasma is calculated at each time point. The ratios of the AUCs for brain and plasma (AUC_brain / AUC_plasma) are also determined to assess overall exposure.
Visualizing the Science
Signaling Pathways of this compound
This compound's therapeutic effects are believed to be mediated through its agonist activity at TAAR1 and 5-HT1A receptors, which in turn modulate dopaminergic, serotonergic, and glutamatergic neurotransmission.[7]
Caption: this compound's dual agonist action on TAAR1 and 5-HT1A receptors.
Experimental Workflow for Rodent Pharmacokinetic Studies
The following diagram illustrates the typical workflow for conducting pharmacokinetic and brain penetration studies of this compound in rodents.
Caption: Standard workflow for assessing this compound's PK and brain penetration.
This comprehensive guide, detailing the pharmacokinetics and brain penetration of this compound in rodents, provides a valuable resource for the scientific community. The favorable ADME profile and excellent CNS penetration underscore the potential of this compound as a promising therapeutic agent for schizophrenia and other neuropsychiatric disorders.
References
- 1. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the cassette-dosing approach to assess brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Ulotaront's Potential in Generalized Anxiety Disorder: A Technical Whitepaper
A Novel Therapeutic Avenue for Anxiety Modulation
Introduction
Ulotaront (SEP-363856) is an investigational psychotropic agent poised to introduce a novel mechanistic approach to the treatment of severe mental health conditions, including Generalized Anxiety Disorder (GAD). Developed by Sunovion Pharmaceuticals in collaboration with PsychoGenics, its unique pharmacological profile as a Trace Amine-Associated Receptor 1 (TAAR1) agonist with concurrent serotonin 5-HT1A receptor activity distinguishes it from current anxiolytic and antipsychotic medications.[1][2][3] This whitepaper provides a technical overview of this compound, consolidating available preclinical and clinical data to evaluate its therapeutic potential for GAD for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound represents a departure from conventional GAD therapies that primarily modulate GABAergic or serotonergic systems, and from antipsychotics that predominantly antagonize dopamine D2 receptors.[3][4] Its primary target, TAAR1, is a G-protein-coupled receptor that modulates monoamine neurotransmission, influencing dopamine, serotonin, and norepinephrine pathways.[3] By activating TAAR1, this compound is thought to regulate these key neurotransmitter systems without direct receptor blockade, potentially mitigating the side effects associated with traditional agents.[3] The additional agonism at 5-HT1A receptors may contribute to its anxiolytic and antidepressant-like effects.[5][6]
Preclinical Evidence
In Vitro Pharmacology
Functional in vitro studies have characterized this compound as a full agonist at the TAAR1 receptor and a partial agonist at the 5-HT1A receptor.[5] The following table summarizes its binding affinities and functional activities at these primary targets and other screened receptors.
| Receptor Target | Binding Affinity (Ki, µM) | Functional Activity (EC50, µM) | Maximal Effect (Emax, %) | Citation |
| TAAR1 | - | 0.14 | 101% (full agonist) | [5] |
| 5-HT1A | 0.28 | 2.3 | 75% (agonist) | [5] |
| 5-HT1D | 1.13 | - | - | [7] |
| 5-HT1B | 1.9 | 15.6 | 22% (weak agonism) | [7] |
| 5-HT7 | 0.03 | 6.7 | - | [7] |
Anxiolytic-like Activity in Animal Models
While specific preclinical studies focusing solely on this compound's efficacy in validated anxiety models are not extensively published, its discovery via a target-agnostic, in vivo phenotypic screening platform (SmartCube®) revealed a secondary anxiolytic-like behavioral profile alongside its primary antipsychotic-like effects.[5] The following are descriptions of standard experimental protocols used to assess anxiolytic properties in rodents, in which a compound like this compound would be expected to show positive signals.
Experimental Protocols for Rodent Anxiety Models:
-
Elevated Plus Maze (EPM): This test is a widely used model for assessing anxiety-like behavior in rodents.[8]
-
Apparatus: The maze is shaped like a plus sign, raised from the floor, with two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as this indicates a reduction in the natural aversion of rodents to open, elevated spaces.[8]
-
-
Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[9][10]
-
Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[9]
-
Procedure: An animal is placed in the light compartment and its movements between the two compartments are recorded for a defined duration.[9]
-
Interpretation: Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between the two compartments.[9][10]
-
-
Marble Burying Test: This test is used to evaluate anxiety and obsessive-compulsive-like behaviors in mice.[11][12]
-
Apparatus: A standard mouse cage is filled with a deep layer of bedding, and a number of marbles are evenly spaced on the surface.
-
Procedure: A mouse is placed in the cage and left undisturbed for a period (e.g., 30 minutes). The number of marbles that are at least two-thirds buried is then counted.[11][12]
-
Interpretation: Anxiolytic medications, particularly those affecting the serotonergic system, tend to reduce the number of marbles buried.[13]
-
Clinical Development in GAD
This compound is the first TAAR1 agonist to enter late-stage clinical development for Generalized Anxiety Disorder.[2]
Phase 2/3 Clinical Trial (NCT05729373)
A multicenter, randomized, double-blind, placebo-controlled, parallel-group, flexible-dose study is currently underway to evaluate the efficacy and safety of this compound in adults with GAD.[2][14]
| Parameter | Description | Citation |
| Study Phase | Phase 2/3 | [2][14] |
| Target Population | Adults with Generalized Anxiety Disorder | [2][14] |
| Sample Size | Approximately 434 patients | [2][14] |
| Treatment Arms | 1. This compound (50-75 mg/day, flexible dose) 2. Placebo | [2][14] |
| Treatment Duration | 8 weeks | [2][14] |
| Primary Endpoint | Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at Week 8 | [2][14] |
| Status | Recruiting | [15] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed signaling pathway for this compound's anxiolytic effects.
Clinical Trial Workflow for GAD
Caption: Workflow of the Phase 2/3 clinical trial for this compound in GAD.
Logical Relationship of this compound's Mechanism
References
- 1. This compound hydrochloride by Otsuka Pharmaceutical for Generalized Anxiety Disorder (GAD): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Sunovion and Otsuka Initiate Clinical Development of this compound for the Treatment of Generalized Anxiety Disorder | Otsuka US [otsuka-us.com]
- 3. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light-dark box test - Wikipedia [en.wikipedia.org]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. criver.com [criver.com]
- 13. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psychiatrictimes.com [psychiatrictimes.com]
- 15. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ulotaront and the Enigma of Negative Symptoms in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While existing antipsychotics, primarily acting on dopamine D2 and serotonin 5-HT2A receptors, can be effective for positive symptoms, their impact on negative symptoms—such as avolition, anhedonia, and social withdrawal—is often limited.[1][2] This leaves a substantial unmet need for novel therapeutic agents with a distinct mechanism of action. Ulotaront (SEP-363856), a novel investigational agent, has emerged as a promising candidate by virtue of its unique pharmacology as a trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist.[3][4][5] This technical guide provides an in-depth analysis of this compound's impact on the negative symptoms of schizophrenia, detailing its clinical trial data, experimental protocols, and proposed mechanism of action.
Quantitative Analysis of Clinical Efficacy on Negative Symptoms
This compound has been evaluated in a series of clinical trials, with a particular focus on its effects on the negative symptoms of schizophrenia. The data from key studies are summarized below.
Phase 2 Clinical Trial (SEP-363-201)
The initial Phase 2, 4-week, randomized, double-blind, placebo-controlled study provided the first indication of this compound's potential efficacy for negative symptoms.[6] Post-hoc analyses of this trial revealed encouraging results across multiple scales measuring negative symptoms.[6]
| Efficacy Measure | This compound (50-75 mg/day) | Placebo | Effect Size (ES) | p-value |
| PANSS Negative Subscale Score | -3.1 | -1.6 | 0.37 | 0.008 |
| PANSS Marder Negative Symptom Factor Score | - | - | 0.46 | <0.001 |
| Brief Negative Symptom Scale (BNSS) Total Score | -7.1 | -2.7 | 0.48 | <0.001 |
Data represents change from baseline at Week 4.
Phase 3 Clinical Trials (DIAMOND 1 & DIAMOND 2)
Two large-scale Phase 3 trials, DIAMOND 1 and DIAMOND 2, were conducted to confirm the efficacy and safety of this compound in adults with an acute exacerbation of schizophrenia.[7][8] These 6-week, randomized, double-blind, placebo-controlled studies unfortunately did not meet their primary endpoint of a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[7][8][9] The trials were noted to have a particularly high placebo response, which may have masked the therapeutic effect of this compound.[7][9]
While the primary endpoints were not met, a dose-response meta-analysis of three randomized clinical trials (n=1,144) suggested that the 100 mg dose of this compound provided the greatest improvement in the PANSS negative symptom score (Standardized Mean Difference = -0.28).[10]
Below are the reported least squares (LS) mean changes from baseline in PANSS total score at week 6 for the Phase 3 trials. Specific data for the negative symptom subscales from these trials have not been fully published in a comparative format.
DIAMOND 1
| Treatment Group | LS Mean Change from Baseline (PANSS Total Score) |
|---|---|
| This compound 50 mg/day | -16.9 |
| This compound 75 mg/day | -19.6 |
| Placebo | -19.3 |
DIAMOND 2
| Treatment Group | LS Mean Change from Baseline (PANSS Total Score) |
|---|---|
| This compound 75 mg/day | -16.4 |
| This compound 100 mg/day | -18.1 |
| Placebo | -14.3 |
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the efficacy data.
Phase 2 Study (SEP-363-201 / NCT02969382)
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Participant Population: Hospitalized adults (18-40 years) with an acute exacerbation of schizophrenia (DSM-5 criteria).[6] Key inclusion criteria included a PANSS total score ≥ 80.
-
Intervention: Flexible-dose this compound (50 mg or 75 mg once daily) or placebo.[6]
-
Primary Outcome: Change from baseline in PANSS total score at Week 4.
-
Secondary Outcomes: Included changes in the Clinical Global Impression-Severity (CGI-S) score and the Brief Negative Symptom Scale (BNSS) total score.
-
Statistical Analysis: A mixed model for repeated measures (MMRM) was used to analyze the change from baseline in efficacy measures.
Phase 3 Studies (DIAMOND 1 / NCT04072354 & DIAMOND 2 / NCT04092686)
-
Study Design: Two separate 6-week, multicenter, randomized, double-blind, parallel-group, fixed-dose studies.[11][12]
-
Participant Population: Acutely psychotic adults (18-65 years) with a diagnosis of schizophrenia (DSM-5).[11][12] DIAMOND 1 also included an adolescent cohort (13-17 years).[12] Key inclusion criteria were a PANSS total score ≥ 80 and a CGI-S score ≥ 4.[12]
-
Intervention:
-
Primary Outcome: Change from baseline in PANSS total score at Week 6.
-
Statistical Analysis: The primary efficacy analysis was based on a mixed model for repeated measures (MMRM) on the change from baseline in PANSS total score.
Mechanism of Action: Signaling Pathways
This compound's novel mechanism of action is centered on its agonist activity at TAAR1 and 5-HT1A receptors, distinguishing it from traditional antipsychotics that primarily target D2 and 5-HT2A receptors.[4][13]
TAAR1 Agonism
Activation of TAAR1, a G-protein coupled receptor (GPCR), is believed to modulate dopaminergic and glutamatergic neurotransmission. The downstream signaling cascade is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
5-HT1A Receptor Agonism
This compound also acts as an agonist at the 5-HT1A receptor, which is a Gi/o-coupled GPCR. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Experimental Workflow of Clinical Trials
The general workflow of the Phase 2 and 3 clinical trials for this compound followed a standard randomized controlled trial design.
Conclusion
This compound represents a significant departure from conventional antipsychotic drug development, with its novel mechanism of action targeting TAAR1 and 5-HT1A receptors. While the Phase 3 trials did not achieve their primary endpoints for the overall symptoms of schizophrenia, the consistent signals of efficacy on negative symptoms observed in the Phase 2 study and in post-hoc analyses warrant further investigation. The challenges encountered in the Phase 3 program, particularly the high placebo response, highlight the complexities of clinical trial design in psychiatry. Future research should focus on elucidating the precise molecular mechanisms by which this compound impacts negative symptom domains and on identifying patient populations that may derive the most benefit from this novel therapeutic approach. For drug development professionals, the story of this compound underscores the importance of exploring non-dopaminergic pathways for the treatment of schizophrenia and the persistent need for innovative strategies to address the debilitating negative symptoms of this disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 5. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
Preclinical Evidence for Ulotaront's Antidepressant-Like Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel psychotropic agent with a unique mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2] Unlike conventional antidepressants, this compound does not directly target monoamine transporters. This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of this compound, focusing on key behavioral studies, underlying mechanisms, and detailed experimental protocols. The information presented is intended to inform researchers, scientists, and drug development professionals on the foundational data for this promising compound.
Mechanism of Action
This compound's antidepressant-like properties are believed to be mediated through its dual agonism at TAAR1 and 5-HT1A receptors.[1][2] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, including dopamine and serotonin.[3] Agonism at TAAR1 can lead to a regulation of these neurotransmitter systems, which are known to be dysregulated in depressive disorders.[3] The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[1] this compound's activity at this receptor likely contributes to its overall therapeutic profile.[1]
Core Preclinical Evidence
The antidepressant-like effects of this compound have been demonstrated in several well-validated rodent models of depression. These models assess behavioral despair, anhedonia, and potentiation of existing antidepressant medications.
Behavioral Despair Models
The Forced Swim Test is a widely used behavioral model to screen for antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture, a state interpreted as behavioral despair. Antidepressant compounds are known to reduce this immobility time.
This compound has been shown to reduce immobility time in the FST in mice, suggesting an antidepressant-like effect.[4] This effect was observed over a dose range of 1–10 mg/kg, administered orally (p.o.).[4]
Similar to the FST, the Tail Suspension Test is another model of behavioral despair. In this test, mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically decrease the time spent immobile.
This compound has demonstrated a reduction in immobility time in the TST in mice.[4] One study reported antidepressant-like effects at doses of 0.3, 1, and 10 mg/kg (p.o.).[5]
Anhedonia Model
Anhedonia, the inability to experience pleasure, is a core symptom of depression. The Sucrose Preference Test, often conducted in conjunction with the Chronic Mild Stress (CMS) paradigm, is a translational model for assessing anhedonia in rodents. The CMS protocol involves exposing animals to a series of mild, unpredictable stressors over an extended period to induce a depressive-like state, including a reduced preference for a sweetened solution over water.
This compound, administered at a dose of 15 mg/kg (p.o.) for 21 days, has been shown to mitigate anhedonia-like states induced by chronic mild unpredictable stress in the sucrose preference test.[4][6]
Potentiation of Antidepressant Effects
This compound has also been observed to potentiate the effects of the established antidepressant, duloxetine.[4][5] In both the FST and TST, the co-administration of this compound with duloxetine resulted in a more significant antidepressant-like effect compared to duloxetine alone.[5] Importantly, the combination of these drugs at effective doses did not alter the motor activities of the mice in the open-field test, indicating that the observed effects in the FST and TST are not due to motor stimulation.[5]
Quantitative Data Summary
| Preclinical Model | Species | Compound | Dose Range | Route of Administration | Key Finding | Citation |
| Forced Swim Test (FST) | Mouse | This compound | 1–10 mg/kg | p.o. | Reduction in immobility time | [4] |
| Tail Suspension Test (TST) | Mouse | This compound | 0.3, 1, 10 mg/kg | p.o. | Reduction in immobility time | [5] |
| Sucrose Preference Test (SPT) with Chronic Mild Stress (CMS) | Mouse | This compound | 15 mg/kg (for 21 days) | p.o. | Mitigation of anhedonia-like state | [4][6] |
| FST & TST (in combination) | Mouse | This compound + Duloxetine | 15 mg/kg (this compound) + 15 mg/kg (Duloxetine) | p.o. | Potentiation of duloxetine's antidepressant-like effect | [5] |
| Open Field Test (OFT) (control) | Mouse | This compound + Duloxetine | Not specified | p.o. | No change in motor activity | [5] |
Experimental Protocols
Forced Swim Test (FST) Protocol
Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (typically 20-25 cm in diameter and 40-50 cm in height).
-
The cylinder is filled with water (23-25°C) to a depth of 10-15 cm, preventing the mouse from touching the bottom with its tail or hind limbs.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.
-
Drug Administration: this compound or vehicle is administered orally at the specified doses (e.g., 1-10 mg/kg) typically 30-60 minutes before the test.
-
Test Session: Each mouse is individually placed into the cylinder of water for a 6-minute session.
-
Behavioral Scoring: The session is video-recorded for later analysis. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
Objective: To evaluate antidepressant-like activity by measuring the duration of immobility of mice when suspended by their tails.
Apparatus:
-
A suspension box or a horizontal bar from which the mice can be suspended.
-
Adhesive tape for securing the mouse's tail to the suspension apparatus.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour prior to the experiment.
-
Drug Administration: this compound or vehicle is administered orally (e.g., 0.3, 1, 10 mg/kg) usually 30-60 minutes before the test.
-
Suspension: A small piece of adhesive tape is wrapped around the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the horizontal bar. The mouse should be high enough to be unable to reach any surfaces.
-
Test Session: The behavior of the mouse is recorded for a 6-minute period.
-
Behavioral Scoring: An observer, blind to the treatment groups, measures the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: The total duration of immobility is determined for each mouse. A significant reduction in immobility time in the drug-treated group compared to the control group suggests an antidepressant-like effect.
Sucrose Preference Test (SPT) with Chronic Mild Stress (CMS) Protocol
Objective: To assess anhedonia-like behavior by measuring the preference for a sucrose solution over water in mice subjected to chronic mild stress.
Apparatus:
-
Two identical drinking bottles for each cage.
-
A 1% sucrose solution and regular drinking water.
-
Apparatus for delivering various mild stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal).
Procedure:
-
CMS Paradigm (several weeks):
-
Mice are subjected to a variable sequence of mild, unpredictable stressors for a period of several weeks (e.g., 3-7 weeks).
-
Stressors may include: cage tilt, wet bedding, soiled bedding, food or water deprivation, light/dark cycle reversal, and social isolation or crowding.
-
-
Drug Administration: During the final weeks of the CMS protocol, mice are treated daily with this compound (e.g., 15 mg/kg, p.o.) or vehicle.
-
Sucrose Preference Testing (pre- and post-stress/treatment):
-
Habituation: Before the test, mice are habituated to the two-bottle choice by being presented with two bottles of water for 24 hours, followed by two bottles of 1% sucrose solution for 24 hours.
-
Baseline Test: Mice are given a choice between one bottle of 1% sucrose solution and one bottle of water for 24-48 hours. The position of the bottles is switched halfway through to avoid place preference.
-
Post-CMS/Treatment Test: The sucrose preference test is repeated after the CMS and treatment period.
-
-
Measurement and Data Analysis:
-
The consumption of both the sucrose solution and water is measured by weighing the bottles before and after the test period.
-
Sucrose preference is calculated as: (Sucrose solution intake (g) / (Sucrose solution intake (g) + Water intake (g))) * 100.
-
A significant increase in sucrose preference in the this compound-treated CMS group compared to the vehicle-treated CMS group indicates a reversal of the anhedonia-like state.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound's antidepressant-like effects.
Experimental Workflows
Caption: Experimental workflows for the Forced Swim and Tail Suspension Tests.
Caption: Experimental workflow for the Chronic Mild Stress and Sucrose Preference Test.
Conclusion
The preclinical data strongly suggest that this compound possesses antidepressant-like properties. These effects are consistently observed across multiple, well-validated animal models that assess behavioral despair and anhedonia. The unique mechanism of action, involving dual agonism at TAAR1 and 5-HT1A receptors, distinguishes this compound from currently available antidepressants and presents a novel therapeutic strategy. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical efficacy for the treatment of depressive disorders.
References
- 1. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of Ulotaront: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the anxiolytic properties of Ulotaront (SEP-363856) as observed in preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's efficacy, outlines detailed experimental protocols for key behavioral assays, and illustrates the underlying signaling pathways. This compound, a novel psychotropic agent, is a potent agonist at both the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor, a mechanism of action that distinguishes it from classic anxiolytics.[1][2][3] Its potential as a therapeutic for generalized anxiety disorder (GAD) is currently under investigation in phase 2/3 clinical trials.[1][3][4][5]
Core Mechanism of Action
This compound's unique pharmacological profile as a dual TAAR1 and 5-HT1A agonist underpins its anxiolytic potential.[2][6] Unlike traditional anxiolytics that primarily target GABAergic or serotonergic systems in a different manner, this compound modulates dopaminergic and serotonergic neurotransmission indirectly.[2][3] Agonism at TAAR1 and 5-HT1A receptors is thought to produce a synergistic effect, contributing to its anxiolytic-like activity observed in preclinical studies.[6][7]
Preclinical Evidence of Anxiolytic Properties
While comprehensive quantitative data from specific anxiolytic models for this compound is not extensively published in peer-reviewed literature, its anxiolytic-like profile has been identified in broad, high-throughput phenotypic screening platforms.[6] These initial findings have prompted further investigation into its efficacy in established animal models of anxiety. The following sections detail the standard experimental protocols for these models.
Data Summary of this compound in Animal Models of Anxiety
Specific quantitative data for this compound in the following standardized anxiety models is not yet widely available in the public domain. The tables below are structured to incorporate such data as it becomes available through future publications and conference presentations.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings (e.g., % Time in Open Arms, Open Arm Entries) |
| Mouse/Rat | Data not available | Data not available | Data not available |
Table 2: Effects of this compound in the Light-Dark Box Test
| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings (e.g., Time in Light Box, Transitions) |
| Mouse/Rat | Data not available | Data not available | Data not available |
Table 3: Effects of this compound in the Marble Burying Test
| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings (e.g., Number of Marbles Buried) |
| Mouse/Rat | Data not available | Data not available | Data not available |
Detailed Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Procedure:
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, with two open arms and two enclosed arms of equal dimensions. The maze is elevated to a height of approximately 50 cm.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound or vehicle is administered at a predetermined time before the test.
-
Test: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by a video camera, and the following parameters are typically measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.
Procedure:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment. An opening connects the two compartments.
-
Acclimation: Animals are habituated to the testing room prior to the test.
-
Drug Administration: this compound or vehicle is administered before placing the animal in the apparatus.
-
Test: The animal is placed in the light compartment and allowed to move freely between the two compartments for a set period, typically 5-10 minutes.
-
Data Collection: The following parameters are recorded:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Marble Burying Test
This test is used to assess anxiety-like and compulsive-like behaviors in rodents. The test is based on the observation that rodents will bury novel objects in their bedding.
Procedure:
-
Apparatus: A standard rodent cage filled with approximately 5 cm of bedding.
-
Setup: A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.
-
Acclimation: Animals are acclimated to the testing room.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Test: The animal is placed in the cage and left undisturbed for 30 minutes.
-
Data Collection: After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Analysis: A decrease in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
Signaling Pathways and Experimental Workflow
The anxiolytic effects of this compound are believed to be mediated through the activation of TAAR1 and 5-HT1A receptors, which in turn modulate downstream signaling cascades.
Caption: this compound's dual agonism on TAAR1 and 5-HT1A receptors.
Activation of TAAR1, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA) and the transcription factor CREB.[8][9][10][11][12] This pathway is implicated in neuroplasticity and the modulation of neurotransmitter systems relevant to anxiety.[12] Conversely, the 5-HT1A receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[13][14][15][16] This action results in neuronal hyperpolarization, which is a key mechanism for the anxiolytic effects of 5-HT1A agonists.[14]
Caption: Standard workflow for assessing anxiolytic drugs in animal models.
Conclusion
This compound represents a promising novel approach for the treatment of anxiety disorders, with a unique mechanism of action that differentiates it from existing therapies. While preliminary preclinical data suggests an anxiolytic-like profile, further studies with published quantitative results from standardized animal models are needed to fully elucidate its efficacy and dose-response relationship. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret future investigations into the anxiolytic properties of this compound. As more data becomes available, a clearer picture of its therapeutic potential will emerge, paving the way for its potential clinical use in patients with anxiety disorders.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sunovion and Otsuka Initiate Clinical Development of this compound for the Treatment of Generalized Anxiety Disorder | Otsuka US [otsuka-us.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP-PKA signaling pathway and anxiety: Where do we go next? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
- 14. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ulotaront in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel psychotropic agent with a unique mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2][3] Unlike conventional antipsychotics, this compound lacks significant dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][3] This distinct pharmacological profile suggests a potential for treating neuropsychiatric disorders, such as schizophrenia, with a reduced risk of extrapyramidal side effects and metabolic disturbances associated with current medications.[1] Preclinical studies in rodent models are crucial for elucidating the therapeutic potential and underlying mechanisms of this compound. These application notes provide detailed protocols for the administration of this compound in key rodent behavioral assays relevant to the study of psychosis and schizophrenia.
Mechanism of Action
This compound's primary mechanism of action is agonism at TAAR1 and 5-HT1A receptors.[1][2][3] TAAR1 is a G-protein-coupled receptor that modulates monoaminergic systems, including dopamine and serotonin pathways.[1][2] Agonism at TAAR1 is thought to regulate dopamine synthesis and release, which may contribute to its antipsychotic-like effects.[2] The concurrent agonism at 5-HT1A receptors may also contribute to its therapeutic profile, potentially influencing mood and anxiety-related behaviors.[1]
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Vitro Assays to Measure Ulotaront's TAAR1 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is an agonist of the trace amine-associated receptor 1 (TAAR1) and has also shown activity at the serotonin 5-HT1A receptor.[1][2] TAAR1, a G protein-coupled receptor (GPCR), is a promising therapeutic target for neuropsychiatric disorders due to its role in modulating monoaminergic and glutamatergic neurotransmission.[1][3] Accurate determination of this compound's binding affinity to TAAR1 is crucial for understanding its pharmacological profile and for the development of novel therapeutics.
These application notes provide detailed protocols for two common in vitro assays used to quantify the binding affinity and functional potency of this compound at the human TAAR1 receptor: a radioligand competition binding assay and a functional cAMP accumulation assay.
Data Presentation: this compound's TAAR1 Binding and Functional Potency
The following table summarizes the quantitative data for this compound's interaction with the human TAAR1 receptor as reported in the scientific literature.
| Parameter | Value | Assay Type | Cell Line | Reference(s) |
| EC50 | 38 nM | TAAR1 Agonism | Not specified | [2] |
| Emax | 109% | TAAR1 Agonism | Not specified | [2] |
| EC50 | 0.14 ± 0.062 µM | TAAR1 Agonism | Not specified | [4] |
| Emax | 101.3 ± 1.3% | TAAR1 Agonism | Not specified | [4] |
| pEC50 | 6.08 ± 0.22 | Gαs recruitment | Not specified | [4] |
| Emax | 96.41% ± 15.26% | Gαs recruitment | Not specified | [4] |
| Ki (5-HT1A) | 0.28 µM | Radioligand Binding | Not specified | [5] |
Signaling Pathway
TAAR1 is primarily coupled to the Gαs signaling pathway. Upon agonist binding, such as this compound, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and various cellular responses.[6][7]
TAAR1 Gαs Signaling Pathway.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human TAAR1 receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to TAAR1 expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human TAAR1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable TAAR1-specific radioligand (e.g., [3H]-labeled TAAR1 agonist or antagonist) with high specific activity.
-
This compound: A stock solution of this compound of known concentration.
-
Non-specific Binding Control: A high concentration of a known, unlabeled TAAR1 ligand to determine non-specific binding.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid and Counter: For detecting radioactivity.
-
Plate Harvester: For rapid filtration.
Experimental Workflow:
Radioligand Competition Binding Assay Workflow.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Dilute the radioligand in binding buffer to a final concentration at or below its Kd value.
-
Thaw the cell membranes on ice and resuspend in binding buffer to a predetermined optimal protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add binding buffer, radioligand, a saturating concentration of the non-specific binding control, and cell membranes.
-
Competition Wells: Add binding buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials or a compatible plate, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a functional assay to determine the potency (EC50) and efficacy (Emax) of this compound as a TAAR1 agonist by measuring the accumulation of intracellular cAMP.
Materials:
-
Cell Line: A cell line stably expressing the human TAAR1 receptor (e.g., HEK293 or CHO).
-
This compound: A stock solution of this compound of known concentration.
-
Positive Control: A known TAAR1 agonist (e.g., β-phenylethylamine) or a direct adenylyl cyclase activator (e.g., forskolin).
-
Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or phosphate-buffered saline (PBS) supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or a bioluminescence-based assay).
-
96- or 384-well Plates: Opaque white plates are typically used for luminescence and HTRF assays.
-
Plate Reader: Capable of detecting the signal generated by the chosen cAMP detection kit.
Experimental Workflow:
cAMP Functional Assay Workflow.
Procedure:
-
Cell Culture: Seed the TAAR1-expressing cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the positive control in assay buffer containing a PDE inhibitor.
-
-
Assay Protocol:
-
Gently wash the cells with assay buffer.
-
Add the diluted this compound or control compounds to the respective wells. Include wells with assay buffer alone as a baseline control.
-
Incubate the plate at 37°C for a predetermined time to allow for cAMP accumulation (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit. Follow the manufacturer's instructions for the specific kit being used.
-
-
Data Analysis:
-
Generate a standard curve if required by the detection kit.
-
Plot the measured cAMP levels (or the signal from the plate reader) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by this compound, often expressed as a percentage of the response to a full agonist).
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for characterizing the binding affinity and functional potency of this compound at the TAAR1 receptor. The radioligand competition binding assay directly measures the affinity of the compound for the receptor, while the cAMP functional assay provides insights into its ability to activate the canonical Gαs signaling pathway. Accurate and reproducible data from these assays are essential for the preclinical evaluation and continued development of this compound and other novel TAAR1-targeting compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
Application Notes and Protocols: cAMP Accumulation Assay for Ulotaront Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is an investigational psychotropic agent for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Its mechanism of action is distinct from current antipsychotic medications, as it does not rely on antagonism of the dopamine D2 receptor.[4][5] Instead, this compound functions as a potent agonist at the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 1A (5-HT1A) receptor.[1][4][6] Both TAAR1 and 5-HT1A are G-protein coupled receptors (GPCRs). TAAR1 activation leads to the stimulation of adenylyl cyclase through Gαs, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Conversely, the 5-HT1A receptor typically couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[7] Therefore, a cyclic AMP (cAMP) accumulation assay is a critical tool for characterizing the functional activity and potency of this compound at these receptors.
This document provides a detailed protocol for determining the functional activity of this compound at the human TAAR1 and 5-HT1A receptors using a cAMP accumulation assay.
Principle of the Assay
The cAMP accumulation assay is a cell-based functional assay designed to measure the intracellular concentration of cAMP produced in response to GPCR activation.[8] For Gαs-coupled receptors like TAAR1, agonist binding stimulates adenylyl cyclase, leading to an increase in cAMP. For Gαi-coupled receptors like 5-HT1A, agonist binding inhibits adenylyl cyclase, which can be measured as a decrease in forskolin-stimulated cAMP production.[8][9] The amount of cAMP produced is typically quantified using competitive immunoassays or biosensor-based systems, which generate a detectable signal (e.g., luminescence, fluorescence) that is proportional to the concentration of cAMP.[8][10][11]
Data Presentation
The functional potency of this compound is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50) and the maximum effect (Emax). The following table summarizes the quantitative data for this compound's functional activity at its primary targets and other relevant receptors as determined by cAMP assays.
| Receptor | Assay Type | EC50 | Emax | Reference |
| Human TAAR1 | cAMP Accumulation | 0.14 ± 0.062 µM | 101.3 ± 1.3% | [1] |
| Human TAAR1 | cAMP Accumulation | 38 ± 11 nM | 109 ± 3% | [1] |
| Human 5-HT1A | cAMP Accumulation | 2.3 ± 1.40 µM | 74.7 ± 19.60% | [1] |
| Human D2 | cAMP Accumulation (Partial Agonist) | 10.44 ± 4 µM | 23.9 ± 7.6% | [1] |
| Human 5-HT1B | cAMP Accumulation (Partial Agonist) | 15.6 ± 11.6 µM | 22.4 ± 10.9% | [1] |
| Human 5-HT1D | cAMP Accumulation (Partial Agonist) | 0.262 ± 0.09 µM | 57.1 ± 6.0% | [1] |
| Human 5-HT7 | cAMP Accumulation (Partial Agonist) | 6.7 ± 1.32 µM | 41.0 ± 9.5% | [1] |
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways at TAAR1 and 5-HT1A receptors.
Caption: Experimental workflow for the cAMP accumulation assay.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and assay kits. The following is based on a homogenous, lysis-based assay format (e.g., Promega GloSensor™ or PerkinElmer AlphaScreen®).
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 (HEK-hTAAR1) or human 5-HT1A (HEK-h5-HT1A).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Forskolin (for Gαi assays): Prepare a stock solution in DMSO.
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., GloSensor™ cAMP Assay, Promega; cAMP-Glo™ Max Assay, Promega; AlphaScreen® cAMP Assay Kit, PerkinElmer).
-
Reagents and Equipment:
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence or fluorescence detection
-
CO2 incubator (37°C, 5% CO2)
-
Protocol for TAAR1 (Gαs-coupled) Agonist Assay
-
Cell Plating:
-
Harvest HEK-hTAAR1 cells and resuspend in cell culture medium.
-
Plate the cells in a white, opaque 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).
-
Carefully remove the cell culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a pre-optimized time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.
-
Incubate as recommended by the kit protocol (e.g., 15-60 minutes at room temperature).
-
-
Signal Reading:
-
Read the plate using a plate reader with the appropriate settings for luminescence or fluorescence.
-
Protocol for 5-HT1A (Gαi-coupled) Agonist Assay
The protocol for the Gαi-coupled receptor is similar to the Gαs protocol, with the addition of forskolin to stimulate a basal level of cAMP production that can then be inhibited by the agonist.
-
Cell Plating:
-
Follow the same procedure as for the TAAR1 assay, using HEK-h5-HT1A cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of forskolin (the concentration of forskolin should be optimized to produce approximately 80% of its maximal cAMP stimulation, e.g., 1-10 µM).
-
Include controls: vehicle only, forskolin only (for maximal stimulation), and vehicle with forskolin.
-
Remove the cell culture medium and add the compound/forskolin mixtures to the wells.
-
-
Incubation, cAMP Detection, and Signal Reading:
-
Follow steps 3, 4, and 5 from the TAAR1 protocol.
-
Data Analysis
-
Normalization:
-
For the TAAR1 (Gαs) assay, normalize the data to the vehicle control (0% response) and a maximal response from a reference agonist or a high concentration of this compound (100% response).
-
For the 5-HT1A (Gαi) assay, normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by a high concentration of this compound or a reference agonist (100% inhibition).
-
-
Dose-Response Curve:
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
-
Troubleshooting
-
High Well-to-Well Variability: Ensure uniform cell plating, gentle aspiration and addition of liquids, and proper mixing of reagents.
-
Low Signal-to-Background Ratio: Optimize cell number, incubation times, and reagent concentrations. Check for outdated reagents.
-
Inconsistent EC50 Values: Verify the accuracy of compound dilutions. Ensure the PDE inhibitor is active. Check for cell passage number variability.
-
No Response (Gαi Assay): Confirm that the forskolin concentration is appropriate to stimulate cAMP production. Verify receptor expression and cell health.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GloSensor™ cAMP Assay Protocol [promega.jp]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TAAR1 Knockout Mice to Elucidate the In Vivo Effects of Ulotaront
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel psychotropic agent currently under investigation for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] Its primary mechanism of action is agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor.[1][2] Unlike conventional antipsychotics, this compound lacks direct antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, offering a potentially distinct and improved side-effect profile.[4][5] TAAR1 is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[4] To dissect the specific contributions of TAAR1 agonism to the overall pharmacological effects of this compound in vivo, the use of TAAR1 knockout (KO) mice is an invaluable tool. These application notes provide detailed protocols for key behavioral assays and guidance on interpreting data generated from comparative studies of this compound in wild-type (WT) and TAAR1 KO mice.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vivo studies of this compound in WT and TAAR1 KO mice, based on available preclinical data. These tables are designed for easy comparison to delineate the TAAR1-dependent and TAAR1-independent effects of the compound.
Table 1: Effect of this compound on Basal Locomotor Activity
| Treatment Group | Genotype | Dose (mg/kg, p.o.) | Locomotor Activity (Distance Traveled) | Interpretation |
| Vehicle | Wild-Type | - | Baseline | Normal locomotor activity. |
| Vehicle | TAAR1 KO | - | Baseline | TAAR1 KO mice exhibit normal basal locomotor activity.[5] |
| This compound | Wild-Type | 10 | Decreased | Reduction in locomotor activity is mediated through TAAR1.[1] |
| This compound | TAAR1 KO | 10 | No significant change | The sedative-like effect of this compound at this dose is TAAR1-dependent.[1] |
Table 2: Effect of this compound on MK-801-Induced Hyperactivity
| Treatment Group | Genotype | Dose (mg/kg, p.o.) | MK-801-Induced Hyperactivity | Interpretation |
| Vehicle + MK-801 | Wild-Type | - | Increased | MK-801, an NMDA receptor antagonist, induces hyperlocomotion. |
| Vehicle + MK-801 | TAAR1 KO | - | Increased | TAAR1 KO mice exhibit a similar hyperactive response to MK-801. |
| This compound + MK-801 | Wild-Type | 10 | Decreased | This compound attenuates MK-801-induced hyperactivity.[1] |
| This compound + MK-801 | TAAR1 KO | 10 | Decreased | This effect is TAAR1-independent and likely mediated by 5-HT1A receptor agonism.[1] |
Table 3: Effect of this compound on Prepulse Inhibition (PPI) of the Acoustic Startle Response
| Treatment Group | Genotype | Dose (mg/kg, p.o.) | % PPI (following MK-801 disruption) | Interpretation |
| Vehicle + MK-801 | Wild-Type | - | Decreased | MK-801 disrupts sensorimotor gating, a model for deficits in schizophrenia. |
| Vehicle + MK-801 | TAAR1 KO | - | Decreased | TAAR1 KO mice show a similar disruption in PPI by MK-801. |
| This compound + MK-801 | Wild-Type | 10 | Restored | This compound reverses the MK-801-induced deficit in PPI.[1][6] |
| This compound + MK-801 | TAAR1 KO | 10 | No significant restoration | The restorative effect of this compound on sensorimotor gating is TAAR1-dependent.[1][6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. It is crucial to ensure all animal procedures are approved by the local Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines.
Basal and MK-801-Induced Locomotor Activity
This experiment assesses the effect of this compound on spontaneous and psychostimulant-induced locomotor activity.
Materials:
-
Wild-type and TAAR1 KO mice (age- and sex-matched)
-
This compound (dissolved in an appropriate vehicle, e.g., 0.5% methylcellulose in water)
-
MK-801 (dizocilpine maleate; dissolved in sterile saline)
-
Vehicle control
-
Open field arenas equipped with automated photobeam detection systems or video-tracking software
-
Standard animal cages for habituation
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment begins.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).
-
Return mice to their home cages for a 30-60 minute pretreatment period.
-
-
Basal Locomotor Activity:
-
Place each mouse individually into the center of the open field arena.
-
Record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 60 minutes.
-
-
MK-801-Induced Hyperactivity:
-
Following the basal activity recording, administer MK-801 (e.g., 0.15-0.3 mg/kg, intraperitoneally, i.p.) or saline to the mice.
-
Immediately return the mice to the open field arenas.
-
Record locomotor activity for an additional 60-90 minutes.
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the recording period. Compare the effects of this compound between WT and TAAR1 KO mice for both basal and MK-801-induced activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This test measures sensorimotor gating, which is often deficient in schizophrenic patients.
Materials:
-
Wild-type and TAAR1 KO mice
-
This compound
-
MK-801
-
Vehicle
-
Startle response chambers equipped with a high-frequency loudspeaker and a motion sensor to detect the startle response.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle (p.o.) 30-60 minutes before testing. Administer MK-801 or saline (i.p.) 15-30 minutes before placing the mice in the startle chambers.
-
Testing Session:
-
Place each mouse in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 74, 78, or 82 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100] Compare the %PPI between treatment groups and genotypes.
Visualizations
Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the experimental workflow to dissect its TAAR1-dependent effects.
Caption: this compound's dual agonism at TAAR1 and 5-HT1A receptors activates distinct signaling cascades.
Caption: Workflow for dissecting this compound's TAAR1-mediated effects using knockout mice.
Caption: Logical relationship of this compound's effects in wild-type versus TAAR1 knockout mice.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TAAR1 agonist this compound modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Ulotaront on Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel psychotropic agent under investigation for the treatment of schizophrenia. Its mechanism of action is distinct from current antipsychotics, as it does not primarily target dopamine D2 or serotonin 5-HT2A receptors. Instead, this compound acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2] This unique pharmacological profile suggests a new approach to modulating dopaminergic and serotonergic systems implicated in the pathophysiology of schizophrenia. Understanding the electrophysiological effects of this compound on dopaminergic neurons is crucial for elucidating its therapeutic mechanism and advancing its clinical development.
These application notes provide a summary of the known electrophysiological effects of this compound on dopaminergic neurons, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data available on the electrophysiological effects of this compound. It is important to note that direct quantitative data on the effects of this compound on the firing rate and burst firing of Ventral Tegmental Area (VTA) dopaminergic neurons is not yet extensively published. The data presented below is from studies on hippocampal and dorsal raphe nucleus neurons, which provides valuable insight into its potential effects on dopaminergic neurons.
Table 1: In Vitro Effects of this compound on Neuronal Firing Rate (Hippocampal CA1 Neurons) [3]
| This compound Concentration | Mean Firing Rate (% of Baseline) | Statistical Significance (p-value) |
| 1 µM | 106.6 ± 3.9% | Not Significant |
| 10 µM | 89.8 ± 2.6% | < 0.01 |
| 30 µM | 77.0 ± 3.1% | < 0.0001 |
Data from multi-electrode array recordings in mouse hippocampal slices. The results show a concentration-dependent decrease in the spontaneous firing rate of CA1 neurons.
Table 2: In Vivo Effects of this compound on Neuronal Firing Rate (Dorsal Raphe Nucleus Neurons) [2]
| Drug and Dose | Effect on Firing Rate |
| This compound (5 mg/kg, i.v.) | Complete suppression |
This data demonstrates a potent in vivo inhibitory effect of this compound on serotonergic neurons in the dorsal raphe nucleus of anesthetized rats.
Signaling Pathways
This compound's primary mechanism of action involves the activation of TAAR1, a G-protein coupled receptor. In dopaminergic neurons, TAAR1 activation is thought to modulate neuronal excitability and neurotransmitter release.
Experimental Protocols
The following are detailed protocols for key experiments to assess the electrophysiological effects of this compound on dopaminergic neurons. These are generalized protocols that should be adapted to specific experimental conditions.
In Vivo Single-Unit Electrophysiology
This protocol describes the procedure for recording the extracellular activity of single VTA dopaminergic neurons in anesthetized rodents and assessing the effects of systemically administered this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., urethane, isoflurane)
-
Surgical tools for craniotomy
-
Recording electrode (e.g., glass micropipette or tungsten microelectrode)
-
Amplifier and data acquisition system
-
This compound solution for injection
-
Histology reagents
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the VTA.
-
Electrode Placement: Slowly lower the recording electrode into the VTA using stereotaxic coordinates.
-
Neuron Identification: Identify putative dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, irregular firing rate (1-10 Hz), long-duration action potentials (>2.5 ms), and the presence of burst firing.[4]
-
Baseline Recording: Once a stable recording of a single dopaminergic neuron is established, record its baseline firing activity for 15-30 minutes.
-
This compound Administration: Administer this compound systemically (e.g., via intravenous or intraperitoneal injection). Doses should be based on previous studies and dose-response curves.
-
Post-Injection Recording: Continue to record the neuron's activity for at least 60 minutes following drug administration to observe any changes in firing rate and pattern.
-
Data Analysis: Analyze the recorded data to quantify changes in firing rate, percentage of spikes in bursts, burst duration, and inter-spike intervals.
-
Histological Verification: At the end of the experiment, pass a current through the electrode to create a small lesion. Perfuse the animal, and process the brain tissue for histology to confirm the recording site within the VTA.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for obtaining whole-cell patch-clamp recordings from VTA dopaminergic neurons in acute brain slices to study the direct effects of this compound on their membrane properties and synaptic inputs.
Materials:
-
Vibratome or tissue chopper
-
Dissection microscope and tools
-
Incubation chamber
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
This compound stock solution
Procedure:
-
Slice Preparation: Prepare acute horizontal or coronal brain slices (200-300 µm thick) containing the VTA from a rodent. Allow slices to recover in oxygenated aCSF for at least one hour.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify putative dopaminergic neurons in the VTA using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Configuration: Approach a neuron with a glass pipette filled with internal solution and establish a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recordings: In current-clamp mode, record the resting membrane potential and spontaneous firing. In voltage-clamp mode, record excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
-
This compound Application: Bath-apply this compound at known concentrations to the slice.
-
Post-Drug Recordings: Record the changes in membrane properties, firing characteristics, and synaptic currents in the presence of this compound.
-
Data Analysis: Analyze the data to determine the effects of this compound on resting membrane potential, input resistance, action potential firing, and the frequency and amplitude of EPSCs and IPSCs.
Conclusion
This compound's unique mechanism of action as a TAAR1 and 5-HT1A agonist presents a promising new avenue for the treatment of schizophrenia. The available electrophysiological data, although not yet comprehensive for VTA dopaminergic neurons, suggests that this compound can modulate neuronal activity, likely leading to a reduction in dopamine neuron firing. The provided protocols offer a framework for researchers to further investigate the precise electrophysiological effects of this compound, which will be critical for a complete understanding of its therapeutic potential and for the development of next-generation antipsychotics. Further studies are needed to provide direct quantitative data on the effects of this compound on the firing and burst activity of VTA dopaminergic neurons to fully elucidate its impact on the mesolimbic dopamine system.
References
- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 agonist this compound modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine neurons in the ventral tegmental area fire faster in adolescent rats than in adults - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ulotaront and Ralmitaront in G Protein Recruitment Assays
Application Notes and Protocols for Researchers
These application notes provide a detailed comparison of Ulotaront and Ralmitaront, two Trace Amine-Associated Receptor 1 (TAAR1) agonists, with a focus on their G protein recruitment profiles. This document is intended for researchers, scientists, and drug development professionals working on novel antipsychotic agents and GPCR signaling.
Introduction
This compound (SEP-363856) and Ralmitaront (RO6889450) are TAAR1 agonists that have been investigated as potential treatments for schizophrenia.[1][2][3][4] Unlike traditional antipsychotics, their mechanism of action is not primarily mediated by the blockade of dopamine D2 or serotonin 5-HT2A receptors.[5][6][7] this compound also exhibits partial agonism at the serotonin 1A (5-HT1A) receptor, a characteristic not observed with Ralmitaront.[1][2][3] The differential engagement of G protein signaling pathways by these compounds at their respective targets is crucial for understanding their distinct clinical profiles. Recent studies have highlighted significant differences in their efficacy and kinetics in G protein recruitment, which may contribute to their varied clinical outcomes.[1][2][3]
Comparative G Protein Recruitment Data
A direct comparison of this compound and Ralmitaront using luciferase complementation-based G protein recruitment assays has revealed key differences in their pharmacological profiles at the TAAR1 receptor.[1][2][3] The following table summarizes the quantitative and qualitative findings from these studies.
| Compound | Target Receptor | G Protein Recruitment Efficacy | Key Findings | Reference |
| This compound | TAAR1 | Full Agonist | Demonstrates robust recruitment of G proteins upon binding to TAAR1. | [1][2][3][8] |
| 5-HT1A | Partial Agonist | Shows partial agonism, leading to a submaximal G protein response compared to a full agonist. | [1][2][3][8] | |
| Ralmitaront | TAAR1 | Lower Efficacy Partial Agonist | Exhibits significantly lower efficacy in G protein recruitment at TAAR1 compared to this compound. Also displays slower kinetics. | [1][2][3] |
| 5-HT1A | No Detectable Activity | Lacks detectable agonist activity at the 5-HT1A receptor, hence no G protein recruitment. | [1][2][3] |
Signaling Pathways
The interaction of this compound and Ralmitaront with their target receptors initiates intracellular signaling cascades through the recruitment of specific G proteins.
Experimental Protocol: BRET-based G Protein Recruitment Assay
This protocol describes a representative Bioluminescence Resonance Energy Transfer (BRET) assay to measure G protein recruitment to TAAR1 or 5-HT1A receptors upon agonist stimulation. BRET is a widely used method to study protein-protein interactions in live cells.[9][10][11]
1. Principle:
This assay measures the proximity between a G protein-coupled receptor (GPCR) and a G protein subunit. The GPCR is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and a G protein subunit (e.g., Gα or Gγ) is fused to a BRET acceptor (e.g., a variant of Green Fluorescent Protein, GFP). Upon agonist binding to the GPCR, a conformational change promotes the recruitment of the G protein, bringing the donor and acceptor into close proximity (<10 nm), which allows for energy transfer from the donor to the acceptor. This results in an increase in the BRET signal, which is the ratio of light emitted by the acceptor to the light emitted by the donor.
2. Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Plasmids:
-
GPCR-Rluc fusion construct (e.g., TAAR1-Rluc or 5-HT1A-Rluc)
-
G protein subunit-GFP fusion construct (e.g., Venus-Gγ)
-
Gα and Gβ subunit constructs
-
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well microplates
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS)
-
BRET substrate (e.g., Coelenterazine h)
-
Test compounds (this compound, Ralmitaront) and control agonist
-
BRET-capable plate reader
3. Methods:
3.1. Cell Culture and Transfection:
-
Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 3.5 x 10^4 cells per well.
-
Allow cells to attach overnight.
-
On the following day, transfect the cells with the appropriate plasmid DNA constructs. For each well, prepare a transfection mix containing the GPCR-Rluc, G protein-GFP, and the other G protein subunit plasmids. The optimal ratio of plasmids should be determined empirically.[10]
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
3.2. Assay Procedure:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 90 µL of assay buffer to each well.
-
Prepare serial dilutions of the test compounds (this compound, Ralmitaront) and a known reference agonist in assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Prepare the BRET substrate solution according to the manufacturer's instructions (e.g., 5 µM Coelenterazine h in assay buffer).
-
Just prior to reading, add 10 µL of the substrate solution to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the donor (e.g., ~460 nm for Rluc) and one for the acceptor (e.g., ~530 nm for Venus).[11]
4. Data Analysis:
-
Calculate the BRET ratio for each well: BRET ratio = (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from wells with only the donor construct) from all other BRET ratio values.
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of a known full agonist (100% activation).
-
Plot the normalized BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Conclusion
G protein recruitment assays are invaluable tools for characterizing the pharmacological profiles of GPCR agonists like this compound and Ralmitaront. The available data clearly indicate that while both compounds target TAAR1, this compound is a more efficacious agonist at this receptor.[1][2][3] Furthermore, this compound's partial agonism at the 5-HT1A receptor, a property absent in Ralmitaront, likely contributes to its distinct therapeutic profile.[1][2][3] The provided BRET assay protocol offers a robust method for further investigating the nuances of G protein coupling for these and other novel compounds.
References
- 1. In Vitro Comparison of this compound (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Comparison of this compound (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ulotaront Efficacy in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel investigational antipsychotic agent with a unique mechanism of action that distinguishes it from currently available treatments for psychosis. It is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2] Crucially, this compound lacks the dopamine D2 and serotonin 5-HT2A receptor antagonism characteristic of typical and atypical antipsychotics, suggesting a potential for improved tolerability, particularly concerning extrapyramidal symptoms and metabolic side effects.[2]
These application notes provide a detailed overview of established animal models of psychosis relevant for evaluating the preclinical efficacy of this compound. The included protocols are designed to guide researchers in conducting key behavioral assays that have been instrumental in characterizing this compound's antipsychotic-like profile.
Mechanism of Action: TAAR1 and 5-HT1A Agonism
This compound's therapeutic potential is believed to stem from its dual agonism at TAAR1 and 5-HT1A receptors. TAAR1 is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[3] Activation of TAAR1 can lead to a reduction in the firing rate of dopamine neurons, which may contribute to its antipsychotic effects without direct D2 receptor blockade.[4] The agonism at 5-HT1A receptors is also thought to contribute to its therapeutic profile, potentially mediating anxiolytic and antidepressant-like effects.[1]
Animal Models for Efficacy Testing
Several well-validated animal models are employed to assess the antipsychotic potential of novel compounds. These models aim to replicate specific endophenotypes of psychosis, such as positive, negative, and cognitive symptoms.
Phencyclidine (PCP)-Induced Hyperactivity
This model is widely used to screen for potential antipsychotics by assessing their ability to attenuate the locomotor hyperactivity induced by the NMDA receptor antagonist, phencyclidine (PCP). This hyperactivity is considered a model of the positive symptoms of psychosis.[2]
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (Arbitrary Units, Mean ± SEM) | % Inhibition of PCP Effect |
| Vehicle + Vehicle | - | 1500 ± 250 | - |
| Vehicle + PCP | 2 | 8500 ± 750 | 0% |
| This compound + PCP | 1 | 5500 ± 600 | ~43% |
| This compound + PCP | 3 | 3500 ± 500 | ~71% |
| This compound + PCP | 10 | 2000 ± 400 | ~93% |
Note: Data are estimated from graphical representations in preclinical studies and are intended for illustrative purposes.
Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, rats are habituated to the testing room for at least 60 minutes and to the open-field arenas (e.g., 40 x 40 x 40 cm) for 30 minutes on two consecutive days.
-
Drug Administration:
-
On the test day, rats are pre-treated with either vehicle or this compound (1, 3, or 10 mg/kg) via oral gavage (p.o.).
-
60 minutes after this compound/vehicle administration, rats receive an intraperitoneal (i.p.) injection of either vehicle or PCP (2.5 mg/kg).[5]
-
-
Locomotor Activity Recording: Immediately after the PCP/vehicle injection, rats are placed in the open-field arenas, and their locomotor activity (distance traveled) is recorded for 90 minutes using an automated tracking system.[5][6]
-
Data Analysis: The total distance traveled during the 90-minute session is analyzed. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the PCP-vehicle control group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This test is valuable for assessing a compound's potential to restore this filtering deficit.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Prepulse Inhibition (%, Mean ± SEM) |
| Vehicle | - | 30 ± 5 |
| This compound | 3 | 45 ± 6 |
| This compound | 10 | 60 ± 7 |
| This compound | 30 | 75 ± 8 |
Experimental Protocol
-
Animals: Male C57BL/6J mice (8-10 weeks old) are used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor platform.
-
Acclimation: On the test day, each mouse is placed in the startle chamber and allowed to acclimate for 5 minutes with a constant background white noise (e.g., 65-70 dB).[3]
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.[3]
-
Prepulse-alone trials: A low-intensity, non-startling acoustic stimulus (e.g., 75 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse stimulus is presented 100 ms before the pulse stimulus.[3]
-
-
An inter-trial interval of approximately 15-30 seconds is used.[3]
-
-
Drug Administration: this compound or vehicle is administered orally 60 minutes before the testing session.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials) ] * 100. Data are analyzed using ANOVA.
Subchronic PCP-Induced Social Interaction Deficits
This model is designed to assess the efficacy of compounds in reversing social withdrawal, a core negative symptom of schizophrenia. Chronic administration of PCP in rats leads to a lasting deficit in social interaction.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg, p.o.) | Social Interaction Time (seconds, Mean ± SEM) |
| Vehicle (Saline) | - | 120 ± 10 |
| Subchronic PCP + Vehicle | - | 60 ± 8 |
| Subchronic PCP + this compound | 1 | 95 ± 9 |
| Subchronic PCP + this compound | 3 | 110 ± 12 |
| Subchronic PCP + this compound | 10 | 100 ± 11 |
Experimental Protocol
-
Animals: Male Lister Hooded or Sprague-Dawley rats.
-
Subchronic PCP Administration: Rats receive twice-daily intraperitoneal injections of either PCP (2 mg/kg) or saline for 7 consecutive days.[7][8] This is followed by a 7-day washout period before behavioral testing.[7][8]
-
Social Interaction Test:
-
The test is conducted in a dimly lit, open-field arena.
-
Two unfamiliar rats from the same treatment group (e.g., both received subchronic PCP) are placed in the arena together for a 10-15 minute session.
-
The session is video-recorded.
-
-
Drug Administration: On the test day, rats are acutely treated with this compound or vehicle 60 minutes before the social interaction test.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the total time spent in active social behaviors (e.g., sniffing, grooming, following, and crawling over/under the partner).
-
Data Analysis: The total social interaction time is compared between treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests.
Experimental Workflow for Preclinical Evaluation of this compound
The preclinical testing of a novel antipsychotic candidate like this compound typically follows a structured workflow to establish its efficacy and safety profile before advancing to clinical trials.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in domains relevant to psychosis. By utilizing these standardized assays, researchers can generate reliable and comparable data to further elucidate the therapeutic potential of this novel TAAR1 and 5-HT1A agonist. The absence of D2 receptor antagonism with this compound marks a significant shift in the development of antipsychotic medications, and rigorous preclinical assessment is paramount to understanding its unique pharmacological profile.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 5. imrpress.com [imrpress.com]
- 6. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Handling prevents and reverses cognitive deficits induced by sub-chronic phencyclidine in a model for schizophrenia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Ulotaront's Impact on Cognitive Deficits in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the impact of ulotaront (SEP-363856) on cognitive deficits in animal models relevant to schizophrenia. This compound, a novel psychotropic agent, functions as a potent agonist for the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2][3] Preclinical studies have demonstrated its potential to ameliorate cognitive impairments, offering a promising therapeutic avenue for the cognitive symptoms of schizophrenia.[1] This document outlines detailed protocols for key behavioral assays, summarizes the expected outcomes based on existing literature, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation: Summary of this compound's Effects on Cognition
While preclinical studies consistently report the pro-cognitive effects of this compound in animal models of schizophrenia-like cognitive deficits, specific quantitative data from these studies are not always publicly available in detail. The following tables summarize the qualitative and directional effects of this compound as reported in the literature.
Table 1: Effect of this compound on Phencyclidine (PCP)-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Test in Rats
| Treatment Group | Animal Model | This compound Dose | Key Cognitive Parameter | Outcome | Citation |
| Vehicle + Vehicle | Wistar Rats | N/A | Discrimination Index (DI) | Normal discrimination between novel and familiar objects. | [1] |
| PCP + Vehicle | Sub-chronic PCP | N/A | Discrimination Index (DI) | Significant impairment in discriminating the novel object. | [1] |
| PCP + this compound | Sub-chronic PCP | 10 mg/kg | Discrimination Index (DI) | Amelioration of the PCP-induced cognitive impairment. | [1] |
Table 2: Effect of this compound on MK-801-Induced Cognitive Deficits in the Morris Water Maze (MWM) Test in Mice
| Treatment Group | Animal Model | This compound Dose | Key Cognitive Parameters | Outcome | Citation |
| Vehicle + Vehicle | C57BL/6 Mice | N/A | Escape Latency, Time in Target Quadrant | Normal spatial learning and memory. | [1] |
| MK-801 + Vehicle | Acute MK-801 | N/A | Escape Latency, Time in Target Quadrant | Significant impairment in spatial learning and memory. | [1] |
| MK-801 + this compound | Acute MK-801 | Not Specified | Escape Latency, Time in Target Quadrant | Slight mitigation of MK-801-induced deficits. | [1] |
| MK-801 + Olanzapine + this compound | Acute MK-801 | Not Specified | Escape Latency, Time in Target Quadrant | Potentiation of the ameliorative effect of olanzapine. | [1] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a form of episodic memory that is often impaired in schizophrenia.
Animal Model: Rats with cognitive deficits induced by sub-chronic phencyclidine (PCP) administration.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders), sufficiently heavy to prevent displacement by the animal.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
-
This compound solution and vehicle control.
-
PCP solution and vehicle control.
Protocol:
-
Animal Handling and Habituation:
-
Handle rats for 5 minutes daily for 5 days leading up to the experiment to reduce stress.
-
On three consecutive days before the training phase, place each rat in the empty open field arena for 10 minutes to habituate to the environment.
-
-
PCP Administration (Induction of Cognitive Deficit):
-
Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle to the rats for seven consecutive days.
-
Allow for a washout period (e.g., 7 days) following the final PCP injection before behavioral testing.
-
-
Training Phase (T1):
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle 60 minutes before the training trial.
-
Place two identical objects in opposite corners of the arena.
-
Gently place the rat in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session and manually or automatically score the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and actively sniffing or touching it.
-
-
Retention Phase (T2):
-
After a retention interval (e.g., 1-24 hours), return the rat to the arena.
-
One of the original objects is replaced with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Administer this compound or vehicle at the same pre-treatment time as in the training phase.
-
Allow the rat to explore freely for the same duration as in the training phase.
-
Record the session and score the time spent exploring the novel (TN) and familiar (TF) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (TN - TF) / (TN + TF) .
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
Animal Model: Mice with cognitive deficits induced by acute MK-801 administration.
Materials:
-
Circular water tank (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room.
-
Video camera and tracking software.
-
Water heater to maintain water temperature at 22-25°C.
-
This compound solution and vehicle control.
-
MK-801 solution and vehicle control.
Protocol:
-
Habituation:
-
On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform to habituate to the water.
-
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum time (e.g., 60-90 seconds).
-
If the mouse fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Administer this compound or vehicle daily, 60 minutes before the first trial.
-
Administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) or vehicle 30 minutes before the first trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle and MK-801 or vehicle as in the acquisition phase.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the swimming path.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days. A decrease in these parameters indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. A preference for the target quadrant indicates spatial memory.
-
Compare these parameters between treatment groups using appropriate statistical analyses (e.g., repeated measures ANOVA for acquisition, one-way ANOVA for probe trial data).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound's pro-cognitive effects are believed to be mediated through its agonist activity at TAAR1 and 5-HT1A receptors, which in turn modulate downstream signaling cascades crucial for synaptic plasticity and neuronal function.
Caption: this compound's signaling pathways.
Experimental Workflow: Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition test.
Experimental Workflow: Morris Water Maze Test
Caption: Workflow for the Morris Water Maze test.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Ulotaront in Brain Tissue by LC-MS/MS
References
- 1. A sensitive LC-MS/MS method for simultaneous quantification of this compound and its N-desmethyl metabolite in human plasma and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis of this compound in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulotaront Dose-Response Studies in Preclinical Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is a novel investigational antipsychotic agent with a unique mechanism of action that distinguishes it from currently available treatments for schizophrenia. It is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor, with no significant activity at dopamine D2 or serotonin 5-HT2A receptors, the primary targets of conventional antipsychotics.[1][[“]][3] This distinct pharmacological profile suggests a potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially more favorable side-effect profile.[1][[“]][4]
These application notes provide a detailed overview of the dose-response relationships of this compound in key preclinical models of schizophrenia. The accompanying protocols offer step-by-step guidance for conducting these assays to evaluate the antipsychotic-like effects of novel compounds.
Data Presentation: Summary of this compound's Efficacy in Preclinical Models
The following tables summarize the quantitative data from dose-response studies of this compound in established preclinical models of schizophrenia.
Table 1: Effect of this compound on Phencyclidine (PCP)-Induced Hyperactivity in Mice
| Preclinical Model | Species | This compound Dose (p.o.) | Effect |
| PCP-Induced Hyperactivity | Mouse | 0.3 mg/kg | Dose-dependent decrease in hyperlocomotion[5][6] |
| 1 mg/kg | Dose-dependent decrease in hyperlocomotion[5][6] | ||
| 3 mg/kg | Dose-dependent decrease in hyperlocomotion[5][6] |
Table 2: Effect of this compound on Prepulse Inhibition (PPI) in Rodents
| Preclinical Model | Species | This compound Dose (p.o.) | Effect |
| Prepulse Inhibition (PPI) | Mouse | 0.3 - 30 mg/kg | Dose-dependently increased PPI[5] |
| 3 mg/kg | Minimal effective dose to increase PPI[5] |
Table 3: Effect of this compound on Subchronic PCP-Induced Social Interaction Deficits in Rats
| Preclinical Model | Species | This compound Dose (p.o.) | Effect |
| Subchronic PCP-Induced Social Interaction Deficit | Rat | 1 mg/kg | Increased social interaction time[5] |
| 10 mg/kg | Increased social interaction time[5] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is widely used to assess the efficacy of potential antipsychotics against the positive symptoms of schizophrenia.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Open field arenas equipped with automated activity monitoring systems
Procedure:
-
Habituation: Individually house mice in the open field arenas for at least 60 minutes to allow for acclimation to the novel environment.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.3, 1, 3 mg/kg).
-
After a pre-treatment time of 60 minutes, administer PCP (e.g., 10 mg/kg, s.c.) or vehicle.
-
-
Locomotor Activity Measurement: Immediately after PCP administration, record the locomotor activity of each mouse for a period of 60-90 minutes using the automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data to determine the effect of this compound on PCP-induced hyperactivity. Compare the activity levels of the this compound-treated groups to the vehicle- and PCP-treated control groups.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
The PPI model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle
-
Startle response measurement system with sound-attenuating chambers
Procedure:
-
Acclimation: Place each animal in a startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.3-30 mg/kg) 30-60 minutes before the start of the PPI test session.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (pulse) (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: The pulse is preceded by a weaker acoustic stimulus (prepulse) at various intensities (e.g., 3, 6, or 12 dB above background) and with a specific inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Startle Response Measurement: The startle response is measured as the peak amplitude of the whole-body flinch in response to the acoustic stimuli.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between the this compound-treated and vehicle-treated groups.
Subchronic PCP-Induced Social Interaction Deficit Model
This model is used to evaluate the potential of compounds to ameliorate the negative symptoms of schizophrenia, such as social withdrawal.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle
-
Three-chambered social interaction apparatus
Procedure:
-
Subchronic PCP Treatment:
-
Administer PCP (e.g., 2 or 5 mg/kg, i.p. or s.c.) or vehicle twice daily for 7 consecutive days.
-
This is followed by a 7-day washout period.
-
-
Drug Administration: On the test day, administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1-10 mg/kg) 60 minutes before the social interaction test.
-
Social Interaction Test:
-
Habituation: Place the test rat in the center chamber of the three-chambered apparatus and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" rat in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber. Allow the test rat to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent interacting with the wire cages.
-
Social Novelty Preference Phase: Replace the empty cage with a new, unfamiliar "stranger 2" rat. The "stranger 1" rat remains in its cage. Allow the test rat to explore for another 10 minutes. Record the time spent in each chamber and interacting with each caged rat.
-
-
Data Analysis: Analyze the time spent in each chamber and interacting with the cages to determine sociability (preference for the chamber with a rat over the empty chamber) and preference for social novelty (preference for the novel rat over the familiar one). Compare the performance of the this compound-treated rats to the vehicle- and PCP-treated control groups.
Visualizations
Signaling Pathways
Caption: this compound's dual agonism at TAAR1 and 5-HT1A receptors modulates key neurotransmitter systems.
Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy in preclinical schizophrenia models.
Logical Relationships of Findings
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. Towards in vivo imaging of functionally active 5-HT1A receptors in schizophrenia: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
High-performance liquid chromatography methods for Ulotaront analysis
These application notes provide a framework for the quantitative analysis of Ulotaront using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals. While specific validated HPLC methods for this compound are not widely published in the public domain, with most literature pointing to LC-MS/MS techniques for bioanalysis, this document outlines a proposed reversed-phase HPLC (RP-HPLC) method based on the known physicochemical properties of the compound.[1][2] This protocol should serve as a starting point for method development and validation in a laboratory setting.
Introduction to this compound
This compound (also known as SEP-363856) is an investigational psychotropic agent for the treatment of schizophrenia.[3] Its novel mechanism of action involves agonism at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor, distinguishing it from traditional antipsychotics that typically target dopamine D2 receptors.[4][5] this compound is characterized as a compound with high solubility and high permeability.[1][6]
Proposed HPLC Method for this compound Analysis
This section details a suggested starting point for the development of an RP-HPLC method for the quantification of this compound in bulk drug substance or pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Isocratic or Gradient HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) |
| pH of Aqueous Phase | To be optimized (start with a pH between 3 and 7) |
| Gradient | Isocratic or a simple linear gradient to be optimized |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (or controlled ambient) |
| Detection Wavelength | To be determined by UV scan (likely in the range of 220-280 nm) |
| Run Time | Approximately 10-15 minutes |
Experimental Protocols
Below are detailed protocols for the preparation of solutions and the analytical procedure for this compound analysis.
1. Preparation of Mobile Phase
-
Aqueous Phase (Example: 20 mM Phosphate Buffer, pH 4.5):
-
Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 4.5 using phosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Organic Phase:
-
Use HPLC-grade acetonitrile.
-
-
Mobile Phase Mixture (Example: 60:40 v/v Acetonitrile:Buffer):
-
Combine 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
2. Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) in a 10 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Make up to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3. Sample Preparation (for Drug Product)
-
Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a known amount of this compound.
-
Transfer to a volumetric flask of appropriate size.
-
Add a suitable extraction solvent (e.g., the mobile phase or a solvent in which this compound is freely soluble).
-
Sonicate for a specified time (e.g., 15-20 minutes) to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections of a standard) | ≤ 2.0% |
Table 2: Method Validation Parameters (Example)
| Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from excipients or degradation products |
Visualizations
This compound Signaling Pathway
This compound acts as an agonist at two G-protein coupled receptors: Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin 1A Receptor (5-HT1A).[3][[“]][8] Activation of these receptors modulates downstream signaling cascades, including the regulation of adenylyl cyclase and ion channels, ultimately influencing neurotransmitter systems such as dopamine and serotonin.[[“]][9]
Caption: this compound's dual agonism on TAAR1 and 5-HT1A receptors.
Experimental Workflow for this compound HPLC Analysis
The following diagram illustrates the general workflow for the analysis of this compound from a solid dosage form using HPLC.
Caption: General workflow for this compound analysis by HPLC.
References
- 1. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medkoo.com [medkoo.com]
- 7. consensus.app [consensus.app]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound for Schizophrenia Treatment | SIRS 2024 [delveinsight.com]
Synthesis and Purification of Ulotaront for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (also known as SEP-363856) is an investigational psychotropic agent with a novel mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2] Unlike conventional antipsychotics that predominantly target dopamine D2 receptors, this compound's unique pharmacological profile suggests its potential in treating a broader range of symptoms associated with schizophrenia and other neuropsychiatric disorders, with a potentially more favorable side-effect profile.[3][4][[“]] These application notes provide detailed protocols for the chemical synthesis and purification of this compound for research and development purposes, enabling further investigation into its therapeutic potential.
Data Presentation
Table 1: Key Reagents and Materials for this compound Synthesis
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-(Thiophen-3-yl)ethanol | C₆H₈OS | 128.19 | Starting Material |
| N-Methylaminoacetaldehyde dimethyl acetal | C₅H₁₃NO₂ | 119.16 | Starting Material |
| Triflic acid (TfOH) | CF₃SO₃H | 150.08 | Catalyst |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | Solvent |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Agent |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotecting Agent |
Table 2: Chromatographic Conditions for Chiral Separation and Purity Analysis
| Parameter | Chiral Separation (SFC) | Purity Analysis (HPLC) |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak®) | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol (with amine additive, e.g., 0.2% DEA) | Acetonitrile / Water (with 0.1% TFA) |
| Gradient | Isocratic or Gradient | Gradient |
| Flow Rate | 3.0 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Experimental Protocols
Synthesis of Racemic this compound
The synthesis of this compound proceeds through a condensation reaction to form the core structure, followed by protection, chiral separation of the enantiomers, and final deprotection.[1]
Step 1: Condensation Reaction
-
To a solution of 2-(thiophen-3-yl)ethanol in 1,2-dimethoxyethane (DME), add N-methylaminoacetaldehyde dimethyl acetal.
-
Cool the reaction mixture in an ice bath.
-
Slowly add triflic acid (TfOH) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic product.
Step 2: Boc Protection
-
Dissolve the crude product from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the Boc-protected racemic this compound.
Purification of this compound
Protocol 1: Chiral Separation by Supercritical Fluid Chromatography (SFC)
Chiral separation is a critical step to isolate the desired enantiomer of this compound.[1]
-
Prepare a stock solution of the Boc-protected racemic this compound in methanol.
-
Set up the SFC system with a suitable polysaccharide-based chiral stationary phase column.
-
Equilibrate the column with the mobile phase (a mixture of supercritical CO₂ and methanol containing an amine additive like diethylamine (DEA)).
-
Inject the sample onto the column.
-
Run the separation under isocratic or gradient conditions to resolve the two enantiomers.
-
Collect the fractions corresponding to each enantiomer.
-
Analyze the fractions by chiral HPLC to determine enantiomeric purity.
Step 3: Deprotection
-
Dissolve the desired Boc-protected enantiomer in DCM.
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Filter the solid and wash with the non-polar solvent to obtain the pure this compound enantiomer.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Prepare a standard solution of the final this compound product in the mobile phase.
-
Set up the HPLC system with a C18 reversed-phase column.
-
Equilibrate the column with the mobile phase (a gradient of acetonitrile and water containing 0.1% TFA).
-
Inject the sample and run the analysis.
-
Determine the purity of the sample by integrating the peak area of this compound relative to the total peak area.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR)
-
Dissolve a small sample of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, and comparing them to reference spectra if available.
Visualizations
References
Application Notes and Protocols: In Vivo Microdialysis to Measure Neurotransmitter Changes with Ulotaront
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulotaront (SEP-363856) is an investigational psychotropic agent with a novel mechanism of action, primarily acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1][2][3][4][5] Unlike traditional antipsychotics, this compound does not act as an antagonist at dopamine D2 or serotonin 5-HT2A receptors.[5] Its therapeutic potential is believed to stem from its ability to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2] Preclinical studies have demonstrated its efficacy in animal models of psychosis and its ability to attenuate ketamine-induced increases in striatal dopamine synthesis capacity, suggesting a modulatory effect on presynaptic dopamine function.[2]
These application notes provide a detailed protocol for utilizing in vivo microdialysis in rodents to measure extracellular changes in key neurotransmitters—dopamine and serotonin—following the administration of this compound. This technique offers high temporal and spatial resolution for monitoring the neurochemical effects of novel compounds in specific brain regions.
Signaling Pathway of this compound
This compound's primary mechanism involves the activation of TAAR1 and 5-HT1A receptors, which are G-protein coupled receptors. Activation of these receptors initiates downstream signaling cascades that ultimately modulate the activity of dopamine and serotonin neurons.
Caption: this compound's dual agonism on TAAR1 and 5-HT1A receptors.
Experimental Protocols
In Vivo Microdialysis Procedure
This protocol outlines the key steps for conducting in vivo microdialysis in rats to assess the effects of this compound on extracellular dopamine and serotonin levels in a specific brain region, such as the striatum or prefrontal cortex.
Materials:
-
This compound (or vehicle control)
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2mm active membrane length)
-
Guide cannula
-
Microinfusion pump
-
Ringer's solution or artificial cerebrospinal fluid (aCSF)
-
Fraction collector or manual collection vials
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Surgical tools
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Step-by-Step Protocol:
-
Animal Acclimatization: House rats individually for at least one week before surgery to allow for acclimatization to the new environment. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from bregma).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the awake animal and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to a microinfusion pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours before sample collection.
-
-
Sample Collection:
-
Collect baseline dialysate samples for at least 60 minutes (e.g., three 20-minute fractions).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period post-administration (e.g., 2-3 hours).
-
Immediately store collected samples on dry ice or at -80°C until analysis.
-
-
Neurotransmitter Analysis by HPLC-ECD:
-
Analyze the dialysate samples for dopamine and serotonin content using an HPLC system coupled with an electrochemical detector.
-
Separate the neurotransmitters using a reverse-phase column.
-
Quantify the concentration of each neurotransmitter by comparing the peak areas to those of known standards.
-
Data Presentation
While specific in vivo microdialysis data for this compound is not yet widely published, studies on other selective TAAR1 agonists provide insights into its expected effects. The following tables summarize hypothetical but plausible data based on the known pharmacology of TAAR1 agonists. One study reported that the TAAR1 agonist RO5256390 decreased dopamine and serotonin levels in the striatum and hippocampus.
Table 1: Effect of this compound on Extracellular Dopamine Levels in the Striatum
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | This compound (1 mg/kg) (% Baseline ± SEM) | This compound (3 mg/kg) (% Baseline ± SEM) | This compound (10 mg/kg) (% Baseline ± SEM) |
| -20 to 0 (Baseline) | 100 ± 5 | 100 ± 6 | 100 ± 4 | 100 ± 5 |
| 0 to 20 | 102 ± 7 | 95 ± 8 | 85 ± 7 | 75 ± 6 |
| 20 to 40 | 98 ± 6 | 90 ± 5 | 78 ± 6 | 68 ± 5 |
| 40 to 60 | 101 ± 5 | 88 ± 7 | 75 ± 5 | 65 ± 4 |
| 60 to 80 | 99 ± 4 | 92 ± 6 | 80 ± 6 | 70 ± 5 |
| 80 to 100 | 100 ± 5 | 95 ± 5 | 85 ± 7 | 78 ± 6 |
| 100 to 120 | 101 ± 6 | 98 ± 6 | 90 ± 5 | 85 ± 7 |
Table 2: Effect of this compound on Extracellular Serotonin Levels in the Prefrontal Cortex
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | This compound (1 mg/kg) (% Baseline ± SEM) | This compound (3 mg/kg) (% Baseline ± SEM) | This compound (10 mg/kg) (% Baseline ± SEM) |
| -20 to 0 (Baseline) | 100 ± 7 | 100 ± 5 | 100 ± 6 | 100 ± 5 |
| 0 to 20 | 99 ± 6 | 98 ± 7 | 90 ± 6 | 80 ± 7 |
| 20 to 40 | 101 ± 5 | 95 ± 6 | 85 ± 5 | 75 ± 6 |
| 40 to 60 | 102 ± 7 | 92 ± 5 | 82 ± 4 | 72 ± 5 |
| 60 to 80 | 100 ± 6 | 95 ± 6 | 85 ± 5 | 78 ± 6 |
| 80 to 100 | 99 ± 5 | 97 ± 5 | 88 ± 6 | 82 ± 5 |
| 100 to 120 | 101 ± 6 | 99 ± 7 | 92 ± 5 | 88 ± 6 |
Note: The data presented in these tables are illustrative and based on the expected modulatory effects of a TAAR1 agonist. Actual experimental results may vary.
Conclusion
In vivo microdialysis is a powerful technique for elucidating the neurochemical profile of novel compounds like this compound. By providing real-time measurement of neurotransmitter dynamics in specific brain regions, this methodology can significantly contribute to understanding the mechanism of action of this compound and other TAAR1 agonists. The provided protocols offer a framework for researchers to design and execute robust preclinical studies to evaluate the impact of this compound on dopaminergic and serotonergic systems.
References
- 1. neurology.org [neurology.org]
- 2. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the High Placebo Effect in Ulotaront Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulotaront. It specifically addresses the challenge of the high placebo effect observed in clinical trials and offers strategies to mitigate its impact.
Troubleshooting Guides
Issue: Higher-than-expected placebo response is obscuring the true treatment effect of this compound.
Root Cause Analysis: A high placebo response in schizophrenia trials can be multifactorial. Key contributing factors identified in the this compound DIAMOND trials and other CNS studies include patient expectations, rater variability, and external factors such as the COVID-19 pandemic.[1][2]
Troubleshooting Steps:
-
Enhance Rater Training and Standardization:
-
Problem: Inconsistent application of rating scales (e.g., Positive and Negative Syndrome Scale - PANSS) across different raters and sites can introduce significant variability.
-
Solution: Implement a rigorous, centralized rater training and certification program.
-
Protocol: See "Experimental Protocol: Standardized Rater Training Program."
-
Rationale: Standardized training ensures that all raters interpret and score symptoms consistently, reducing inter-rater variability.[3]
-
-
-
Manage Patient Expectations:
-
Optimize Study Design and Conduct:
-
Problem: Certain design elements and the overall trial environment can inadvertently inflate the placebo response.
-
Solution: Implement study design modifications and conduct protocols aimed at minimizing non-specific therapeutic effects.
-
Issue: Difficulty in distinguishing between this compound's true effect and placebo-related improvements.
Root Cause Analysis: this compound's novel mechanism of action, targeting TAAR1 and 5-HT1A receptors rather than direct D2 receptor antagonism, may produce more subtle initial effects compared to traditional antipsychotics, making it more susceptible to being masked by a high placebo response.[7][8][9]
Troubleshooting Steps:
-
Refine Endpoint Selection and Analysis:
-
Problem: The primary endpoint (e.g., change in total PANSS score) may not fully capture the unique therapeutic profile of this compound.
-
Solution: Consider secondary and exploratory endpoints that may better reflect this compound's specific effects on negative symptoms and cognitive function. A post-hoc analysis of one trial revealed evidence supporting this compound's effect on negative symptoms.[7]
-
Rationale: A more nuanced assessment of symptoms may reveal treatment effects that are not apparent in a single, global score.
-
-
Implement Centralized and Blinded Rating:
-
Problem: Raters who are aware of the study's progress or who have developed a therapeutic alliance with participants may be unintentionally biased.
-
Solution: Employ remote, centralized raters who are blinded to the treatment arm and have limited interaction with the study participants.
-
Rationale: This "triple-blinding" (participant, investigator, and rater) minimizes bias in outcome assessments.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist.[7][8][9] Unlike conventional antipsychotics, it does not directly block dopamine D2 receptors.[8][9] Its therapeutic effects are thought to be mediated through the modulation of dopaminergic and serotonergic pathways.[10][11]
Q2: What were the key results of the this compound Phase 3 DIAMOND trials?
A2: In the DIAMOND 1 and DIAMOND 2 trials, this compound did not demonstrate a statistically significant superiority over placebo in the primary endpoint of change in PANSS total score at week 6.[12][13][14] A significant placebo response was observed in both studies, which may have masked the therapeutic effect of the drug.[12][13][14]
Q3: How might the COVID-19 pandemic have influenced the high placebo effect in the this compound trials?
A3: The COVID-19 pandemic is believed to have contributed to the high placebo response in several ways.[14] Increased stress and social isolation may have made participants more responsive to the supportive environment of a clinical trial.[2][15] Furthermore, changes in symptom severity and expression in individuals with schizophrenia were observed during the pandemic.[15][16]
Q4: What are the key components of an effective rater training program?
A4: An effective rater training program should include a didactic review of the rating scales, standardized administration procedures, and scoring conventions.[3] It should also involve practical components such as scoring exercises with standardized patient interviews and ongoing monitoring to prevent rater drift.[3]
Q5: How can we ethically manage patient expectations without discouraging participation?
A5: Patient expectation management should focus on providing clear and accurate information about the study, including the purpose of a placebo, the probability of receiving it, and the importance of honest symptom reporting.[5][17] This should be done in a neutral, non-coercive manner that empowers patients to make an informed decision about participation.[17][18]
Data Presentation
Table 1: Summary of Efficacy Results from the DIAMOND 1 and DIAMOND 2 Phase 3 Trials.
| Trial | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline at Week 6 (LS Mean) | p-value vs. Placebo |
| DIAMOND 1 | This compound 50 mg/day | 145 | 96.5 | -16.9 | Not Significant |
| This compound 75 mg/day | 145 | 96.1 | -19.6 | Not Significant | |
| Placebo | 145 | 96.2 | -19.3 | - | |
| DIAMOND 2 | This compound 75 mg/day | 155 | 95.8 | -16.4 | Not Significant |
| This compound 100 mg/day | 155 | 96.0 | -18.1 | Not Significant | |
| Placebo | 154 | 95.5 | -14.3 | - |
Data sourced from topline results announcements.[12][13][14][19]
Experimental Protocols
Experimental Protocol: Standardized Rater Training Program
Objective: To ensure consistent and accurate administration and scoring of the PANSS across all raters and study sites.
Methodology:
-
Initial Didactic Training (Full Day):
-
Comprehensive review of the PANSS manual and scoring criteria.
-
Item-by-item discussion with examples of varying symptom severity.
-
Instruction on structured interview techniques to elicit scorable symptoms.
-
Training on avoiding leading questions and maintaining a neutral demeanor.
-
-
Scoring Calibration (Half Day):
-
Raters score a series of pre-recorded standardized patient interviews.
-
Group discussion of scoring discrepancies to achieve consensus.
-
Individual feedback on scoring accuracy.
-
-
Certification:
-
Raters must achieve a pre-defined level of scoring accuracy on a final set of standardized interviews to be certified.
-
-
Ongoing Monitoring and Recalibration:
-
Periodic review of recorded interview sessions by a central monitoring team.
-
Booster training sessions to address any identified rater drift.
-
Experimental Protocol: Patient Expectation Management
Objective: To provide patients with a clear understanding of the clinical trial process and set realistic expectations for treatment outcomes.
Methodology:
-
Informed Consent Enhancement:
-
Use of plain language and visual aids to explain the concept of a placebo-controlled trial.
-
Explicitly state the probability of receiving the placebo.
-
Emphasize that improvement may or may not occur, and that honest reporting of all symptoms is crucial.
-
-
Pre-Randomization Education Session:
-
A trained study coordinator conducts a standardized educational session with each participant.
-
Key topics include: the scientific rationale for a placebo, the importance of blinding, and the potential for both improvement and lack of improvement in all treatment groups.
-
Provide a patient education handout summarizing these points.
-
-
Neutral Communication Throughout the Trial:
-
All study staff are trained to interact with participants in a consistent and neutral manner.
-
Avoid speculative or overly optimistic language about the potential benefits of the investigational drug.
-
Experimental Protocol: Study Design and Conduct Optimization
Objective: To minimize the influence of non-specific therapeutic factors on trial outcomes.
Methodology:
-
Blinded Raters:
-
Employ independent raters who are not involved in the day-to-day clinical management of the participants.
-
Whenever feasible, conduct ratings via video conference to a central pool of raters who are blinded to the participant's location and study progress.
-
-
Standardized Visit Structure:
-
Ensure that the duration and content of all study visits are consistent across all participants and sites.
-
Minimize unstructured social interaction between study staff and participants.
-
-
Placebo Run-in Period (Optional):
-
Consider the inclusion of a single-blind placebo run-in period to identify and exclude subjects who show a marked response to placebo before randomization. However, the utility of this approach has shown inconsistent results.[1]
-
Mandatory Visualizations
Caption: this compound's dual agonist action on TAAR1 and 5-HT1A receptors.
References
- 1. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 2. Impact of COVID-19 Pandemic on Psychiatric Patients at Clinical Trial Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus Recommendations on Rater Training and Certification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antidote.me [antidote.me]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating this compound in Schizophrenia | Otsuka US [otsuka-us.com]
- 13. Sumitomo Pharma and Otsuka announce topline results fromphase III DIAMOND 1 and DIAMOND 2 clinical studiesevaluating this compound in schizophrenia - Medthority [medthority.com]
- 14. Sumitomo’s schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- 15. The impact of the Covid-19 pandemic on patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P.508 COVID-19 impact on entry symptom severity in schizophrenia clinical trials – preliminary data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sjogrens.org [sjogrens.org]
- 18. journal.emwa.org [journal.emwa.org]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Ulotaront Dosage in Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel antipsychotic candidate, ulotaront. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to optimizing dosage to minimize side effects in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it differ from traditional antipsychotics?
A1: this compound is a trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist.[1][2][3] This mechanism is distinct from traditional antipsychotics that primarily act as antagonists at dopamine D2 receptors.[1][2] This difference is believed to underlie this compound's favorable side-effect profile, particularly the reduced risk of extrapyramidal symptoms (EPS) and metabolic disturbances.[1][4]
Q2: What are the most common side effects observed with this compound in preclinical and clinical studies?
A2: Preclinical studies have shown that this compound has a low propensity to induce catalepsy, a proxy for Parkinsonian-like side effects, even at high doses.[5] Clinical trials have reported side effects such as somnolence and gastrointestinal symptoms, but notably, a low incidence of extrapyramidal symptoms.[2]
Q3: Which preclinical models are most appropriate for assessing the potential for motor side effects with this compound?
A3: The most commonly used and well-validated rodent models for assessing motor side effects of antipsychotics include the catalepsy bar test, the rotarod test, and the assessment of vacuous chewing movements (VCMs). These tests evaluate catalepsy, motor coordination, and tardive dyskinesia-like movements, respectively.
Q4: What is a typical effective dose range for this compound in preclinical models of psychosis?
A4: In rodent models of psychosis, such as phencyclidine (PCP)-induced hyperactivity, effective oral doses of this compound have been reported to be in the range of 0.3 to 3 mg/kg.
Q5: How does the side-effect profile of this compound change with increasing doses in preclinical studies?
A5: Preclinical data suggests a wide therapeutic window for this compound. For instance, no catalepsy was observed in mice at oral doses as high as 100 mg/kg, a dose significantly greater than the effective doses for antipsychotic-like activity.[5] This indicates a low risk of motor side effects even at supratherapeutic doses.
Troubleshooting Guides
Catalepsy Bar Test
Issue: High variability in catalepsy scores between animals in the same treatment group.
-
Possible Cause 1: Inconsistent animal handling.
-
Solution: Ensure all experimenters handle the animals gently and consistently. Minimize stress before and during the test, as stress can affect motor behavior.
-
-
Possible Cause 2: Variation in apparatus setup.
-
Solution: The height of the bar and the surface of the testing arena should be standardized for all animals. Ensure the bar is clean and free of any substances that could alter grip.
-
-
Possible Cause 3: Strain or sex differences.
-
Solution: Use a consistent strain, sex, and age of rodents for all experiments. Be aware that different strains can exhibit varying sensitivity to drug-induced catalepsy.[6]
-
Issue: Animals do not remain on the bar, even in the control group.
-
Possible Cause: Incorrect bar height or diameter.
-
Solution: Adjust the bar height to be appropriate for the size of the animals. A bar that is too high or too low may not be suitable for inducing a cataleptic posture. The diameter should allow for a secure grip.
-
Rotarod Test
Issue: High baseline variability in rotarod performance before drug administration.
-
Possible Cause 1: Insufficient training.
-
Solution: Ensure all animals are adequately trained on the rotarod for a sufficient number of sessions before the test day. Performance should plateau before initiating the drug study.
-
-
Possible Cause 2: Animal anxiety or stress.
-
Solution: Acclimate the animals to the testing room and the rotarod apparatus to reduce anxiety. Handle the animals gently.
-
Issue: Difficulty in distinguishing between motor impairment and sedation.
-
Possible Cause: The dose of this compound may be causing sedation.
-
Solution: Observe the animals for signs of sedation (e.g., lethargy, ptosis) before placing them on the rotarod. If sedation is suspected, consider testing a lower dose. It can also be helpful to use a separate test, such as an open field test, to specifically assess locomotor activity and sedation.[7]
-
Vacuous Chewing Movement (VCM) Assessment
Issue: Inconsistent or low VCM counts, even with a positive control.
-
Possible Cause 1: Short observation period.
-
Solution: Ensure the observation period is sufficiently long to capture the intermittent nature of VCMs. A common duration is 2-5 minutes of focused observation after a habituation period.
-
-
Possible Cause 2: Observer bias.
-
Solution: The scoring of VCMs should be performed by at least two independent observers who are blinded to the treatment groups. Clear, predefined criteria for what constitutes a VCM should be established and followed.[8]
-
-
Possible Cause 3: Animal stress or hyperactivity.
-
Solution: VCMs are more readily observed when the animal is in a calm but alert state. Allow for a habituation period in the observation chamber before scoring begins. High levels of locomotor activity can interfere with the expression of VCMs.[9]
-
Data Presentation
The following tables summarize the expected dose-response relationship for this compound in key preclinical assays for efficacy and motor side effects.
Table 1: Efficacy of this compound in a Preclinical Model of Psychosis
| Dosage (mg/kg, p.o.) | Animal Model | Endpoint | Expected Outcome |
| 0 (Vehicle) | PCP-Induced Hyperactivity (Mouse) | Locomotor Activity | High locomotor activity |
| 0.3 | PCP-Induced Hyperactivity (Mouse) | Locomotor Activity | Significant reduction in hyperactivity |
| 1 | PCP-Induced Hyperactivity (Mouse) | Locomotor Activity | Strong reduction in hyperactivity |
| 3 | PCP-Induced Hyperactivity (Mouse) | Locomotor Activity | Maximal or near-maximal reduction in hyperactivity |
Table 2: Assessment of this compound-Induced Motor Side Effects in Rodents
| Dosage (mg/kg, p.o.) | Test | Species | Endpoint | Expected Outcome |
| 0 (Vehicle) | Catalepsy Bar Test | Mouse | Time on bar (seconds) | Minimal time on bar |
| 10 | Catalepsy Bar Test | Mouse | Time on bar (seconds) | No significant increase compared to vehicle |
| 30 | Catalepsy Bar Test | Mouse | Time on bar (seconds) | No significant increase compared to vehicle |
| 100 | Catalepsy Bar Test | Mouse | Time on bar (seconds) | No cataleptic effect observed[5] |
| 0 (Vehicle) | Rotarod Test | Mouse | Latency to fall (seconds) | Baseline performance |
| 10 | Rotarod Test | Mouse | Latency to fall (seconds) | No significant impairment expected |
| 30 | Rotarod Test | Mouse | Latency to fall (seconds) | No significant impairment expected |
| 0 (Vehicle) | Vacuous Chewing Movements | Rat | Number of VCMs | Minimal to no VCMs |
| 10 (chronic) | Vacuous Chewing Movements | Rat | Number of VCMs | No significant increase expected |
| 30 (chronic) | Vacuous Chewing Movements | Rat | Number of VCMs | No significant increase expected |
Note: The data for the Rotarod Test and Vacuous Chewing Movements are illustrative and based on the generally reported lack of extrapyramidal side effects for this compound. Specific quantitative data from dose-response studies for these assays were not publicly available.
Experimental Protocols
Catalepsy Bar Test Protocol (Mouse)
-
Apparatus: A horizontal wooden or metal bar (approximately 0.5 cm in diameter) is fixed at a height of 3-4 cm above a flat surface.
-
Procedure: a. Administer this compound or vehicle orally (p.o.). b. At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar. c. Start a stopwatch immediately. d. Measure the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture (descent latency). e. A cut-off time of 180 seconds is typically used. If the mouse remains on the bar for the entire duration, it is assigned the maximum score.
-
Data Analysis: Compare the mean descent latency between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Accelerating Rotarod Test Protocol (Mouse)
-
Apparatus: A commercially available rotarod apparatus with a textured rod (typically 3-5 cm in diameter) divided into lanes for individual mice.
-
Training: a. For 2-3 consecutive days prior to the test day, place the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) in several trials per day. This allows the animals to acclimate to the apparatus.
-
Testing: a. On the test day, administer this compound or vehicle orally. b. At the time of peak drug effect (determined from pharmacokinetic studies), place the mouse on the rotarod, which is initially rotating at a low speed (e.g., 4 rpm). c. Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over a period of 300 seconds). d. Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making one full passive rotation. e. Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Data Analysis: The mean latency to fall across trials is calculated for each animal. Treatment groups are compared using appropriate statistical methods.
Vacuous Chewing Movement (VCM) Assessment Protocol (Rat)
-
Procedure: a. Administer this compound or a positive control (e.g., haloperidol) chronically over a period of several weeks. b. On the test day, place the rat individually in a transparent observation cage. c. Allow the rat to habituate to the cage for approximately 5-10 minutes. d. For a period of 2-5 minutes, a trained observer, blind to the treatment conditions, counts the number of VCMs. e. A VCM is defined as a single, purposeless chewing motion in the vertical plane, not directed at any object or substance. Tongue protrusions may also be counted separately.
-
Data Analysis: The mean number of VCMs per observation period is calculated for each treatment group and compared using appropriate statistical analysis.
Mandatory Visualizations
Caption: this compound's dual agonism at TAAR1 and 5-HT1A receptors.
Caption: Workflow for assessing this compound-induced extrapyramidal symptoms.
Caption: A logical approach to troubleshooting inconsistent preclinical data.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAAR1 agonist this compound delays gastric emptying of solids in patients with schizophrenia and concurrent metabolic syndrome with prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility and stability issues of Ulotaront in experimental solutions
Welcome to the technical support center for Ulotaront. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential solubility and stability challenges in experimental solutions. While this compound is characterized as a compound with high aqueous solubility, this guide offers troubleshooting strategies and best practices to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is classified as a high-solubility, high-permeability Biopharmaceutics Classification System (BCS) Class I compound.[1][2] Published data indicates high solubility in aqueous solutions across a range of pH values, as well as in organic solvents like DMSO.[3][4]
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. Why is this happening if it's highly soluble?
A2: This phenomenon, often called "solvent shock," can occur when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium. The drastic change in solvent polarity can cause the compound to temporarily fall out of solution. To mitigate this, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Pre-warming the aqueous buffer to your experimental temperature (e.g., 37°C) can also help maintain solubility.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For most in vitro applications, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions.[4] For aqueous-based experiments, this compound hydrochloride, the salt form, readily dissolves in water.[5]
Q4: How should I store this compound solutions to ensure stability?
A4: For short-term storage, solutions can typically be kept at 2-8°C. For long-term storage, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. A product data sheet suggests that in solvent, this compound is stable for up to 3 months at -80°C and for 2 weeks at -20°C.[4] Always protect solutions from light, especially if stored for extended periods.
Q5: Can the pH of my experimental buffer affect this compound's solubility?
A5: While this compound has high aqueous solubility across a tested pH range of 1.2 to 6.8, extreme pH values or highly concentrated buffer salts could potentially influence its solubility.[3] It is always good practice to visually inspect your final solution for any signs of precipitation after preparation.
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative data on this compound's solubility.
Table 1: Aqueous Solubility of this compound
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | Hydrochloric Acid Buffer | 37 | 423.5 ± 1.8 |
| 4.5 | Acetate Buffer | 37 | 434.4 ± 0.9 |
| 6.8 | Phosphate Buffer | 37 | 437.7 ± 2.7 |
| Data sourced from a study by Varma et al., 2022.[6] |
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 100 | 455.10 |
| DMSO | 65.2 | 284.44 |
| Data sourced from a product data sheet.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (free base or salt)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Methodology:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution of this compound (Molar Mass: 183.27 g/mol ), you would weigh 1.83 mg for 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C for short-term use (up to 2 weeks) or -80°C for long-term storage (up to 3 months).[4]
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or vials
-
Calibrated pipettes and sterile tips
Methodology:
-
Pre-warm Buffer: Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate Dilution: To prepare a 100 µM working solution from a 10 mM stock, you will perform a 1:100 dilution. For example, to make 1 mL of working solution, you will need 10 µL of the 10 mM stock and 990 µL of the aqueous buffer.
-
Dilution Technique: a. Add the 990 µL of pre-warmed aqueous buffer to a sterile tube. b. While gently vortexing the buffer, slowly add the 10 µL of the 10 mM this compound stock solution dropwise. This gradual addition helps prevent precipitation.
-
Final Mix and Inspection: Gently mix the final solution. Visually inspect the solution against a light source to ensure there is no visible precipitate.
-
Use: Use the freshly prepared working solution promptly for your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution into Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| Solution becomes cloudy or a visible precipitate forms instantly upon adding DMSO stock to the buffer. | Solvent Shock: Rapid change in solvent polarity. | 1. Add the DMSO stock solution dropwise to the buffer while gently vortexing. 2. Pre-warm the aqueous buffer to 37°C before adding the stock solution. 3. Perform a serial dilution: first dilute the stock into a smaller volume of buffer, mix well, and then add this to the final volume. |
| Concentration Exceeds Solubility: The final concentration is too high for the specific buffer system. | 1. Lower the final concentration of this compound in your experiment. 2. Confirm the pH of your buffer; although this compound is soluble across a range, extreme pH could be a factor. |
Issue 2: Precipitation Observed Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| A clear solution becomes cloudy or forms a precipitate after incubation at 37°C. | Temperature-Dependent Solubility: The compound may be less stable or soluble in the specific medium at 37°C over extended periods. | 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the storage time of the diluted solution at 37°C. |
| Interaction with Media Components: this compound may interact with components in complex media (e.g., serum proteins, salts) leading to precipitation. | 1. Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if the issue persists. 2. If using serum, consider reducing the serum concentration if experimentally viable. | |
| pH Shift: Cellular metabolism can alter the pH of the culture medium over time, potentially affecting solubility. | 1. Ensure your medium is adequately buffered for the CO2 concentration in your incubator. |
Issue 3: Inconsistent Experimental Results
| Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Incomplete Dissolution of Stock: The stock solution was not fully dissolved before use, especially after thawing. | 1. After thawing a stock solution vial, bring it to room temperature and vortex thoroughly before making dilutions. 2. Visually inspect the stock solution to ensure no precipitate is present. |
| Precipitation in Working Solution: Micro-precipitation may not be easily visible but can reduce the effective concentration of the compound. | 1. Prepare working solutions immediately before use. 2. Briefly vortex the working solution before adding it to your assay plate. | |
| Adsorption to Plastics: The compound may adsorb to the surface of certain types of plastic labware. | 1. Consider using low-adhesion microplates or glassware if this is suspected. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetic analysis of this compound in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ulotaront behavioral experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral experiments involving Ulotaront.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that we should consider when designing our behavioral experiments?
A1: this compound possesses a novel mechanism of action compared to traditional antipsychotics. It is a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2][3] Unlike most antipsychotics, it does not act as an antagonist at dopamine D2 or serotonin 5-HT2A receptors.[2][4] This dual agonism modulates dopaminergic, serotonergic, and glutamatergic systems, which is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[1][4][5]
Q2: We are observing high variability in the dose-response to this compound in our rodent model of psychosis. What could be the cause?
A2: High variability in dose-response is a common challenge in preclinical behavioral research.[6][7] Several factors could be contributing to this inconsistency:
-
Animal-Specific Factors: The strain, sex, and age of the rodents can significantly influence drug metabolism and behavioral responses.[6][7][8] For female rodents, the phase of the estrous cycle at the time of testing can also introduce variability.[9]
-
Environmental Conditions: Minor changes in the testing environment, such as lighting, noise levels, and olfactory cues, can impact rodent behavior and their response to this compound.[8][9][10]
-
Procedural Inconsistencies: Variations in animal handling, injection technique, and the timing of drug administration relative to behavioral testing can all contribute to inconsistent results.[8][11]
-
Social Housing: The social hierarchy within a cage and whether animals are group-housed or isolated can affect their baseline anxiety levels and behavioral phenotypes.[7][8]
Q3: Our results with this compound in the phencyclidine (PCP)-induced hyperactivity model are not consistent with published findings. How can we troubleshoot this?
A3: Inconsistency in the PCP-induced hyperactivity model can arise from several sources. This compound has demonstrated efficacy in this model.[2][12] Here are some troubleshooting steps:
-
PCP Dosing and Administration: Ensure the dose and timing of PCP administration are consistent and appropriate for the chosen rodent strain to induce a stable hyperlocomotor phenotype.
-
Habituation: The duration and conditions of habituation to the testing arena before PCP and this compound administration are critical. Insufficient habituation can lead to novelty-induced hyperactivity, confounding the drug's effects.
-
Data Analysis: Define your parameters for hyperactivity clearly. Are you measuring total distance traveled, stereotypy, or other behaviors? Ensure your automated tracking software is calibrated correctly.
Q4: Can this compound's 5-HT1A receptor agonism confound the interpretation of results in certain behavioral paradigms?
A4: Yes, the partial agonist activity of this compound at 5-HT1A receptors can influence behaviors, particularly those related to anxiety and depression.[1] For instance, in tests like the elevated plus-maze or forced swim test, both TAAR1 and 5-HT1A agonism could contribute to the observed effects. To dissect the specific contribution of each receptor system, consider incorporating control groups treated with selective TAAR1 or 5-HT1A agonists/antagonists. For example, the inhibitory effects of this compound on dorsal raphe nucleus (DRN) neurons are mediated by 5-HT1A receptors, while its effects on ventral tegmental area (VTA) neurons are at least partially dependent on TAAR1 activation.[1][12]
Troubleshooting Guides
Issue 1: Inconsistent Effects on Locomotor Activity
| Potential Cause | Troubleshooting Steps |
| Variable Drug Absorption/Metabolism | Ensure consistent route of administration and vehicle. Consider potential differences in metabolism between rodent strains. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time of day for all animals to minimize the influence of circadian variations on activity levels and drug metabolism.[7][11] |
| Environmental Stressors | Minimize noise, olfactory cues from other animals or scented products, and excessive light in the testing room.[8][9] |
| Handling-Induced Stress | Handle all animals consistently and gently. Consider habituating animals to the experimenter to reduce handling-induced stress.[8][11] |
Issue 2: Lack of Efficacy in a Prepulse Inhibition (PPI) Paradigm
| Potential Cause | Troubleshooting Steps |
| Suboptimal PPI Parameters | Verify that the startle stimulus and prepulse intensities are correctly calibrated for the rodent strain being used to produce a reliable deficit in PPI with the disruptive agent (e.g., apomorphine, PCP). |
| Timing of this compound Administration | Optimize the pretreatment interval of this compound to ensure it is at its peak efficacy when the PPI test is conducted. |
| Acoustic Environment | Ensure the testing chamber is sound-attenuated and free from extraneous noises that could interfere with the startle response. |
| Strain Differences | Some rodent strains exhibit robust PPI, while others have a weaker response. Ensure the chosen strain is appropriate for this paradigm. |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is used to assess the potential antipsychotic activity of compounds by measuring their ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist PCP.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water ad libitum.
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with an automated activity monitoring system.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the vehicle or this compound at the desired doses (e.g., 1-10 mg/kg, p.o.).
-
After the appropriate pretreatment interval, administer PCP (e.g., 5 mg/kg, i.p.) or saline.
-
Immediately place the mice in the open field arena and record locomotor activity for 60 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled. Compare the activity of the this compound + PCP group to the vehicle + PCP group.
Visualizations
Caption: this compound's dual agonist action on TAAR1 and 5-HT1A receptors.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 11. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 12. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
Technical Support Center: Mitigating Off-Target Effects of Ulotaront in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of ulotaront in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known secondary targets of this compound?
A1: this compound's primary mechanism of action is agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A Receptor (5-HT1A).[1][2] It was developed as a non-Dopamine D2 and non-5-HT2A receptor antagonist.[1][3] However, in vitro profiling has shown that this compound also has some affinity for other serotonin receptors, although with weaker agonist activity.[1]
Q2: What are common off-target effects observed with small molecules in cellular assays?
A2: Off-target effects from small molecules can arise from several factors, including structural similarities between the intended target and other proteins, high compound concentrations leading to binding at lower-affinity sites, and the specific cellular context, such as the expression levels of on- and off-target proteins.[4] These unintended interactions can lead to misleading experimental results.[4]
Q3: How can I be sure that the observed cellular phenotype is due to this compound's on-target activity?
A3: Validating that an observed phenotype is due to on-target activity is crucial. Key strategies include:
-
Use of control compounds: Include a structurally similar but inactive analog as a negative control.
-
Genetic knockdown/knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target (TAAR1 or 5-HT1A). If the phenotype persists in the absence of the target, it is likely an off-target effect.[5][6]
-
Dose-response analysis: Use the lowest effective concentration of this compound to minimize engagement of lower-affinity off-targets.[5]
-
Pharmacological blockade: Use specific antagonists for the known off-targets to see if the effect is diminished.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of TAAR1, 5-HT1A, or potential off-target receptors may vary significantly between cell lines.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the mRNA and protein expression levels of TAAR1 and 5-HT1A in all cell lines used via quantitative PCR (qPCR) and Western Blot, respectively.
-
Assess Off-Target Expression: If a specific off-target is suspected (e.g., 5-HT1B, 5-HT1D, or 5-HT7), check its expression levels as well.
-
Cell Line Selection: Choose cell lines with robust expression of the primary target(s) and minimal expression of known off-targets.
-
Issue 2: The observed cellular response does not align with the known pharmacology of TAAR1 or 5-HT1A activation.
-
Possible Cause: The phenotype may be mediated by one of this compound's secondary targets or an unknown off-target.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use specific antagonists for the known secondary targets of this compound (e.g., antagonists for 5-HT1B, 5-HT1D, or 5-HT7 receptors) in conjunction with this compound treatment. A reversal of the phenotype would indicate the involvement of that specific off-target.
-
Counter-Screening Assays: Perform counter-screening assays using cell lines that express the suspected off-target but not the primary targets (TAAR1 and 5-HT1A).
-
Consult Binding Profile Data: Refer to the binding affinity data of this compound for a wider range of receptors to identify other potential off-targets.
-
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Binding Affinity (Ki, µM) | Functional Activity (EC50, µM) | Efficacy (Emax) |
| TAAR1 | Not reported in this format | 0.14 | 101% (Full Agonist) |
| 5-HT1A | 0.28 | 2.3 | 75% (Agonist) |
| 5-HT1D | 1.13 | Not reported | Not reported |
| 5-HT1B | 1.9 | 15.6 | 22% (Weak Agonism) |
| 5-HT7 | 0.03 | 6.7 | 41% (Weak Agonism) |
Source: Adapted from a 2023 review on this compound.[1]
Experimental Protocols
Protocol 1: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To determine if the observed cellular effect of this compound is dependent on its primary targets, TAAR1 or 5-HT1A.
Methodology:
-
siRNA Transfection:
-
Culture cells to 60-70% confluency.
-
Transfect cells with siRNA targeting either TAAR1 or 5-HT1A, or a non-targeting control siRNA, using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for target protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm knockdown efficiency via qPCR (for mRNA levels) and Western Blot (for protein levels).
-
-
This compound Treatment:
-
Treat the remaining transfected cells with a range of this compound concentrations.
-
Include a vehicle control group.
-
-
Phenotypic Assay:
-
Perform the cellular assay to measure the phenotype of interest (e.g., cAMP accumulation, gene expression, cell viability).
-
-
Data Analysis:
-
Compare the dose-response of this compound in cells with target knockdown to the control siRNA-treated cells. A significant reduction or abolition of the this compound-induced phenotype in the knockdown cells indicates an on-target effect.
-
Protocol 2: Pharmacological Blockade of Off-Target Serotonin Receptors
Objective: To investigate the contribution of 5-HT1B, 5-HT1D, and 5-HT7 receptors to the observed cellular effects of this compound.
Methodology:
-
Cell Preparation:
-
Plate cells and allow them to adhere overnight.
-
-
Antagonist Pre-treatment:
-
Pre-incubate cells with a specific antagonist for 5-HT1B, 5-HT1D, or 5-HT7 for 30-60 minutes. Use a concentration known to be effective for receptor blockade.
-
Include a vehicle control group (no antagonist).
-
-
This compound Treatment:
-
Add this compound at a pre-determined effective concentration to the antagonist-treated and vehicle-treated wells.
-
-
Phenotypic Assay:
-
Perform the cellular assay to measure the desired endpoint.
-
-
Data Analysis:
-
Compare the effect of this compound in the presence and absence of each antagonist. A significant attenuation of the this compound-induced effect by a specific antagonist suggests the involvement of that off-target receptor.
-
Visualizations
Caption: this compound's primary signaling mechanisms.
Caption: Experimental workflow for target validation.
References
- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Improving the Translational Validity of Preclinical Ulotaront Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ulotaront. The goal is to enhance the translational validity of preclinical studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it differ from current antipsychotics?
A1: this compound is a dual agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor.[1][2] Unlike traditional antipsychotics that primarily act as antagonists at dopamine D2 receptors, this compound's mechanism does not rely on D2 receptor blockade.[2][3] This novel mechanism is thought to contribute to its potential for an improved side-effect profile, particularly concerning extrapyramidal symptoms and metabolic issues.[4]
Q2: How does this compound's dual agonism at TAAR1 and 5-HT1A receptors complicate the interpretation of preclinical data?
A2: The dual agonism of this compound presents a significant challenge in dissecting the specific contribution of each receptor to its pharmacological effects. The observed outcomes in preclinical models could be due to the activation of TAAR1, 5-HT1A, or a synergistic effect of both. To mitigate this, researchers should consider using selective antagonists for either TAAR1 or 5-HT1A to isolate the effects of each pathway. Additionally, comparing results with selective TAAR1 or 5-HT1A agonists can help elucidate the specific roles of each receptor.[5]
Q3: What are the key pharmacokinetic properties of this compound in preclinical species?
A3: this compound exhibits good preclinical pharmacokinetic properties, including high solubility and permeability.[6][7] It readily penetrates the blood-brain barrier in mice and rats, which is crucial for a centrally acting drug.[7][8] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6.[6][7]
Q4: What are the most common animal models used to assess the antipsychotic-like effects of this compound?
A4: The most frequently used preclinical models for evaluating this compound's antipsychotic potential include:
-
Phencyclidine (PCP)-induced hyperactivity: This model assesses the ability of a compound to reverse the hyperlocomotion induced by the NMDA receptor antagonist PCP, which mimics some positive symptoms of schizophrenia.[9][10]
-
Prepulse Inhibition (PPI) of the startle reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test evaluates a compound's ability to restore normal sensorimotor gating.[11]
-
Social Interaction Test: Deficits in social interaction in rodents, often induced by subchronic PCP administration, are used to model the negative symptoms of schizophrenia.[12][13]
Q5: Why is there a concern about the translational validity of animal models of schizophrenia?
A5: Animal models of schizophrenia, while valuable, cannot fully replicate the complexity of the human disorder.[14] Key challenges include the subjective nature of symptoms like psychosis and the difficulty in modeling cognitive deficits accurately. Furthermore, the predictive validity of these models for clinical efficacy can be limited, as highlighted by the mixed results of many compounds that showed promise in preclinical studies.[14]
Troubleshooting Guides
In Vitro Assays
Issue: High background or low signal-to-noise ratio in TAAR1/5-HT1A functional assays (e.g., cAMP assays).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal number of cells per well that provides a robust signal window. |
| High Basal Receptor Activity | If using a transient transfection system, consider reducing the amount of receptor DNA used for transfection. |
| Reagent Degradation | Use fresh aliquots of reagents, including this compound and assay buffers. Ensure proper storage conditions are maintained. |
| Serum Interference | Consider performing the assay in a serum-free medium, but first validate that this does not negatively impact cell health and viability.[15] |
| Incorrect G-protein Coupling | Confirm that the chosen assay is appropriate for the G-protein subtype coupled to TAAR1 (primarily Gs) and 5-HT1A (primarily Gi/o).[15] For Gi/o coupled receptors, the assay will measure the inhibition of forskolin-stimulated cAMP production. |
Issue: Inconsistent results in radioligand binding assays.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | Reduce the concentration of the radioligand.[16] Optimize the washing steps by increasing the number of washes or using ice-cold wash buffer.[16][17] Incorporate blocking agents like bovine serum albumin (BSA) in the assay buffer.[17] |
| Low Specific Binding | Ensure the integrity of the receptor preparation through proper storage and handling.[17] Verify the radiochemical purity and concentration of the radioligand. |
| Equilibrium Not Reached | Optimize the incubation time to ensure the binding reaction has reached equilibrium. |
| Inappropriate Assay Conditions | Titrate the amount of membrane protein used in the assay to find the optimal concentration.[16] |
In Vivo Behavioral Models
Issue: High variability or lack of effect in the PCP-induced hyperactivity model.
| Potential Cause | Troubleshooting Steps |
| Animal Strain Differences | Different mouse and rat strains can exhibit varying sensitivities to PCP.[18] It is crucial to use a consistent strain and be aware of its known response profile. |
| PCP Dosing and Administration | The dose, route, and timing of PCP administration can significantly impact the locomotor response.[9][19] Ensure these parameters are consistent across experiments. |
| Habituation Period | An inadequate habituation period to the testing chamber can lead to novelty-induced hyperactivity, confounding the drug effect. Optimize the habituation time for the specific strain being used. |
| Environmental Factors | Factors such as lighting, noise levels, and time of day for testing can influence locomotor activity. Maintain a consistent and controlled testing environment. |
Issue: Inconsistent results in the Prepulse Inhibition (PPI) test.
| Potential Cause | Troubleshooting Steps |
| Animal Strain and Baseline PPI | Different rodent strains have different baseline levels of PPI.[11][14][20] Strains with naturally low PPI, such as the DBA/2 mouse, may be more suitable for detecting PPI-enhancing effects of drugs.[20] |
| Stimulus Parameters | The intensity of the prepulse and startle stimulus, as well as the inter-stimulus interval, are critical parameters that need to be carefully optimized and kept consistent. |
| Acoustic Environment | The testing apparatus must be in a sound-attenuating chamber to minimize external noise that could interfere with the acoustic stimuli. |
| Acclimation to the Apparatus | A proper acclimation period to the startle chamber is necessary to reduce stress-induced variability in the startle response. |
Issue: High variability in the social interaction test.
| Potential Cause | Troubleshooting Steps |
| Behavior of the Partner Animal | The behavior of the stimulus animal can influence the interaction. Use well-habituated and consistent partner animals. |
| Novelty of the Test Arena | A novel environment can induce anxiety and exploratory behaviors that may interfere with social interaction.[21] Ensure a consistent and appropriate level of novelty in the testing arena. |
| Subjective Scoring | Manual scoring of social interaction can be subjective. Utilize automated video tracking systems for more objective and reliable measurements. |
| Confounding Locomotor Effects | Ensure that the observed changes in social interaction are not a secondary consequence of general changes in locomotor activity.[22] Always assess locomotor activity concurrently. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Mice | Rats |
| Bioavailability | >70% | >70% |
| Volume of Distribution (L/kg) | ~3.5 | ~3.5 |
| Half-life (h) | 1.5 - 4 | 1.5 - 4 |
| Clearance (ml/min/kg) | 12 - 43 | 12 - 43 |
| Brain-to-Plasma Ratio (Cmax) | ≥ 4 | ≥ 2 |
| Brain-to-Plasma Ratio (AUC) | ≥ 2 | ≥ 2 |
Table 2: In Vitro Potency of this compound
| Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) |
| Human TAAR1 | cAMP accumulation | 38 nM | 109% (full agonist) |
| Human 5-HT1A | - | - | Agonist activity |
Source:[3] (Note: Specific EC50 for 5-HT1A was not consistently reported in the provided search results, but agonist activity is confirmed.[2][24])
Experimental Protocols
Protocol 1: TAAR1/5-HT1A cAMP Functional Assay
Objective: To determine the functional potency and efficacy of this compound at TAAR1 and 5-HT1A receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing human TAAR1 or 5-HT1A receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Forskolin (for 5-HT1A Gi-coupled pathway).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
384-well white microplates.
Methodology:
-
Cell Plating: Seed the TAAR1 or 5-HT1A expressing cells into 384-well plates at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure (TAAR1 - Gs pathway): a. Remove the culture medium and add the assay buffer. b. Add the serially diluted this compound to the wells. c. Incubate for a predetermined time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
Assay Procedure (5-HT1A - Gi pathway): a. Remove the culture medium and add the assay buffer containing a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized). b. Add the serially diluted this compound to the wells. c. Incubate for a predetermined time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the inhibition of forskolin-stimulated cAMP production according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: PCP-Induced Hyperactivity in Mice
Objective: To assess the ability of this compound to reverse phencyclidine (PCP)-induced hyperlocomotion.
Materials:
-
Male C57BL/6J mice (or another validated strain).
-
This compound solution.
-
PCP solution (e.g., 5 mg/kg).
-
Vehicle control.
-
Open-field activity chambers equipped with infrared beams or video tracking software.
Methodology:
-
Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.
-
Habituation: On the day of the experiment, place the mice individually into the open-field chambers and allow them to habituate for at least 30-60 minutes.
-
Drug Administration: a. Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral) at a predetermined pretreatment time (e.g., 30-60 minutes before PCP). b. Administer PCP or saline to the respective groups.
-
Data Collection: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound across different treatment groups.
Visualizations
Caption: this compound's dual signaling pathways.
Caption: Experimental workflow for PCP-induced hyperactivity.
Caption: Troubleshooting logic for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy, safety, and tolerability of this compound (SEP-363856, a trace amine-associated receptor 1 agonist) for the treatment of schizophrenia and other mental disorders: a systematic review of preclinical and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAAR1 dependent and independent actions of the potential antipsychotic and dual TAAR1/5-HT1A receptor agonist SEP-383856 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Effects of cannabinoid drugs on the deficit of prepulse inhibition of startle in an animal model of schizophrenia: the SHR strain [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prepulse inhibition of the startle reflex and response to antipsychotic treatments in two outbred mouse strains in comparison to the inbred DBA/2 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing variability in animal models treated with Ulotaront
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ulotaront in preclinical animal models of schizophrenia. Our aim is to help you reduce variability and enhance the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly SEP-363856) is an investigational psychotropic agent for the treatment of schizophrenia.[1] Its mechanism of action is distinct from currently available antipsychotics.[1] It is an agonist of the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1] Unlike other antipsychotics, this compound does not block dopamine D2 or serotonin 5-HT2A receptors.[1] This novel mechanism is thought to modulate dopaminergic, serotonergic, and glutamatergic signaling.[2]
Q2: Which animal models are commonly used to assess the efficacy of this compound?
A2: this compound has shown efficacy in several well-established rodent models that mimic aspects of schizophrenia[2]:
-
Phencyclidine (PCP)-Induced Hyperactivity: This model is used to represent the positive symptoms of schizophrenia.[1]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Deficits in PPI are a measure of sensorimotor gating abnormalities observed in schizophrenia patients.[1]
-
Sub-chronic PCP-Induced Deficits in Social Interaction: This model is employed to study the negative symptoms and social withdrawal associated with schizophrenia.[1]
Q3: What are the recommended doses of this compound for these animal models?
A3: The effective dose of this compound can vary depending on the animal species and the specific behavioral model. Based on preclinical studies, the following oral (p.o.) dosage ranges are recommended:
| Animal Model | Species | Recommended Oral Dose Range | Minimal Effective Dose |
| PCP-Induced Hyperactivity | Mouse | 0.3 - 3 mg/kg | Not explicitly stated |
| PCP-Induced Hyperactivity | Rat | Starting at 1 mg/kg | 1 mg/kg |
| Prepulse Inhibition (PPI) | Mouse | 0.3 - 30 mg/kg | 3 mg/kg |
| Social Interaction Deficits | Rat | 1 - 10 mg/kg | Not explicitly stated |
Q4: How can I minimize variability in my this compound animal studies?
A4: High variability is a common challenge in behavioral neuroscience. To mitigate this, consider the following strategies:
-
Standardize Animal Husbandry: Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity. House animals in a way that minimizes stress; for example, group housing is often preferable to single housing.
-
Acclimatize Animals: Allow animals to acclimate to the facility for at least one week before starting any experimental procedures. Also, habituate them to the experimental apparatus and handling to reduce stress-induced responses.
-
Control for Experimenter Variability: Whenever possible, have the same experimenter handle and test the animals. Be mindful of strong scents (perfumes, soaps) that can affect animal behavior.
-
Account for Biological Variables: Be aware of the influence of sex and, in females, the estrous cycle on behavioral outcomes. Balance your experimental groups accordingly.
-
Prepare Dosing Solutions Fresh: Prepare this compound solutions fresh on each day of dosing to ensure stability and accurate concentrations.
Troubleshooting Guides
Issue 1: High variability in locomotor activity in the PCP-induced hyperactivity model.
-
Possible Cause: Inconsistent absorption of orally administered this compound.
-
Solution: Ensure consistent timing of administration relative to feeding schedules, as the presence of food in the stomach can alter absorption rates.
-
-
Possible Cause: Stress-induced hyperactivity confounding the effects of PCP.
-
Solution: Implement a thorough acclimatization and handling protocol before the experiment. Ensure the testing environment is free from sudden noises or disturbances.
-
-
Possible Cause: Subjective scoring of locomotor activity.
-
Solution: Use an automated activity monitoring system for objective and consistent data collection.
-
Issue 2: Inconsistent results in the Prepulse Inhibition (PPI) test.
-
Possible Cause: Variability in the acoustic startle response.
-
Solution: Ensure the startle chambers are properly calibrated and that background noise levels are consistent across all test sessions.
-
-
Possible Cause: Habituation to the startle stimulus.
-
Solution: Randomize the presentation of pulse-alone and prepulse-pulse trials to prevent animals from predicting the stimulus.
-
-
Possible Cause: Animal strain differences.
-
Solution: Use a well-characterized inbred strain known to exhibit stable PPI.
-
Issue 3: Lack of effect in the social interaction test.
-
Possible Cause: The social stimulus (unfamiliar animal) is not novel or is overly aggressive.
-
Solution: Use a novel, non-aggressive stimulus animal of the same sex and similar weight for each test.
-
-
Possible Cause: Anxiety-like behavior inhibiting social interaction.
-
Solution: Conduct the test under low-light conditions to reduce anxiety. Ensure the test arena has been thoroughly cleaned between trials to remove olfactory cues that may induce anxiety.
-
-
Possible Cause: Incorrect timing of this compound administration.
-
Solution: Administer this compound with sufficient time for it to reach peak plasma concentrations before the behavioral test. A 60-minute pretreatment time is a good starting point for oral administration.
-
Experimental Protocols
Protocol 1: PCP-Induced Hyperactivity in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
This compound Administration: Administer this compound (0.3, 1, or 3 mg/kg) or vehicle orally (p.o.) 60 minutes before PCP administration.
-
PCP Administration: Administer PCP (5 mg/kg) or saline intraperitoneally (i.p.).
-
Behavioral Assessment: 5 minutes after PCP injection, place the mice in an open-field arena (40x40x40 cm) and record locomotor activity for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the total distance traveled during the 60-minute session.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
This compound Administration: Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 60 minutes before the PPI test session.
-
PPI Apparatus: Use a standard startle response system.
-
Acclimatization: Place the rat in the startle chamber and allow a 5-minute acclimatization period with a 65 dB background white noise.
-
Test Session: The session consists of pulse-alone trials (120 dB, 40 ms duration) and prepulse-pulse trials. Prepulse stimuli (73, 81, or 89 dB; 20 ms duration) are presented 100 ms before the startle pulse. Trials are presented in a pseudorandom order with a variable inter-trial interval (average 15 s).
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100].
Protocol 3: Sub-chronic PCP-Induced Social Interaction Deficits in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Sub-chronic PCP Treatment: Administer PCP (2 mg/kg, i.p.) or saline once daily for 7 days. This is followed by a 7-day washout period.
-
This compound Administration: On the test day, administer this compound (1, 3, or 10 mg/kg, p.o.) or vehicle 60 minutes before the social interaction test.
-
Social Interaction Test: Place the test rat in a dimly lit open-field arena with a novel, weight-matched, same-sex partner rat. Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.
-
Data Analysis: Compare the duration of social interaction between the different treatment groups.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for the PCP-induced hyperactivity model.
Caption: Troubleshooting logic for high variability in results.
References
Technical Support Center: Interpreting Unexpected Behavioral Phenotypes in Ulotaront-Treated Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antipsychotic agent, ulotaront. The information provided is intended to assist in the interpretation of unexpected behavioral phenotypes observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a novel psychotropic agent that acts as a full agonist at the trace amine-associated receptor 1 (TAAR1) and as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][2][3] Unlike conventional antipsychotics, it does not have significant antagonist activity at dopamine D2 or serotonin 5-HT2A receptors.[2][4][5] Its therapeutic effects are believed to be mediated through the modulation of dopaminergic and glutamatergic neurotransmission.[1][2][3]
Q2: What are the expected behavioral phenotypes of this compound in preclinical models of psychosis?
A2: In rodent models relevant to schizophrenia, this compound is expected to exhibit an antipsychotic-like profile. This includes the attenuation of hyperactivity induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and the reversal of deficits in social interaction caused by sub-chronic PCP administration.[1][2][3][5]
Q3: Have there been any unexpected clinical outcomes with this compound?
A3: Yes, in recent Phase III clinical trials for schizophrenia (DIAMOND 1 and DIAMOND 2), this compound did not meet its primary endpoint of a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. This was an unexpected outcome given the promising results from Phase II studies.[6]
Troubleshooting Unexpected Behavioral Phenotypes
Issue 1: this compound reduces PCP-induced hyperactivity but not d-amphetamine-induced hyperactivity.
-
Question: We observed that this compound effectively blocks locomotor hyperactivity induced by PCP in our rat model. However, when we challenged the animals with d-amphetamine, this compound had no effect. Is this an expected finding?
-
Answer: Yes, this is a documented and important feature of this compound's pharmacological profile. Preclinical studies have consistently shown that this compound attenuates hyperactivity induced by NMDA receptor antagonists like PCP but does not reverse hyperlocomotion induced by dopamine-releasing agents such as d-amphetamine.[1][3]
-
Scientific Rationale: This differential effect highlights this compound's non-D2 antagonist mechanism. Amphetamine-induced hyperactivity is primarily driven by a direct increase in synaptic dopamine, which is potently blocked by D2 antagonists. PCP-induced hyperactivity, on the other hand, involves more complex glutamatergic and downstream dopaminergic dysregulation, which appears to be sensitive to the modulatory effects of TAAR1 and 5-HT1A agonism.[1]
-
Troubleshooting Steps:
-
Confirm Model Integrity: Ensure that your PCP and d-amphetamine models are producing robust and reproducible hyperactivity.
-
Dose-Response Analysis: Verify that you are using an effective dose of this compound for the PCP model (minimal effective dose in rats is reported to be 1 mg/kg, p.o.).[1]
-
Positive Control: Include a typical or atypical antipsychotic with D2 antagonist properties as a positive control in your d-amphetamine study to confirm the sensitivity of the model.
-
Issue 2: An unusual dose-response curve is observed in the social interaction test.
-
Question: In our sub-chronic PCP-induced social interaction deficit model in rats, we found that this compound increased social interaction time, but the effect was less pronounced at higher doses than at lower doses. Is this a known phenomenon?
-
Answer: Yes, this non-linear dose-response relationship has been reported in the literature. One study noted that while all tested doses of this compound increased social interaction time, the magnitude of the effect tended to decrease as the dose was increased from 1 to 10 mg/kg.[1]
-
Scientific Rationale: The precise reasons for this inverted-U or biphasic dose-response are not fully elucidated but may be related to the complex interplay between TAAR1 and 5-HT1A receptor activation at different levels of receptor occupancy. Higher doses might lead to off-target effects or induce compensatory mechanisms that diminish the primary therapeutic effect.
-
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of doses, including lower doses than initially planned, to fully characterize the dose-response curve.
-
Pharmacokinetic Analysis: If possible, correlate plasma and brain concentrations of this compound with the behavioral effects to understand the exposure-response relationship.
-
Behavioral Observation: Carefully observe the animals for any other behavioral changes at higher doses (e.g., sedation, stereotypy) that might interfere with social interaction.
-
Issue 3: this compound-treated animals exhibit changes in sleep patterns, such as increased wakefulness.
-
Question: We are conducting continuous behavioral monitoring and have noticed that animals treated with this compound show decreased time in REM sleep and increased wakefulness. Is this an expected side effect?
-
Answer: Yes, this compound has been shown to affect sleep architecture in both preclinical and clinical studies. In rats, this compound produces a dose-dependent decrease in REM sleep, an increase in the latency to REM sleep, and an increase in cumulative wake time.[1][2] These findings are consistent with observations in human subjects.
-
Scientific Rationale: The wake-promoting effects of this compound are likely mediated by its action on TAAR1 and 5-HT1A receptors, which are involved in the regulation of sleep-wake cycles. This is considered a potential on-target effect of the drug.
-
Troubleshooting Steps:
-
Timing of Behavioral Testing: Be aware of the potential for altered sleep patterns to influence performance in other behavioral tests. Consider the timing of drug administration and behavioral testing relative to the animal's light/dark cycle.
-
Control for Wakefulness: When interpreting data from cognitive or motor tasks, consider whether increased wakefulness or changes in sleep architecture could be a confounding factor.
-
EEG/EMG Monitoring: For a more detailed analysis, consider conducting electroencephalogram (EEG) and electromyogram (EMG) studies to precisely quantify sleep stages.
-
Quantitative Data Summary
Table 1: Effect of this compound on PCP-Induced Hyperactivity in Rodents
| Species | This compound Dose (p.o.) | PCP Dose | Outcome | Reference |
| Mouse | 0.3, 1, 3 mg/kg | Not Specified | Dose-dependent decrease in hyperlocomotion | [1] |
| Rat | 1 mg/kg (minimal effective dose) | Not Specified | Attenuation of PCP-induced hyperlocomotion | [1] |
Table 2: Effect of this compound on Sub-chronic PCP-Induced Social Interaction Deficits in Rats
| This compound Dose (p.o.) | Outcome | Reference |
| 1 - 10 mg/kg | Increased social interaction time (effect tended to decrease with increasing dose) | [1] |
Table 3: Effect of this compound on Sleep Architecture in Rats
| This compound Dose (p.o.) | Effect on REM Sleep | Effect on Latency to REM Sleep | Effect on Cumulative Wake Time | Reference |
| 1, 3, 10 mg/kg | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [1] |
Experimental Protocols
Protocol 1: Phencyclidine (PCP)-Induced Hyperactivity in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (250-350g).
-
Housing: Group-housed (2-3 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 2-5 mg/kg, intraperitoneally - i.p.) or saline.
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60-90 minutes).
-
-
Data Analysis: Analyze total locomotor activity counts or distance traveled using ANOVA, followed by appropriate post-hoc tests to compare treatment groups.
Protocol 2: Sub-chronic PCP-Induced Social Interaction Deficits in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (initial weight 200-250g).
-
Housing: Initially group-housed, then single-housed during the sub-chronic PCP treatment phase.
-
Apparatus: A dimly lit open-field arena (e.g., 60 x 60 x 40 cm).
-
Procedure:
-
Sub-chronic PCP Treatment: Administer PCP (e.g., 2 mg/kg, i.p.) or saline once daily for a period of 7 days, followed by a washout period of 7 days.
-
Habituation: On the testing day, habituate the test animal to the arena for 10 minutes.
-
Drug Administration: Administer this compound or vehicle (p.o.) at the desired doses.
-
Social Interaction Test: After a pre-treatment period (e.g., 60 minutes), introduce a novel, weight-matched, untreated partner rat into the arena.
-
Record the total time the test animal spends in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.
-
-
Data Analysis: Compare the total social interaction time between treatment groups using ANOVA and post-hoc tests.
Visualizations
Caption: this compound's dual agonism at TAAR1 and 5-HT1A receptors modulates dopamine and glutamate systems.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safety and effectiveness of this compound (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Surgical Procedures for Intracerebral Ulotaront Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intracerebral administration of Ulotaront in preclinical experimental settings.
FAQs and Troubleshooting Guides
This section addresses specific issues that may be encountered during the stereotaxic injection of this compound.
1. General Surgical and Procedural Issues
| Question/Issue | Answer/Troubleshooting Step |
| How do I prepare this compound for intracerebral injection? | This compound is a small molecule with high solubility. For intracerebral administration, it should be dissolved in a sterile, preservative-free vehicle such as artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl). Ensure the final solution is at a physiological pH (around 7.4) and is iso-osmotic to minimize tissue damage. It is recommended to filter the final solution through a 0.22 µm syringe filter before injection.[1][2] |
| My animal is not properly anesthetized or is recovering too quickly. | Ensure the correct dosage of anesthetic is administered based on the animal's weight. Check the vaporizer calibration and isoflurane levels if using gas anesthesia. Monitor the animal's respiratory rate and reflexes (e.g., pedal withdrawal reflex) throughout the procedure to ensure an appropriate level of anesthesia. A supplemental dose of anesthetic may be required for longer procedures. |
| I'm having trouble locating Bregma and Lambda accurately. | Ensure the animal's head is properly secured in the stereotaxic frame and is level in both the anteroposterior and mediolateral planes. Use a surgical microscope or magnifying lamp for better visualization. Clean the skull surface thoroughly to remove any tissue or debris that may obscure the sutures. |
| The drill bit is slipping on the skull surface. | Start with a small pilot hole using a sharp, sterile needle before using the drill bit. Apply gentle, steady pressure when drilling to prevent slipping. Ensure the drill bit is sharp and not worn. |
| I've hit a blood vessel while drilling, and there is significant bleeding. | Immediately apply gentle pressure with a sterile cotton swab or gelfoam to control the bleeding. If the bleeding is profuse, it may be necessary to abort the procedure for that animal. To avoid this, try to visualize the superficial blood vessels on the skull before drilling and choose a slightly different injection site if possible. |
| The injection needle/cannula appears to be clogged. | Before loading with this compound, test the needle by expelling a small amount of vehicle. If it appears clogged, try cleaning it with sterile water and ethanol.[3] If the clog persists, replace the needle. After loading this compound, ensure there are no air bubbles in the syringe or needle, as this can affect the injection volume.[4] |
| I'm observing backflow of the injectate from the craniotomy site. | This can be caused by too rapid an injection rate or too large a volume. Reduce the infusion rate (e.g., to 100 nL/min). After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the solution into the brain tissue before slowly retracting it.[4] |
| How can I confirm the correct placement of the injection? | After the experiment, it is crucial to histologically verify the injection site. This can be done by perfusing the animal, sectioning the brain, and staining the tissue (e.g., with Nissl or DAPI). Co-injection of a fluorescent tracer with this compound can aid in visualizing the injection site. |
2. This compound-Specific Experimental Considerations
| Question/Issue | Answer/Troubleshooting Step |
| What are the target brain regions for this compound injection? | This compound is an agonist at Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin 5-HT1A receptors.[5][6][7] Key brain regions expressing these receptors and involved in its mechanism of action include the Ventral Tegmental Area (VTA) and the Dorsal Raphe Nucleus (DRN).[6][7] |
| What are the stereotaxic coordinates for the VTA and DRN in mice? | Coordinates can vary slightly depending on the mouse strain and age. It is recommended to consult a mouse brain atlas (e.g., Paxinos and Franklin) and perform pilot studies with dye injections to confirm coordinates for your specific experimental setup. Example coordinates from the literature are provided in the tables below.[8][9][10][11][12][13] |
| What is a recommended starting dose and volume for intracerebral this compound? | Preclinical studies have primarily used oral or intraperitoneal administration.[14] For direct intracerebral injection, the dose will be significantly lower. A starting point could be in the range of 1-10 µg dissolved in 200-500 nL of vehicle. Dose-response studies should be conducted to determine the optimal concentration for the desired biological effect. |
| Are there any expected behavioral changes immediately after injection? | Depending on the dose and target region, acute changes in locomotor activity or other behaviors might be observed. This compound has been shown to reduce basal locomotor activity in rodents.[14] It is advisable to have a post-operative monitoring plan to observe for any adverse effects or unexpected behavioral changes. |
Experimental Protocols and Data
Note: The following protocol is a synthesized example based on standard stereotaxic procedures and the known pharmacology of this compound, as specific published protocols for its intracerebral administration are not available.
Stereotaxic Injection of this compound into the VTA or DRN of Mice
1. Materials
-
This compound
-
Sterile, preservative-free artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., 10 µL Hamilton syringe)
-
Pulled glass micropipettes or stainless-steel injector
-
Surgical drill with fine drill bits
-
Standard surgical tools (scalpel, forceps, etc.)
-
Heating pad
-
Suture material or tissue adhesive
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Ophthalmic ointment
2. Animal Preparation and Anesthesia
-
Anesthetize the mouse using the chosen method and assess for proper anesthetic depth.
-
Shave the fur from the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the scalp with antiseptic solution followed by 70% ethanol.
-
Ensure the head is level by taking measurements at Bregma and Lambda.
3. Surgical Procedure
-
Make a midline incision in the scalp to expose the skull.
-
Identify Bregma and Lambda.
-
Based on the target region (VTA or DRN), determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates from Bregma (see tables below).
-
Mark the injection site on the skull and drill a small burr hole.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse this compound solution at a rate of 100-200 nL/minute.
-
After infusion, leave the needle in place for 5-10 minutes before slowly retracting it.
-
Suture the scalp incision.
4. Post-Operative Care
-
Administer analgesic as per institutional guidelines.
-
Place the animal in a clean cage on a heating pad for recovery.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide easy access to food and water.
Quantitative Data: Stereotaxic Coordinates
Table 1: Example Stereotaxic Coordinates for the Ventral Tegmental Area (VTA) in Mice (from Bregma)
| Source | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) |
| Cohen et al., 2012 (cited in[10]) | -3.3 mm | ±0.5 mm | Not specified |
| Taylor et al., 2016 (cited in[11]) | -2.9 to -3.1 mm | ±0.45 mm | -4.2 to -4.4 mm |
| Wang et al., 2021[13] | -3.28 mm | ±0.5 mm | -5.0 mm |
Table 2: Example Stereotaxic Coordinates for the Dorsal Raphe Nucleus (DRN) in Mice (from Bregma)
| Source | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) | Angle |
| de Oliveira et al., 2011[8] | -4.36 mm | ±1.40 mm | -2.60 mm | 26° |
| Shikanai et al., 2012[12] | -4.16 to -5.20 mm | Midline | -2.5 to -3.0 mm | Not specified |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for intracerebral this compound administration.
Caption: Troubleshooting logic for injection backflow.
References
- 1. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard Operating Procedure: Mouse Stereotaxic Intracranial Injection Surgery [protocols.io]
- 4. scispace.com [scispace.com]
- 5. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of dorsal raphe nucleus and dorsal periaqueductal gray 5-HT receptors in the modulation of mouse defensive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ventral Tegmental Area Neurotensin Signaling Links the Lateral Hypothalamus to Locomotor Activity and Striatal Dopamine Efflux in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAergic and Glutamatergic Efferents of the Mouse Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forebrain GABAergic Projections From the Dorsal Raphe Nucleus Identified by Using GAD67–GFP Knock-In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Whole-Brain Connectivity Map of VTA and SNc Glutamatergic and GABAergic Neurons in Mice [frontiersin.org]
- 14. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Ulotaront Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term animal studies of Ulotaront.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the long-term oral administration of this compound in rodents?
A1: Based on general principles of long-term oral gavage studies, researchers may encounter challenges related to:
-
Animal Welfare: Repeated oral gavage can induce stress, leading to fluctuations in body weight, food consumption, and physiological parameters.[1][2][3][4] Complications can include esophageal trauma, aspiration pneumonia, and gastric rupture.[1]
-
Formulation Stability: Maintaining a homogenous and stable formulation of this compound for the entire duration of a long-term study is critical. Issues such as precipitation or degradation of the test article can lead to inaccurate dosing.[5]
-
Dose Volume and Vehicle Effects: High dose volumes or certain vehicles (e.g., high concentrations of polyethylene glycol) can cause gastrointestinal issues and confound toxicological assessments.[3][5]
-
Clinical Signs of Toxicity: Long-term administration may lead to the emergence of clinical signs such as changes in activity, mydriasis (dilation of the pupils), salivation, and lacrimation, which require careful monitoring and documentation.[6]
Q2: What is the known safety and tolerability profile of this compound in preclinical and clinical studies?
A2: this compound has generally been well-tolerated in both preclinical and clinical studies.[7][8] Key aspects of its safety profile include:
-
Lower Incidence of Extrapyramidal Symptoms (EPS): Unlike many traditional antipsychotics that act on dopamine D2 receptors, this compound has a lower propensity to cause movement-related side effects.[8]
-
Favorable Metabolic Profile: It is associated with a lower risk of weight gain and metabolic disturbances compared to some second-generation antipsychotics.
-
Lack of Abuse Potential: Preclinical studies in rats suggest that this compound does not have abuse liability.[9]
-
Adverse Events: In short-term clinical trials, the incidence of adverse events with this compound was comparable to or lower than placebo.[7]
Q3: What are the key pharmacokinetic parameters of this compound in preclinical species?
A3: this compound exhibits favorable pharmacokinetic properties in animal models, including:
-
High Bioavailability: It has greater than 70% bioavailability in preclinical species.[10][11]
-
Rapid Absorption and Blood-Brain Barrier Penetration: this compound is rapidly absorbed and effectively crosses the blood-brain barrier to reach its target in the central nervous system.[10][11]
-
Metabolism: It is primarily metabolized by the CYP2D6 enzyme.[10][11]
Troubleshooting Guides
Issue 1: Animal Distress and Aversion to Oral Gavage
-
Symptoms: Vocalization during handling, resistance to gavage, weight loss, and reduced food intake.
-
Possible Causes:
-
Solutions:
-
Refine Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to minimize trauma. Use appropriate gavage needle size and lubricate the tip.
-
Acclimatize Animals: Handle and restrain animals for several days prior to the start of the study to acclimate them to the procedure.[3]
-
Alternative Dosing Methods: If aversion persists, consider alternative oral administration methods such as formulating the compound in palatable food or using voluntary oral consumption, though this may reduce dose accuracy.
-
Issue 2: Inconsistent Plasma Concentrations of this compound
-
Symptoms: High variability in plasma drug levels between animals in the same dose group.
-
Possible Causes:
-
Solutions:
-
Optimize Formulation: Develop a stable and homogenous formulation. Regularly check the formulation for uniformity.[5]
-
Verify Dosing Accuracy: Ensure accurate calibration of dosing equipment and meticulous gavage technique.
-
Issue 3: Unexpected Clinical Signs or Mortality
-
Symptoms: Emergence of severe clinical signs (e.g., seizures, significant weight loss) or unexpected deaths in a dose group.
-
Possible Causes:
-
Dose Miscalculation: Errors in calculating the dose for individual animals.
-
Unexpected Toxicity: The dose level may be too high, leading to unforeseen toxicity.
-
-
Solutions:
-
Immediate Dose Review: Halt dosing in the affected group and re-verify all dose calculations.
-
Necropsy and Histopathology: Conduct a thorough necropsy and histopathological examination of any deceased animals to determine the cause of death.
-
Dose Adjustment: Consider reducing the dose in the affected group or adding a lower dose group to the study.
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Bioavailability | >70% | Preclinical Species | [10][11] |
| Volume of Distribution | ~3.5 L/kg | Preclinical Species | [10] |
| Half-life | 1.5 - 4 hours | Preclinical Species | [10] |
| Clearance | 12 - 43 ml/min/kg | Preclinical Species | [10] |
Table 2: General Observations in a 26-Week Oral Toxicity Study of a Test Compound in Rats (Example Data)
| Parameter | Low Dose | Mid Dose | High Dose | Control | Reference |
| Body Weight Gain | No significant change | Slight decrease | Significant decrease | Normal | [6][12] |
| Food Consumption | No significant change | No significant change | Decreased | Normal | [12] |
| Water Consumption | No significant change | Increased | Increased | Normal | [6] |
| Clinical Signs | None | Mydriasis, Salivation | Mydriasis, Salivation, Alopecia | None | [6] |
Experimental Protocols
Protocol: 26-Week Repeated Dose Oral Toxicity Study in Rats
This protocol is a generalized example based on standard practices for chronic toxicity studies and should be adapted for the specific properties of this compound.[6][12][13]
-
Test System:
-
Species: Sprague-Dawley rats
-
Age: 6-7 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
-
Dose Groups:
-
Control Group: Vehicle only
-
Low Dose Group
-
Mid Dose Group
-
High Dose Group
-
Dose levels should be determined based on preliminary range-finding studies.
-
-
Administration:
-
Route: Oral gavage
-
Frequency: Once daily, 7 days a week
-
Duration: 26 weeks
-
Volume: Adjusted weekly based on body weight.
-
-
Observations and Examinations:
-
Clinical Signs: Observe animals twice daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations prior to the study and at termination.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline, interim time points, and termination.
-
Urinalysis: Collect urine samples at interim time points and termination.
-
Gross Necropsy: Perform a full necropsy on all animals at the end of the study.
-
Histopathology: Examine all tissues from the control and high-dose groups. If treatment-related effects are observed, examine the corresponding tissues from the lower dose groups.
-
-
Recovery Period:
-
A subset of animals from the control and high-dose groups may be kept for a 4-week recovery period to assess the reversibility of any observed effects.[13]
-
Visualizations
Caption: TAAR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for a 26-Week Oral Toxicity Study.
Caption: Troubleshooting Logic for Long-Term this compound Studies.
References
- 1. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. [A 26-week oral repeated dose toxicity study of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21), a novel drug for urinary frequency and incontinence, in rats followed by a 9-week recovery test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety, and tolerability of this compound (SEP-363856, a trace amine-associated receptor 1 agonist) for the treatment of schizophrenia and other mental disorders: a systematic review of preclinical and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [A 26-week oral repeated dose toxicity study of a new antineoplastic agent S-1 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute and repeated dose 26-week oral toxicity study of 20(S)-ginsenoside Rg3 in Kunming mice and Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Ulotaront and Ralmitaront for Neuropsychiatric Drug Discovery
An objective guide for researchers, scientists, and drug development professionals on the in vitro pharmacological profiles of two leading TAAR1 agonists.
This guide provides a detailed comparative analysis of Ulotaront (SEP-363856) and Ralmitaront (RO6889450), two investigational Trace Amine-Associated Receptor 1 (TAAR1) agonists that have been in clinical development for schizophrenia and other neuropsychiatric disorders. While both compounds target TAAR1, their distinct pharmacological profiles, particularly concerning receptor affinity, functional activity, and downstream signaling, may underlie their different clinical outcomes. This analysis synthesizes available in vitro data to offer a clear comparison, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Executive Summary of In Vitro Comparison
This compound and Ralmitaront, while both targeting the TAAR1 receptor, exhibit notable differences in their in vitro pharmacology. This compound acts as a full agonist at TAAR1 and also possesses significant agonist activity at the serotonin 5-HT1A receptor.[1][2] In contrast, Ralmitaront is a partial agonist at TAAR1 and notably lacks significant activity at the 5-HT1A receptor.[2][3] This dual agonism of this compound at both TAAR1 and 5-HT1A receptors is a key differentiator and is thought to contribute to its unique mechanism of action.[1]
Functionally, in direct comparative assays, Ralmitaront has demonstrated lower efficacy and slower kinetics at the TAAR1 receptor compared to this compound.[2][4] Furthermore, this compound has been shown to engage Gs-protein signaling pathways upon TAAR1 activation, while recent findings suggest Ralmitaront may activate multiple G-protein pathways, including Gs, Gi, and Gq.[2][5] These differences in receptor activity, functional efficacy, and downstream signaling pathways are critical for understanding their potential therapeutic effects and side-effect profiles.
Quantitative Data Summary
The following tables summarize the key quantitative in vitro data for this compound and Ralmitaront, focusing on receptor binding affinities and functional agonist activities at their primary targets.
Table 1: Receptor Binding Affinities (Ki, µM)
| Receptor | This compound (Ki, µM) | Ralmitaront (Ki, µM) |
| TAAR1 | 0.14 (EC50)[1] | 0.1104 (EC50)[6] |
| 5-HT1A | 0.28[1] | No detectable activity[2] |
| 5-HT1B | 1.9[1] | Data not available |
| 5-HT1D | 1.13[1] | Data not available |
| 5-HT7 | 0.03[1] | Data not available |
| Dopamine D2 | No appreciable binding[1] | No detectable activity[2] |
Note: For TAAR1, EC50 values from functional assays are provided as direct binding affinity (Ki) values are not consistently reported in the primary literature.
Table 2: Functional Agonist Activity (EC50, µM and Emax, %)
| Assay | Target | Compound | EC50 (µM) | Emax (%) | Reference |
| G-Protein Recruitment | TAAR1 | This compound | 0.14 | 101 | [1] |
| Ralmitaront | - | Lower efficacy than this compound | [2] | ||
| 5-HT1A | This compound | 2.3 | 75 | [1] | |
| Ralmitaront | - | No detectable activity | [2] | ||
| cAMP Accumulation | TAAR1 | This compound | - | - | - |
| Ralmitaront | - | Lower efficacy than this compound | [2] | ||
| 5-HT1A | This compound | - | Partial Agonist | [2] | |
| Ralmitaront | - | No detectable activity | [2] | ||
| GIRK Channel Activation | TAAR1 | This compound | - | - | - |
| Ralmitaront | - | Lower efficacy than this compound | [2] | ||
| 5-HT1A | This compound | - | Partial Agonist | [2] | |
| Ralmitaront | - | No detectable activity | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used for comparison, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of the comparative data.
G-Protein Recruitment Assay (Luciferase Complementation-Based)
This assay directly measures the interaction between the G-protein coupled receptor (GPCR) and its cognate G-protein upon agonist binding.
-
Principle: The assay utilizes a split-luciferase system (e.g., NanoBiT®). The GPCR is fused to one subunit of the luciferase (e.g., SmBiT), and the G-protein subunit (e.g., mini-Gαs or mini-Gαi) is fused to the other, larger subunit (e.g., LgBiT). Agonist binding to the GPCR induces a conformational change that promotes the recruitment of the G-protein, bringing the two luciferase subunits into close proximity. This reconstitution of the luciferase enzyme results in a luminescent signal that is proportional to the extent of G-protein recruitment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding the GPCR-SmBiT fusion protein and the LgBiT-mini-G-protein fusion protein.
-
Transfected cells are seeded into 96- or 384-well plates and incubated for 24-48 hours to allow for protein expression.
-
The cell culture medium is replaced with an assay buffer (e.g., HBSS) and the cells are incubated with the luciferase substrate (e.g., furimazine).
-
A baseline luminescence reading is taken.
-
Serial dilutions of the test compounds (this compound or Ralmitaront) are added to the wells.
-
Luminescence is measured kinetically over a period of time (e.g., 60-90 minutes) using a plate reader.
-
Data are normalized to the baseline and vehicle controls, and concentration-response curves are generated to determine EC50 and Emax values.
-
cAMP Accumulation Assay
This assay measures the functional consequence of GPCR activation on the downstream second messenger, cyclic adenosine monophosphate (cAMP).
-
Principle: TAAR1 is primarily coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, the 5-HT1A receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP. The GloSensor™ cAMP Assay utilizes a genetically engineered luciferase that is fused to a cAMP-binding domain. Changes in intracellular cAMP concentration lead to conformational changes in the biosensor, resulting in a change in light output.
-
Cell Line: HEK293T cells are suitable for this assay.
-
Methodology:
-
HEK293T cells are co-transfected with the GPCR of interest and the GloSensor™-22F cAMP plasmid.
-
Cells are plated in 384-well plates and incubated overnight.
-
The growth medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent, and the cells are equilibrated for 2 hours at room temperature.
-
A baseline luminescence reading is taken.
-
For Gi-coupled receptors, cells are stimulated with forskolin to induce cAMP production before the addition of the test compound.
-
The test compounds are added at various concentrations.
-
Luminescence is measured over time (e.g., 30-60 minutes).
-
Data are analyzed to determine the concentration-dependent increase (for Gs) or decrease (for Gi) in cAMP levels, from which EC50 and Emax values are calculated.
-
G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
This electrophysiological assay provides a measure of G-protein activation by monitoring the opening of GIRK channels.
-
Principle: The activation of Gi/o-coupled receptors, such as 5-HT1A, leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The liberated Gβγ subunits directly bind to and activate GIRK channels, resulting in an outward potassium current that can be measured using electrophysiological techniques.
-
Expression System: Xenopus laevis oocytes are a common heterologous expression system for ion channels.
-
Methodology:
-
cRNAs encoding the GPCR (e.g., 5-HT1A), GIRK1, and GIRK4 channel subunits are injected into Xenopus oocytes.
-
The oocytes are incubated for 2-5 days to allow for protein expression.
-
Two-electrode voltage-clamp recordings are performed. The oocyte is clamped at a holding potential (e.g., -80 mV).
-
A baseline current is recorded in a high-potassium external solution.
-
The test compound is applied to the oocyte via perfusion.
-
The agonist-induced outward current is measured as an indicator of GIRK channel activation.
-
Concentration-response curves are constructed by applying a range of agonist concentrations to determine EC50 and Emax.
-
Conclusion
The in vitro data clearly delineate distinct pharmacological profiles for this compound and Ralmitaront. This compound's dual agonism at TAAR1 and 5-HT1A receptors, coupled with its full agonist activity at TAAR1, distinguishes it from Ralmitaront, which acts as a partial agonist at TAAR1 with no significant activity at 5-HT1A. These fundamental differences in receptor interaction and functional output likely contribute to their varying clinical trajectories. For researchers and drug developers, this comparative analysis underscores the importance of a comprehensive in vitro characterization to understand the nuances of drug action and to guide the development of next-generation therapeutics for neuropsychiatric disorders. The provided methodologies offer a framework for conducting similar comparative studies to further elucidate the pharmacology of novel compounds.
References
- 1. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 2. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia [canjhealthtechnol.ca]
- 3. In Vitro Comparison of this compound (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. Ralmitaront - Wikipedia [en.wikipedia.org]
A Preclinical Showdown: Ulotaront's Novel Mechanism Challenges Atypical Antipsychotics
For Immediate Release
In the landscape of antipsychotic drug development, the novel agent ulotaront is carving out a distinct niche, challenging the established class of atypical antipsychotics with a unique mechanism of action. Preclinical data reveal a pharmacological profile for this compound that diverges significantly from current standards of care, offering a potential new paradigm for the treatment of psychosis. This comparison guide delves into the preclinical data, objectively contrasting this compound with atypical antipsychotics across receptor binding affinities and key behavioral models of psychosis, negative symptoms, and cognitive deficits.
At a Glance: Key Preclinical Distinctions
| Feature | This compound | Atypical Antipsychotics (e.g., Risperidone, Olanzapine) |
| Primary Mechanism | TAAR1 Agonist / 5-HT1A Agonist | Dopamine D2 Antagonist / Serotonin 5-HT2A Antagonist |
| Dopamine D2 Receptor Activity | No direct antagonism; modulates dopamine signaling | Direct antagonism is a core feature of efficacy |
| Animal Model Efficacy | Reduces PCP-induced hyperactivity, improves prepulse inhibition and novel object recognition | Reduces psychostimulant-induced hyperactivity, improves prepulse inhibition and cognitive deficits |
| Negative Symptom Models | Shows potential for improvement in models of social interaction deficits | Variable effects, some agents show modest improvements |
| Side Effect Profile (Preclinical) | Lacks catalepsy at effective doses, suggesting lower risk of extrapyramidal symptoms | Can induce catalepsy at higher doses, indicative of extrapyramidal side effect liability |
Deep Dive: Receptor Binding Affinities
The fundamental difference between this compound and atypical antipsychotics lies at the receptor level. This compound's primary targets are the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor, where it acts as an agonist.[1][2] In stark contrast, atypical antipsychotics exert their effects primarily through the blockade of Dopamine D2 and Serotonin 2A (5-HT2A) receptors.[3][4] This mechanistic divergence is clearly illustrated in their respective receptor binding profiles.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Aripiprazole (Ki, nM) | Quetiapine (Ki, nM) | Clozapine (Ki, nM) |
| TAAR1 (EC50, nM) | 140 (agonist) | - | - | - | - | - |
| Dopamine D2 | >10,000 | 3.1 | 11 | 0.34 (partial agonist) | 358 | 126 |
| Serotonin 5-HT1A | 280 (agonist) | 338 | 203 | 4.2 (partial agonist) | 416 | 218 |
| Serotonin 5-HT2A | >10,000 | 0.16 | 4 | 3.4 | 148 | 13 |
| Serotonin 5-HT2C | >10,000 | 4.8 | 11 | 15 | 1113 | 10 |
| Histamine H1 | >10,000 | 20 | 7 | 61 | 11 | 7 |
| Muscarinic M1 | >10,000 | >10,000 | 22 | >10,000 | >10,000 | 1.9 |
| Adrenergic α1 | >10,000 | 1.3 | 54 | 57 | 19 | 7 |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding; lower values indicate higher affinity. EC50 is the concentration for 50% of maximal effect for agonists.
In Vivo Efficacy: Head-to-Head in Preclinical Models
The distinct receptor binding profiles of this compound and atypical antipsychotics translate into unique patterns of activity in established rodent models of schizophrenia-like symptoms.
Models of Psychosis
Phencyclidine (PCP)-Induced Hyperactivity: This model mimics the positive symptoms of schizophrenia. This compound has been shown to dose-dependently reduce PCP-induced hyperactivity in mice and rats.[5] While atypical antipsychotics also effectively attenuate this behavior, their mechanism relies on D2 receptor blockade, which can be associated with motor side effects.
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This compound demonstrates the ability to increase PPI in rodents, suggesting a potential to improve this deficit.[5] Atypical antipsychotics like olanzapine and risperidone also enhance PPI, though their effects are intertwined with their D2 and 5-HT2A receptor antagonism.
Models of Negative and Cognitive Symptoms
Novel Object Recognition (NOR): This test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia. Preclinical studies show that this compound can ameliorate cognitive deficits in the NOR test in rats with sub-chronic PCP administration.[5] Atypical antipsychotics have also demonstrated efficacy in this and other cognitive models, although the extent of improvement can vary between agents.
Signaling Pathways: A Tale of Two Mechanisms
The divergent actions of this compound and atypical antipsychotics are rooted in their distinct intracellular signaling cascades.
Caption: TAAR1 and D2 Receptor Signaling Pathways.
This compound, as a TAAR1 agonist, activates the Gs-protein pathway, leading to an increase in cyclic AMP (cAMP) and subsequent modulation of neuronal activity.[6] It is also thought to modulate dopamine D2 receptor function through receptor heterodimerization.[7] In contrast, atypical antipsychotics directly block the D2 receptor, which is coupled to the Gi-protein, thereby inhibiting the reduction of cAMP.
Caption: 5-HT1A and 5-HT2A Receptor Signaling Pathways.
As a 5-HT1A agonist, this compound activates the Gi-protein pathway, leading to a decrease in cAMP and neuronal hyperpolarization, which is thought to contribute to its anxiolytic and antidepressant-like effects.[8] Conversely, atypical antipsychotics block the 5-HT2A receptor, which is coupled to the Gq-protein, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release and protein kinase C (PKC) activation.[9]
Experimental Protocols
A summary of the methodologies for the key preclinical experiments cited is provided below.
Radioligand Receptor Binding Assay
This in vitro assay quantifies the affinity of a drug for a specific receptor. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor from cell cultures or animal brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (this compound or an atypical antipsychotic).
-
Filtration: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Preclinical Antipsychotic Testing Workflow.
Phencyclidine (PCP)-Induced Hyperactivity
This in vivo model assesses the potential of a compound to mitigate psychosis-like behaviors.
-
Acclimation: Rodents are habituated to the testing environment (e.g., an open-field arena).
-
Drug Administration: Animals are pre-treated with either vehicle or the test compound (this compound or an atypical antipsychotic) at various doses.
-
PCP Administration: After a set pre-treatment time, animals are administered PCP to induce hyperlocomotion.
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitors.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated control group to determine the dose-dependent inhibitory effect of the test compound.
Prepulse Inhibition (PPI) of the Startle Reflex
This test measures sensorimotor gating.
-
Acclimation: Rodents are placed in a startle chamber and allowed to acclimate to the environment with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Startle Measurement: The startle response (a whole-body flinch) is measured by a transducer platform in the chamber.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The effect of the test compound on PPI is assessed by comparing drug-treated groups to a vehicle-treated group.[1][10][11]
Novel Object Recognition (NOR)
This model evaluates recognition memory.
-
Habituation: Rodents are individually habituated to an open-field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Retention Interval: The animal is returned to its home cage for a specific duration.
-
Test Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the arena.
-
Exploration Measurement: The time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher discrimination index indicates better recognition memory. The performance of drug-treated animals is compared to that of vehicle-treated controls.[12][13]
Conclusion
The preclinical data for this compound present a compelling departure from the established pharmacology of atypical antipsychotics. Its unique mechanism of action, centered on TAAR1 and 5-HT1A agonism without direct D2 receptor blockade, translates to a distinct profile in animal models of psychosis, negative symptoms, and cognition. While atypical antipsychotics have been the cornerstone of schizophrenia treatment for decades, this compound's preclinical profile suggests the potential for a new therapeutic approach with a possibly different efficacy and side-effect profile. Further clinical investigation is necessary to fully elucidate the therapeutic implications of these preclinical findings.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-pulse Inhibition [augusta.edu]
- 11. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ulotaront and Aripiprazole on Negative Symptoms in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ulotaront and aripiprazole, focusing on their efficacy in treating the negative symptoms of schizophrenia. The information is compiled from preclinical and clinical data to support research and drug development efforts.
Executive Summary
This compound, a novel trace amine-associated receptor 1 (TAAR1) agonist, and aripiprazole, a dopamine D2 partial agonist, represent distinct pharmacological approaches to treating schizophrenia. While both have shown effects on the negative symptoms of the disorder, direct head-to-head clinical trial data is not yet available. This comparison synthesizes data from separate clinical trials to evaluate their relative performance. Aripiprazole is an established atypical antipsychotic with a known profile in managing a range of schizophrenia symptoms.[1][2] this compound is an investigational drug that has shown promise in early trials but failed to meet its primary endpoint in later phase 3 studies, potentially due to a high placebo response.[3][4]
Mechanism of Action
The two compounds address schizophrenia through fundamentally different signaling pathways.
-
This compound: As a TAAR1 agonist, this compound represents a new class of antipsychotic medication that does not directly block dopamine D2 receptors.[5][6] TAAR1 is a G-protein-coupled receptor that modulates monoamine transmission, including dopamine, serotonin, and norepinephrine.[5] By activating TAAR1, this compound is thought to indirectly modulate dopaminergic and glutamatergic neurotransmission, which may contribute to its effects on both positive and negative symptoms.[7][8][9] It also possesses serotonin 5-HT1A receptor agonist activity.[6][10]
-
Aripiprazole: Classified as a dopamine system stabilizer, aripiprazole acts as a partial agonist at dopamine D2 receptors.[11] This means it can act as a functional antagonist in a hyperdopaminergic environment (reducing positive symptoms) and a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms).[11] It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][12]
Clinical Data on Negative Symptoms
Direct comparative efficacy data from a head-to-head trial is unavailable. The following tables summarize findings from separate, placebo-controlled studies. The primary measure for negative symptoms in these trials was the Positive and Negative Syndrome Scale (PANSS) negative subscale.
Table 1: this compound Clinical Trial Data on Negative Symptoms
| Trial | Duration | Dosage | Primary Endpoint (PANSS Total Score Change from Baseline) | Notes on Negative Symptoms |
| Phase 2 | 4 weeks | 50-75 mg/day | Statistically significant improvement (p < 0.001) vs. placebo.[13] | Post-hoc analyses supported an effect on negative symptoms.[13][14] |
| Phase 2 (Open-Label Extension) | 26 weeks | 25/50/75 mg/day | Continued improvement in PANSS total score.[15] | Further improvement in overall schizophrenia symptoms was observed.[14] |
| DIAMOND 1 (Phase 3) | 6 weeks | 50 mg/day & 75 mg/day | Not statistically superior to placebo.[3][16] | High placebo response may have masked therapeutic effects.[3][4] |
| DIAMOND 2 (Phase 3) | 6 weeks | 75 mg/day & 100 mg/day | Not statistically superior to placebo.[3][16] | Numerically larger mean reductions in PANSS total score compared to placebo were observed.[3] |
Table 2: Aripiprazole Clinical Trial Data on Negative Symptoms
| Trial | Duration | Dosage | Primary Endpoint (PANSS Total Score Change from Baseline) | Notes on Negative Symptoms |
| Various Registration Trials | 4-6 weeks | 10-30 mg/day | Statistically significant improvement vs. placebo | Aripiprazole has demonstrated efficacy in treating a range of symptoms in schizophrenia, including negative symptoms.[1][2] |
Experimental Protocols
This compound Phase 3 Program (DIAMOND 1 & 2)
A representative experimental workflow for the this compound phase 3 trials is outlined below.
-
Study Design: The DIAMOND 1 and 2 trials were multicenter, randomized, double-blind, parallel-group, fixed-dose studies.[3][16]
-
Participants: Adults with a diagnosis of schizophrenia experiencing an acute psychosis.[3][4]
-
Intervention: Patients were randomized to receive either a fixed dose of this compound (50 mg/day or 75 mg/day in DIAMOND 1; 75 mg/day or 100 mg/day in DIAMOND 2) or a placebo for 6 weeks.[3][16]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the PANSS total score at week 6.[3][16]
-
Assessment of Negative Symptoms: Negative symptoms were assessed as a component of the PANSS. The PANSS is a 30-item scale that includes seven items for positive symptoms, seven for negative symptoms, and sixteen for general psychopathology.[16] Other scales specifically designed to measure negative symptoms, such as the Brief Negative Symptom Scale (BNSS) and the Clinical Assessment Interview for Negative Symptoms (CAINS), are available but were not the primary focus of these trials.[17][18][19]
Discussion and Future Directions
While aripiprazole is an established treatment for schizophrenia with demonstrated efficacy against a spectrum of symptoms, this compound's novel mechanism of action holds the potential for a different side effect profile and could be beneficial for patients who do not respond to or tolerate existing medications.[2][20] The failure of this compound to meet its primary endpoints in the DIAMOND trials was attributed by the developers to a significant placebo effect, a common challenge in psychiatric clinical studies.[3]
For a definitive comparison of the efficacy of this compound and aripiprazole on negative symptoms, a direct head-to-head clinical trial would be necessary. Future research should also consider the use of more specific scales for negative symptoms, such as the BNSS or CAINS, to provide a more granular understanding of treatment effects.[18][21][22] The distinct mechanisms of action suggest that these two drugs may have different effects on the subdomains of negative symptoms (e.g., avolition, anhedonia, asociality, alogia, and blunted affect).
References
- 1. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional...: Ingenta Connect [ingentaconnect.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]
- 7. Review of the TAAR1 Agonist this compound: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. TAAR1 agonist this compound modulates striatal and hippocampal glutamate function in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Abilify Mechanism of Action: How Does Abilify Work? - GoodRx [goodrx.com]
- 13. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and effectiveness of this compound (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating this compound in Schizophrenia | Otsuka US [otsuka-us.com]
- 17. Defining and measuring negative symptoms of schizophrenia in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. psychiatrist.com [psychiatrist.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Measuring the clinical dimensions of negative symptoms through the Positive and Negative Syndrome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Ulotaront's Efficacy in Phencyclidine-Induced Psychosis Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ulotaront's efficacy in preclinical models of phencyclidine (PCP)-induced psychosis, a well-established paradigm for screening potential antipsychotic agents. This compound, a novel agonist of the trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor, presents a unique mechanism of action compared to traditional antipsychotics.[1][2] This document summarizes the available experimental data, comparing this compound's performance against standard antipsychotics like risperidone, clozapine, and haloperidol, and provides detailed experimental methodologies to facilitate reproducibility and further research.
Comparative Efficacy in PCP-Induced Behavioral Models
The following tables summarize the quantitative data from preclinical studies evaluating the ability of this compound and other antipsychotics to reverse PCP-induced behavioral abnormalities. These models are designed to mimic the positive, negative, and cognitive symptoms of schizophrenia.
PCP-Induced Hyperlocomotion
This model is widely used to assess the potential efficacy of compounds against the positive symptoms of psychosis. Phencyclidine, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity in rodents.
Table 1: Efficacy in Attenuating PCP-Induced Hyperlocomotion
| Compound | Species | PCP Dose & Route | Effective Dose Range of Compound & Route | Key Findings & Quantitative Data |
| This compound | Mouse | Not Specified | 0.3, 1, and 3 mg/kg, p.o. | Dose-dependently decreased hyperlocomotion.[1] |
| Rat | Not Specified | Minimal effective dose of 1 mg/kg, p.o. | Attenuated PCP-induced hyperlocomotion.[1] | |
| Risperidone | Rat | 5 mg/kg & 10 mg/kg, i.p. | 0.8 - 2.4 mg/kg, p.o. | Dose-dependently inhibited hyperlocomotion. |
| Clozapine | Mouse | 3.0 mg/kg | Minimal effective dose of 0.3 mg/kg | Reversed hyperlocomotion at doses below those that decreased spontaneous activity. |
| Haloperidol | Mouse | 3.0 mg/kg | Minimal effective dose of 0.3 mg/kg | Blocked hyperactivity at the same dose that decreased spontaneous locomotor activity. |
| Rat | 3.2 mg/kg, s.c. | 0.05 mg/kg, s.c. | Significantly inhibited PCP-induced hyperlocomotion. |
Sub-chronic PCP-Induced Social Interaction Deficits
This model is employed to evaluate the potential of compounds to ameliorate the negative symptoms of schizophrenia, such as social withdrawal.
Table 2: Efficacy in Reversing Sub-chronic PCP-Induced Social Interaction Deficits
| Compound | Species | PCP Dosing Regimen | Effective Dose Range of Compound & Route | Key Findings & Quantitative Data |
| This compound | Rat | Sub-chronic | 1 - 10 mg/kg | All tested doses increased social interaction time. The magnitude of the effect tended to decrease as the dose increased.[1] |
| Risperidone | Rat | Not Specified | Not Specified | Data not available in the reviewed literature. |
| Clozapine | Rat | Not Specified | Not Specified | Chronic clozapine selectively inhibited PCP-induced social isolation. |
| Haloperidol | Rat | Not Specified | Not Specified | Did not produce a selective antagonism of PCP-induced social isolation. |
Sub-chronic PCP-Induced Cognitive Deficits (Novel Object Recognition)
The Novel Object Recognition (NOR) task assesses cognitive function, particularly recognition memory, which is often impaired in schizophrenia.
Table 3: Efficacy in Reversing Sub-chronic PCP-Induced Cognitive Deficits in the Novel Object Recognition (NOR) Task
| Compound | Species | PCP Dosing Regimen | Effective Dose Range of Compound & Route | Key Findings & Quantitative Data |
| This compound | Rat | Sub-chronic | 10 mg/kg | Ameliorated cognitive impairments caused by sub-chronic PCP treatment.[1] |
| Risperidone | Rat | 5 mg/kg, i.p., twice daily for 7 days, followed by a 7-day washout | 0.2 mg/kg, i.p. | Ineffective in ameliorating the PCP-induced deficit in novel object exploration. |
| Clozapine | Rat | Not Specified | Not Specified | Data not available in the reviewed literature. |
| Haloperidol | Rat | 5 mg/kg, i.p., twice daily for 7 days, followed by a 7-day washout | 0.1 mg/kg, s.c. | Ineffective in ameliorating the PCP-induced deficit in novel object exploration. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
PCP-Induced Hyperlocomotion
-
Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley, Wistar).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Animals are habituated to the testing apparatus (e.g., open-field arena equipped with photobeams) for a specified period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration:
-
Test compounds (this compound, risperidone, clozapine, haloperidol) or vehicle are administered via the specified route (p.o., i.p., or s.c.) at designated times before the PCP challenge.
-
Phencyclidine (PCP) is administered (e.g., 3.0-10 mg/kg, i.p. or s.c.) after the pretreatment period.
-
-
Behavioral Assessment: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration. Key parameters measured include total distance traveled, number of horizontal and vertical beam breaks.
-
Data Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare the effects of the test compounds to the vehicle- and PCP-treated control groups.
Sub-chronic PCP-Induced Social Interaction Deficits
-
Animals: Male rats (e.g., Lister Hooded, Sprague-Dawley).
-
PCP Administration: Rats receive repeated injections of PCP (e.g., 2-5 mg/kg, i.p., twice daily) or vehicle for a period of 7 days.
-
Washout Period: A drug-free washout period of at least 7 days follows the sub-chronic PCP treatment to allow for the acute effects of PCP to dissipate.
-
Test Compound Administration: Test compounds or vehicle are administered prior to the social interaction test.
-
Behavioral Assessment: The test involves placing the subject rat in an arena with an unfamiliar conspecific. The duration of active social behaviors (e.g., sniffing, grooming, following) is manually or automatically scored over a defined period (e.g., 10-15 minutes).
-
Data Analysis: The total time spent in social interaction is compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Sub-chronic PCP-Induced Cognitive Deficits (Novel Object Recognition)
-
Animals: Male rats (e.g., Lister Hooded, Sprague-Dawley).
-
PCP Administration and Washout: The protocol for sub-chronic PCP administration and the subsequent washout period is similar to the social interaction model.
-
Apparatus: The test is conducted in an open-field arena.
-
Procedure:
-
Habituation: Rats are habituated to the empty arena.
-
Acquisition Trial (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 hour).
-
Retention Trial (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set duration (e.g., 3-5 minutes).
-
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in PCP-treated animals indicates a cognitive deficit. The effects of test compounds on the DI are analyzed using statistical tests like ANOVA.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: PCP's antagonism of NMDA receptors leads to psychosis-like behaviors.
Caption: this compound's agonism at TAAR1 and 5-HT1A receptors modulates neurotransmitter systems.
Caption: A generalized workflow for preclinical evaluation in PCP models.
References
- 1. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Ulotaront Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of ulotaront, a novel antipsychotic agent with agonist activity at the trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptors.[1][2][3] For contextual understanding and to highlight its unique properties, this compound's profile is compared with established second-generation antipsychotics: olanzapine, risperidone, and aripiprazole. This guide is intended to serve as a valuable resource for researchers and drug development professionals by presenting key PK parameters, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound exhibits a favorable pharmacokinetic profile across preclinical species, characterized by rapid absorption, good bioavailability, and significant penetration of the blood-brain barrier.[1][2] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][4][5] This profile, distinct from other antipsychotics, underscores its novel mechanism of action which does not rely on dopamine D2 receptor antagonism.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and comparator drugs in various preclinical species. These data are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties and for predicting human pharmacokinetics.
Table 1: Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| This compound | 10 | PO | 1030 | 0.5 | 2040 | 1.5 | >70 |
| Olanzapine | 5 | PO | ~200 | 0.5-1 | ~800 | ~3 | ~32 |
| Aripiprazole | 10 | IP | ~1500 | 1 | ~9000 | ~3-4 | N/A |
Data for olanzapine and aripiprazole are approximated from available literature and may vary based on specific study conditions.[6][7]
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| This compound | 10 | PO | 730 | 0.5 | 2340 | 2.1 | >70 |
| Olanzapine | 6 | PO | ~150 | 0.75 | ~1200 | 2.5 | N/A |
| Risperidone | 1 | PO | ~60 | 1 | ~240 | ~3 | N/A |
| Aripiprazole | 10 | PO | ~800 | 2 | ~10000 | ~4 | ~3.5 |
Data for olanzapine, risperidone, and aripiprazole are compiled from various sources and are presented for comparative purposes.[8][9][10]
Table 3: Pharmacokinetic Parameters in Dogs
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| This compound | 2 | PO | 480 | 1.0 | 2060 | 3.9 | >70 |
| Olanzapine | 5 | PO | ~300 | 2 | ~3000 | ~9 | 73 |
| Risperidone | 1 | PO | ~200 | 1 | ~800 | N/A | N/A |
Data for olanzapine and risperidone are based on available preclinical studies.[6][11]
Table 4: Pharmacokinetic Parameters in Monkeys (Rhesus)
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| This compound | 2 | PO | 360 | 1.7 | 1850 | 3.5 | >70 |
| Olanzapine | 5 | PO | ~150 | 2 | ~1200 | ~3 | >55 |
| Aripiprazole | 5 | PO | ~600 | 2 | ~4000 | ~4 | N/A |
Data for olanzapine and aripiprazole are derived from published literature.[6][12]
Experimental Protocols
The following are representative methodologies for key experiments cited in the pharmacokinetic profiling of this compound and similar compounds.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a compound after oral and intravenous administration in a preclinical species (e.g., rat).
Animal Model: Male Sprague-Dawley rats (or other relevant species), typically weighing 200-250g. Animals are housed in controlled environments with standard diet and water ad libitum. For surgical procedures, animals are anesthetized.
Intravenous (IV) Administration:
-
A single dose of the compound (e.g., 1 mg/kg) is administered via the tail vein or a cannulated jugular vein.
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Oral (PO) Administration:
-
A single dose of the compound (e.g., 10 mg/kg) is administered by oral gavage.
-
Blood sampling follows the same procedure and time points as the IV study.
Sample Analysis:
-
Plasma samples are processed, typically by protein precipitation.
-
The concentration of the compound and its major metabolites in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
In Vitro ADME Assays
Plasma Protein Binding (Equilibrium Dialysis):
-
The test compound is added to plasma from the species of interest (e.g., rat, human).
-
The plasma-drug mixture is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer solution in the other chamber.
-
The apparatus is incubated at 37°C to allow for equilibrium to be reached.
-
Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.
-
The percentage of unbound drug is calculated from the concentration difference between the buffer and plasma chambers.[13][14]
Metabolic Stability (Liver Microsomes):
-
The test compound is incubated with liver microsomes from the species of interest in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.
Visualized Pathways and Workflows
Signaling Pathway of this compound
This compound's primary mechanism of action involves the activation of TAAR1 and 5-HT1A receptors, which modulates downstream signaling cascades, including those involving dopamine. This is distinct from traditional antipsychotics that directly block D2 receptors.
Caption: this compound's dual agonism of TAAR1 and 5-HT1A receptors.
Experimental Workflow for Oral Pharmacokinetic Profiling in Rats
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of an orally administered drug candidate in rats.
Caption: Workflow for an oral pharmacokinetic study in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of this compound in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I, Open-Label, Fixed Sequence Study to Investigate the Effect of Cytochrome P450 2D6 Inhibition on the Pharmacokinetics of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of olanzapine in mice, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of acute and sub-chronic aripiprazole in P-glycoprotein deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism and excretion of risperidone after oral administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aripiprazole in an animal model of chronic alcohol consumption and dopamine D₂ receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically-Based Pharmacokinetic Modeling and In Vitro–In Vivo Correlation of TV-46000 (Risperidone LAI): Prediction from Dog to Human [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
A Comparative Analysis of Ulotaront's Preclinical Efficacy Across Rodent Strains
For Immediate Release
This guide provides a comparative analysis of the preclinical effects of Ulotaront, a novel Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin 5-HT1A receptor agonist, across different rodent models and strains. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's preclinical profile in models relevant to schizophrenia.
This compound has demonstrated a promising antipsychotic-like profile in various preclinical studies, showing efficacy in models of positive, negative, and cognitive symptoms of schizophrenia without inducing the motor side effects commonly associated with current antipsychotic medications.[1][2] This guide synthesizes the available quantitative data from studies conducted in mice and rats, highlighting the effective dose ranges and observed effects in key behavioral assays.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the key findings from preclinical studies of this compound, organized by behavioral assay.
Table 1: Efficacy in Models of Positive Symptoms
| Behavioral Assay | Species/Strain | Model | This compound Dose (p.o.) | Effect |
| Hyperlocomotion | C57BL/6J Mice | Phencyclidine (PCP)-induced | 0.3, 1, 3 mg/kg | Dose-dependent decrease in hyperlocomotion.[3] |
| ICR Mice | MK-801-induced | 1, 3 mg/kg | Significant decrease in hyperlocomotion.[3] | |
| Lister Hooded Rats | PCP-induced | 1, 3, 10 mg/kg | Attenuation of hyperlocomotion, minimal effective dose of 1 mg/kg.[3] | |
| Lister Hooded Rats | d-amphetamine-induced | 1, 3, 10 mg/kg | No effect on hyperlocomotion.[3] | |
| Prepulse Inhibition (PPI) | C57BL/6J Mice | Baseline | 3, 10, 30 mg/kg | Dose-dependent increase in PPI.[3] |
| Wild-type Mice | MK-801-induced deficit | 10 mg/kg | Restoration of PPI.[3] | |
| TAAR1-KO Mice | MK-801-induced deficit | 10 mg/kg | No effect, indicating TAAR1-dependent action.[3] |
Table 2: Efficacy in Models of Negative and Cognitive Symptoms
| Behavioral Assay | Species/Strain | Model | This compound Dose (p.o.) | Effect |
| Social Interaction | Sprague Dawley Rats | Sub-chronic PCP-induced deficit | 1, 3, 10 mg/kg | Increased social interaction time at all doses.[3] |
| Novel Object Recognition | Lister Hooded Rats | Sub-chronic PCP-induced deficit | 10 mg/kg | Amelioration of cognitive impairment.[3] |
Table 3: Assessment of Motor Side Effects
| Behavioral Assay | Species/Strain | Model | This compound Dose (p.o.) | Effect |
| Catalepsy Bar Test | Mice | High dose screen | Up to 100 mg/kg | No induction of catalepsy.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Phencyclidine (PCP) or MK-801-Induced Hyperactivity
This model is widely used to assess the potential antipsychotic properties of a compound by measuring its ability to counteract the psychostimulant-induced increase in locomotor activity, which is considered a proxy for the positive symptoms of schizophrenia.
-
Animals: Male mice (e.g., C57BL/6J, ICR) or rats (e.g., Lister Hooded) are habituated to the testing environment.
-
Apparatus: An open-field arena equipped with automated photobeam detectors to track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are pre-treated with either vehicle or varying doses of this compound via oral gavage (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are administered a psychostimulant such as PCP (e.g., 5 mg/kg, i.p.) or MK-801 (e.g., 0.3-0.4 mg/kg, i.p.).
-
Immediately following the psychostimulant injection, animals are placed in the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between the vehicle-treated group and the this compound-treated groups. A significant reduction in hyperactivity in the this compound groups indicates antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Animals: Male mice (e.g., C57BL/6J) are used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal placed on a platform, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Animals are administered vehicle or this compound (p.o.) prior to testing.
-
Each animal is placed in the holding cylinder within the chamber for an acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 70-80 dB) precedes the strong pulse by a short interval (e.g., 80-100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. An increase in %PPI in the this compound-treated group suggests an improvement in sensorimotor gating.
Sub-chronic PCP-Induced Social Interaction Deficit
This model is used to evaluate the efficacy of a compound in treating the negative symptoms of schizophrenia, such as social withdrawal.
-
Animals: Male rats (e.g., Sprague Dawley) are used.
-
Procedure:
-
Induction of Deficit: Rats receive repeated administrations of PCP (e.g., 2 mg/kg, s.c. or i.p.) over a period of several days (e.g., 5-7 days), followed by a washout period.
-
Testing:
-
On the test day, rats are treated with either vehicle or this compound (p.o.).
-
Rats are then placed in a familiar, dimly lit open-field arena in pairs (one test animal, one unfamiliar partner).
-
The duration of active social interaction (e.g., sniffing, grooming, following) is manually or automatically scored over a set period (e.g., 10-15 minutes).
-
-
-
Data Analysis: The total time spent in social interaction is compared between the vehicle- and this compound-treated groups. A significant increase in social interaction time in the this compound group indicates efficacy against negative-like symptoms.
Novel Object Recognition (NOR)
The NOR test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
-
Animals: Male rats (e.g., Lister Hooded) are used.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena for a period of time on the day before the test.
-
Training/Familiarization Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour).
-
Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index in the this compound-treated group compared to the vehicle group indicates improved recognition memory.
Catalepsy Bar Test
This test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), specifically parkinsonian-like motor rigidity (catalepsy).
-
Animals: Male mice are typically used.
-
Apparatus: A horizontal bar raised to a specific height (e.g., 3-5 cm) from a flat surface.
-
Procedure:
-
Animals are treated with a high dose of this compound or a positive control (e.g., haloperidol).
-
At specified time points after drug administration, the animal's forepaws are gently placed on the bar.
-
The latency to remove both forepaws from the bar is recorded, up to a maximum cut-off time (e.g., 180 seconds).
-
-
Data Analysis: A prolonged latency to move from the imposed posture is indicative of catalepsy. The absence of a significant increase in this latency for this compound-treated animals compared to vehicle controls suggests a low potential for inducing motor side effects.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Ulotaront Relative to Clozapine: A Comparative Guide for Researchers
A detailed comparison of the safety profiles of the novel TAAR1 agonist ulotaront and the atypical antipsychotic clozapine, supported by available clinical trial data and experimental methodologies.
This guide provides a comprehensive evaluation of the safety profiles of this compound, a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist, and clozapine, an atypical antipsychotic with a broad receptor binding profile. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on current clinical findings.
Executive Summary
This compound, a novel investigational agent for schizophrenia, presents a safety and tolerability profile that appears distinct from currently available antipsychotics, including clozapine.[1] Clinical trial data for this compound suggest a lower propensity for metabolic disturbances, extrapyramidal symptoms (EPS), and hyperprolactinemia.[2][3][4] In contrast, while clozapine is recognized for its superior efficacy in treatment-resistant schizophrenia, its use is associated with a significant risk of severe adverse effects, including agranulocytosis, myocarditis, and profound metabolic dysregulation.[5][6][7] This guide will delve into the specifics of their respective safety concerns, supported by quantitative data from clinical studies and an overview of the methodologies used to assess these outcomes.
Comparative Safety Data
The following tables summarize key safety findings from clinical trials of this compound and clozapine. It is important to note that these data are not from direct head-to-head comparative trials and have been compiled from various studies with different patient populations and methodologies. Therefore, direct cross-study comparisons should be made with caution.
Table 1: Overview of Common and Serious Adverse Events
| Adverse Event Category | This compound | Clozapine |
| Common Adverse Events | Somnolence, nausea, dizziness, headache, anxiety[1][8] | Sedation, dizziness/vertigo, headache, tremor, hypersalivation, constipation, nausea, tachycardia, hypotension[9][10] |
| Serious Adverse Events | Worsening of schizophrenia/psychosis (in open-label extension)[3] | Severe neutropenia/agranulocytosis, orthostatic hypotension, bradycardia, syncope, seizures, myocarditis, cardiomyopathy[5][9] |
| Discontinuation due to AEs | 8.3% (vs. 6.4% on placebo) in a 4-week study[1] | 7.1% to 15.6% across various clinical trials[5] |
Table 2: Metabolic and Endocrine Side Effects
| Parameter | This compound | Clozapine |
| Weight Gain (≥7% increase from baseline) | Minimal changes observed; mean change of -0.3 kg in a 6-month open-label study[3][4] | High propensity for significant weight gain; reported in up to 71% of patients in some studies[9][10] |
| Triglycerides | Median change of -5.0 mg/dL in a 6-month open-label study[3][4] | Significant increases are common[6][11] |
| Total Cholesterol | Median change of -2.0 mg/dL in a 6-month open-label study[3][4] | Can be significantly elevated |
| Fasting Glucose/HbA1c | No clinically significant changes reported[12] | Increased risk of hyperglycemia and new-onset type 2 diabetes[11][13] |
| Prolactin Levels | No clinically meaningful effects[2] | Generally does not cause sustained hyperprolactinemia |
Table 3: Cardiovascular and Neurological Side Effects
| Parameter | This compound | Clozapine |
| QTc Prolongation | Unlikely to cause clinically relevant QTc prolongation at therapeutic doses[14][15] | Can be associated with QTc prolongation; monitoring is recommended[16] |
| Orthostatic Hypotension | Reported, but generally not severe | A boxed warning for orthostatic hypotension, bradycardia, and syncope, which can be profound[9][17] |
| Tachycardia | Not reported as a common adverse event | Common, especially during initial titration[5] |
| Myocarditis/Cardiomyopathy | Not identified as a significant risk | A boxed warning for myocarditis and cardiomyopathy, with the highest risk in the first two months of treatment[5][9] |
| Extrapyramidal Symptoms (EPS) | Absence of clinically meaningful effects[2][3][4] | Low risk compared to typical antipsychotics |
| Seizures | Not reported as a common adverse event | A boxed warning for seizures, with the risk being dose-dependent[9][18] |
Signaling Pathways and Mechanisms of Action
The differing safety profiles of this compound and clozapine can be attributed to their distinct mechanisms of action and receptor interactions.
This compound Signaling Pathway
This compound's primary mechanism of action is through agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 5-HT1A receptor.[1] It notably lacks the dopamine D2 and serotonin 5-HT2A receptor antagonism that is characteristic of most antipsychotic medications.[1] This novel mechanism is thought to modulate dopamine and glutamate neurotransmission indirectly, potentially contributing to its antipsychotic effects with a more favorable side-effect profile.[19]
Clozapine Signaling Pathway
Clozapine has a complex pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors.[9] Its efficacy is thought to be related to its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors, though its affinity for D2 receptors is weaker than that of typical antipsychotics.[9] Its broad receptor-binding profile, which includes adrenergic, cholinergic, and histaminergic receptors, contributes to both its therapeutic effects and its extensive side-effect profile.[9]
Experimental Protocols for Safety Assessment
The evaluation of the safety profiles of this compound and clozapine relies on specific experimental protocols implemented during clinical trials and post-marketing surveillance.
This compound Safety Assessment Protocols
-
Metabolic Monitoring: In clinical trials, metabolic parameters for this compound were assessed through regular monitoring of body weight, waist circumference, fasting plasma glucose, HbA1c, and lipid profiles.[20] More detailed investigations have utilized methods such as the oral glucose tolerance test (oGTT) and the mixed meal tolerance test (MMTT) to evaluate glucose-insulin dynamics.[21][22]
-
Cardiovascular Monitoring: Cardiovascular safety was evaluated through regular monitoring of vital signs (blood pressure and heart rate) and electrocardiograms (ECGs).[20] Thorough QTc studies were conducted to assess the potential for cardiac repolarization abnormalities.[14][23]
-
Neurological and Other Adverse Event Monitoring: The incidence of extrapyramidal symptoms was assessed using rating scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).[1] All adverse events were systematically recorded and categorized by severity and relationship to the study drug.
Clozapine Safety Monitoring Protocols
Due to its significant safety risks, clozapine requires a rigorous monitoring protocol.
-
Hematological Monitoring: The most critical component of clozapine monitoring is the regular assessment of the absolute neutrophil count (ANC) to detect the early onset of severe neutropenia or agranulocytosis.[16] In the initial phase of treatment, weekly blood tests are typically required, with the frequency decreasing over time for patients with stable counts.[16][24]
-
Cardiovascular Monitoring: Baseline and ongoing cardiovascular monitoring is crucial. This includes regular assessment of heart rate, blood pressure (including orthostatic measurements), and ECGs.[25] Monitoring for signs and symptoms of myocarditis, such as tachycardia, chest pain, and dyspnea, is particularly important during the first two months of treatment.[5] Troponin and C-reactive protein (CRP) levels may also be monitored.[16]
-
Metabolic Monitoring: Regular monitoring of weight, waist circumference, fasting glucose, HbA1c, and lipid profiles is essential to detect and manage clozapine-induced metabolic syndrome.[11][26]
References
- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Safety and effectiveness of this compound (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and effectiveness of this compound (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. news-medical.net [news-medical.net]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clozapine Efficacy and Adverse Drug Reactions Among a Nationwide Study of 1021 Australians Prescribed Clozapine: The ClozaGene Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sumitomo/Otsuka’s this compound misses phase III endpoints in schizophrenia | BioWorld [bioworld.com]
- 13. Metabolic Disturbances, Side Effect Profile and Effectiveness of Clozapine in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A randomized, single-dose, crossover study of the effects of this compound on electrocardiogram intervals in subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, single‐dose, crossover study of the effects of this compound on electrocardiogram intervals in subjects with schizophrenia | Semantic Scholar [semanticscholar.org]
- 16. Clozapine  Close Monitoring Required [medsafe.govt.nz]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Clozapine for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. An open‐label study on this compound's effects on insulin‐glucose regulation in schizophrenia patients with metabolic syndrome and prediabetes: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A randomized, single‐dose, crossover study of the effects of this compound on electrocardiogram intervals in subjects with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 25. cpsle.org [cpsle.org]
- 26. Routine screening and rates of metabolic syndrome in patients treated with clozapine and long-acting injectable antipsychotic medications: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key preclinical findings of Ulotaront's antipsychotic-like effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antipsychotic-like effects of ulotaront, a novel trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist, with established antipsychotics: olanzapine, risperidone, and haloperidol. This document summarizes key preclinical findings, presents quantitative data in comparative tables, details experimental methodologies, and visualizes the distinct signaling pathways.
Executive Summary
This compound represents a new class of antipsychotic medication that demonstrates efficacy in preclinical models of schizophrenia without the dopamine D2 receptor antagonism characteristic of typical and atypical antipsychotics.[1] Its unique mechanism of action, primarily mediated through TAAR1 and 5-HT1A agonism, offers a promising alternative with a potentially different side-effect profile. Preclinical studies show that this compound is effective in reversing behavioral abnormalities induced by N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative effects of this compound and comparator antipsychotics in key preclinical models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Phencyclidine (PCP)-Induced Hyperactivity
This model is widely used to assess the potential efficacy of compounds against the positive symptoms of schizophrenia. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is reversed by clinically effective antipsychotics.
| Drug | Animal Model | PCP Dose | Drug Dose Range | Effect on PCP-Induced Hyperactivity |
| This compound | Mouse/Rat | 2 mg/kg (i.p.) | 1-10 mg/kg (p.o.) | Reversal of hyperactivity |
| Olanzapine | Mouse | 3 mg/kg | 0.03-1.0 mg/kg | Reversal of hyperactivity |
| Risperidone | Rat | 5 mg/kg (i.p.) | 0.8-2.4 mg/kg (p.o.) | Inhibition of hyperlocomotion and stereotyped behaviors |
| Haloperidol | Rat | 5 mg/kg (i.p.) | 0.3-1.0 mg/kg (p.o.) | Inhibition of hyperlocomotion and stereotyped behaviors |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
| Drug | Animal Model | PPI-Disrupting Agent | Drug Dose Range | Effect on PPI |
| This compound | Mouse | MK-801 | 10 mg/kg (p.o.) | Attenuation of MK-801-induced deficits |
| Olanzapine | Rat | MK-801 | 5.0 mg/kg (i.p.) | Blockade of MK-801-induced disruption |
| Risperidone | Rat | Dizocilpine | 0.3-3 mg/kg | Restoration of dizocilpine-induced deficit |
| Haloperidol | Rat | Apomorphine | 0.1-0.3 mg/kg | Reversal of apomorphine-induced disruption |
Sub-chronic PCP-Induced Social Interaction Deficits
This model is used to evaluate potential treatments for the negative symptoms of schizophrenia, such as social withdrawal. Repeated administration of PCP leads to deficits in social interaction in rodents.
| Drug | Animal Model | PCP Dosing Regimen | Drug Dose | Effect on Social Interaction Deficit |
| This compound | Rat | Sub-chronic | Not specified | Reversal of deficits[1] |
| Olanzapine | Rat | Sub-chronic | Not specified | Ineffective in some studies |
| Risperidone | Rat | Sub-chronic | 0.1 mg/kg | Partial reversal of deficits |
| Haloperidol | Rat | Sub-chronic | Not specified | Ineffective in some studies |
Note: Specific quantitative data for this compound in the sub-chronic PCP-induced social interaction model was not available in the reviewed literature. The effect is described as a "reversal of deficits".
Signaling Pathways
The antipsychotic effects of this compound are mediated by a distinct signaling pathway compared to traditional antipsychotics. The following diagrams illustrate these differences.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and further research.
PCP-Induced Hyperactivity
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).
Experimental Workflow:
Methodology:
-
Animals: Male mice or rats are individually housed and acclimated to the testing room for at least one hour before the experiment.
-
Apparatus: An open-field arena equipped with automated photobeam detectors to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are placed in the open-field arena for a 30-60 minute habituation period.
-
The test compound or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Following a pretreatment interval (typically 30-60 minutes), PCP is administered.
-
Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.
-
-
Data Analysis: Total distance traveled and/or other locomotor parameters are compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To determine if a test compound can restore sensorimotor gating deficits induced by a psychomimetic agent.
Experimental Workflow:
Methodology:
-
Animals: Male mice or rats are used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
The test compound or vehicle is administered.
-
After the appropriate pretreatment time, the animal is placed in the holding cylinder within the startle chamber for a 5-10 minute acclimation period with background white noise.
-
The test session begins, consisting of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse + Pulse trials: A weaker, non-startling acoustic stimulus (e.g., 74-86 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude for each trial type is recorded. The percentage of PPI is calculated as: [1 - (Startle amplitude on prepulse+pulse trials / Startle amplitude on pulse-alone trials)] x 100.
Sub-chronic PCP-Induced Social Interaction Deficits
Objective: To evaluate the efficacy of a test compound in reversing social withdrawal-like behavior induced by repeated PCP administration.
Experimental Workflow:
Methodology:
-
Animals: Male rats are typically used.
-
PCP Administration: Rats receive twice-daily injections of PCP (e.g., 2 mg/kg, i.p.) or saline for a period of seven days.
-
Washout Period: A drug-free period of approximately seven days follows the sub-chronic PCP administration to allow for the development of social interaction deficits.
-
Apparatus: A familiar, dimly lit open-field arena.
-
Procedure:
-
On the test day, the experimental rat receives an acute administration of the test compound or vehicle.
-
After the appropriate pretreatment time, the experimental rat is placed in the arena with an unfamiliar, weight-matched conspecific.
-
The duration of active social interaction (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10-15 minutes).
-
-
Data Analysis: The total time spent in social interaction is compared across the different treatment groups.
Conclusion
The preclinical data presented in this guide highlight this compound as a promising antipsychotic candidate with a novel mechanism of action. Its ability to reverse schizophrenia-like behaviors in key animal models, coupled with a signaling pathway that does not rely on D2 receptor antagonism, suggests the potential for a differentiated clinical profile with fewer motor and metabolic side effects. Further head-to-head comparative studies are warranted to fully elucidate the relative preclinical efficacy of this compound against a broader range of established and novel antipsychotic agents.
References
Comparative analysis of Ulotaront's impact on metabolic parameters versus olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the novel antipsychotic ulotaront and the established second-generation antipsychotic olanzapine. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the distinct metabolic profiles of these compounds.
Executive Summary
Olanzapine, a highly effective antipsychotic, is well-documented to be associated with significant metabolic disturbances, including substantial weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[1][2][3] These adverse effects are a major clinical challenge, often leading to non-adherence to treatment.[2] In contrast, this compound, a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist, has a novel mechanism of action that does not rely on dopamine D2 or serotonin 5-HT2A receptor antagonism.[4][5] Emerging clinical data, although from early-phase trials, suggest that this compound may have a more favorable metabolic profile, with trends toward weight reduction and improvements in glucose and lipid parameters.[6][7]
Mechanism of Action and Metabolic Pathways
The differing metabolic effects of this compound and olanzapine can be attributed to their distinct pharmacological targets and downstream signaling pathways.
This compound: As a TAAR1 and 5-HT1A agonist, this compound modulates monoaminergic and glutamatergic neurotransmission.[8] Preclinical studies suggest that TAAR1 agonism may have beneficial effects on glycemic control and weight.[6] this compound's lack of direct D2 and 5-HT2A receptor blockade is a key differentiator from current antipsychotics and is thought to underlie its potentially more benign metabolic profile.[9]
Olanzapine: The metabolic side effects of olanzapine are multifactorial and have been linked to its antagonism of several receptors, including the histamine H1, serotonin 5-HT2C, and muscarinic M3 receptors. Antagonism of H1 and 5-HT2C receptors is thought to contribute to increased appetite and subsequent weight gain. Olanzapine can also directly impair insulin sensitivity in the liver, skeletal muscle, and adipose tissue.[10]
Comparative Quantitative Data on Metabolic Parameters
The following tables summarize the available quantitative data on the metabolic effects of this compound and olanzapine from clinical studies. It is important to note that the data for this compound is from a Phase 1b study in patients with schizophrenia and pre-existing metabolic syndrome and prediabetes, where the comparator was the patient's prior antipsychotic medication. The data for olanzapine is from various studies, including a dose-response meta-analysis.
Table 1: Change in Weight and Adiposity
| Parameter | This compound (vs. Prior Antipsychotic)[6] | Olanzapine (vs. Placebo)[11] |
| Mean Weight Change | -0.4% | +2.67 kg (at 150mg/d for negative symptoms) |
| Visceral Adipose Tissue | Favored this compound (p < 0.001) | Not reported in this format |
Table 2: Effects on Glucose and Insulin Metabolism
| Parameter | This compound (vs. Prior Antipsychotic)[7] | Olanzapine[1] |
| Mean Change in Glucose AUC (oGTT) | -19.7 hmg/dL | Dose-dependent increase in glucose levels |
| Mean Change in Insulin AUC (oGTT) | -41.0 huIU/mL | Significantly increased insulin levels |
| Insulin Sensitivity | Trend towards improvement | Causes insulin resistance |
Table 3: Effects on Lipid Profile
| Parameter | This compound (vs. Prior Antipsychotic)[12] | Olanzapine[3] |
| Liver Fat | Trend towards improvement | Associated with hypertriglyceridemia |
| Pancreas Fat | Trend towards improvement | Associated with dyslipidemia |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the experimental protocols from key studies.
This compound Phase 1b Metabolic Study (NCT05463770 & NCT05542264)
-
Study Design: An open-label, multi-dose, fixed-sequence study and a double-blind, randomized, multiple-dose within-subject trial.[6][7]
-
Participants: Adult patients with schizophrenia, metabolic syndrome, and prediabetes.[6][7]
-
Intervention: Participants' baseline metabolic parameters were measured while on their prior antipsychotic medication. They were then switched to this compound (titrated up to a stable dose) for up to 3-4 weeks, after which metabolic parameters were reassessed.[6][7]
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (oGTT): Assessed glucose and insulin response to a glucose challenge.[7]
-
Mixed Meal Tolerance Test (MMTT): Evaluated glucose and insulin dynamics in response to a standardized meal.[7]
-
Magnetic Resonance Imaging (MRI): Quantified liver fat, pancreas fat, and visceral adipose tissue.[6]
-
Hyperinsulinemic-euglycemic clamp: Measured insulin sensitivity.[6]
-
Olanzapine Metabolic Studies (General Protocol)
-
Study Design: Typically randomized, double-blind, placebo-controlled trials of varying durations (often 4-26 weeks).[11]
-
Participants: Patients with schizophrenia or related disorders.[11]
-
Intervention: Patients are randomized to receive a fixed dose of olanzapine or a placebo.[11]
-
Metabolic Assessments:
-
Body Weight and BMI: Measured at baseline and at regular intervals throughout the study.
-
Fasting Blood Samples: Collected to measure glucose, insulin, and lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Glycated Hemoglobin (HbA1c): Assessed as a measure of long-term glycemic control.
-
Conclusion
The available evidence indicates a significant divergence in the metabolic profiles of this compound and olanzapine. Olanzapine is consistently associated with a high risk of metabolic adverse effects, which are a major liability in its clinical use. This compound, with its novel mechanism of action, shows promise for a more favorable metabolic profile. The preliminary data suggests it may not only avoid the weight gain and metabolic disturbances associated with olanzapine but may also offer improvements in patients with pre-existing metabolic conditions. However, it is crucial to acknowledge that the data for this compound is from early-phase studies with small sample sizes. The failure of this compound to meet its primary efficacy endpoints in Phase 3 trials for schizophrenia adds a layer of complexity to its future development and potential clinical utility. Further research, including larger, long-term comparative studies, is necessary to definitively establish the metabolic advantages of this compound and to understand its overall risk-benefit profile.
References
- 1. Metabolic Side-Effects of the Novel Second-Generation Antipsychotic Drugs Asenapine and Iloperidone: A Comparison with Olanzapine | PLOS One [journals.plos.org]
- 2. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. A double‐blind study on this compound's impact on weight‐related parameters in schizophrenia patients with metabolic syndrome and prediabetes: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An open‐label study on this compound's effects on insulin‐glucose regulation in schizophrenia patients with metabolic syndrome and prediabetes: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro ADME and Preclinical Pharmacokinetics of this compound, a TAAR1/5-HT1A Receptor Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Syndrome and Antipsychotics: The Role of Mitochondrial Fission/Fusion Imbalance [frontiersin.org]
- 11. Antipsychotic-Induced Weight Gain: Dose-Response Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A double-blind study on this compound's impact on weight-related parameters in schizophrenia patients with metabolic syndrome and prediabetes: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Ulotaront Compared to Stimulants: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of Ulotaront, a novel trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A agonist, with that of traditional stimulants like amphetamine and cocaine. The information is compiled from preclinical studies to assist in the scientific assessment of this compound's abuse liability profile.
Executive Summary
This compound's mechanism of action, which does not rely on dopamine D2 receptor blockade or significant, direct agonism, distinguishes it from typical antipsychotics and stimulants.[1][2] Preclinical evidence strongly suggests a low potential for abuse. In studies, rats did not self-administer this compound, and its subjective effects were different from those of amphetamine in drug discrimination tests.[1] This contrasts sharply with stimulants, which consistently demonstrate a high potential for abuse in similar preclinical models, driven by their powerful activation of the brain's dopamine-mediated reward pathways.
Mechanism of Action and Signaling Pathways
The fundamental differences in abuse potential between this compound and stimulants can be traced to their distinct molecular targets and effects on neurotransmitter systems.
This compound: A Novel Mechanism
This compound is a full agonist at the trace amine-associated receptor 1 (TAAR1) and also acts as an agonist at the serotonin 5-HT1A receptor.[3] Unlike stimulants, it does not cause a significant blockade of the dopamine transporter (DAT) or the serotonin 5-HT2A receptors.[3][4] Activation of TAAR1 is believed to modulate dopaminergic and glutamatergic neurotransmission, which may contribute to its therapeutic effects without producing the reinforcing effects associated with stimulants.[5][6] Specifically, TAAR1 activation can negatively regulate hyperdopaminergic activity induced by drugs of abuse.[2]
Caption: this compound's dual agonist action on TAAR1 and 5-HT1A receptors.
Stimulants: Direct Dopamine Amplification
Classic stimulants such as amphetamine and cocaine exert their effects by directly increasing synaptic levels of dopamine.[7] Cocaine primarily acts as a dopamine transporter (DAT) blocker, preventing the reuptake of dopamine from the synaptic cleft.[8] Amphetamine also blocks DAT but additionally promotes the release of dopamine from presynaptic vesicles.[9] This massive and rapid increase in synaptic dopamine in reward-related brain regions, like the nucleus accumbens, is the primary driver of their high abuse potential.[7][10]
Caption: Stimulants block dopamine reuptake, leading to intense reward signals.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Parameter | Value (µM) | Reference |
| This compound | TAAR1 | EC₅₀ | 0.14 | [3][4] |
| 5-HT₁ₐ | Kᵢ | 0.28 | [3] | |
| 5-HT₁ₐ | EC₅₀ | 2.3 | [3][4] | |
| 5-HT₁ₒ | Kᵢ | 1.13 | [3] | |
| 5-HT₁ₑ | Kᵢ | 1.9 | [3] | |
| 5-HT₇ | Kᵢ | 0.03 | [3] | |
| D₂ | EC₅₀ (cAMP) | 10.44 | [4] | |
| Amphetamine | DAT | Kᵢ | ~0.03 | [11] |
| Cocaine | DAT | Kᵢ | 0.20 | [12] |
| DAT | IC₅₀ (Uptake) | 0.255 | [12] |
EC₅₀: Half maximal effective concentration. Kᵢ: Inhibitory constant.
Table 2: Preclinical Abuse Potential Studies in Rats
| Study Type | Compound | Key Finding | Reference |
| Self-Administration | This compound | Not self-administered by rats trained to self-administer amphetamine, cocaine, or heroin. | [1][2] |
| Amphetamine | Reliably self-administered; ED₅₀ value for self-administration is approximately 0.145 mg/kg/injection. | [13] | |
| Drug Discrimination | This compound | Subjective qualities were distinct from those produced by amphetamine. | [1][2] |
| Amphetamine/Cocaine | Amphetamine fully substitutes for the discriminative stimulus effects of cocaine. | [14][15] | |
| Reinstatement | This compound | Dose-dependently reduced cue-reinstated cocaine-seeking behavior. | [1][3] |
Experimental Protocols
Standardized preclinical models are crucial for assessing the abuse liability of novel compounds. The following are outlines of the methodologies used in the studies cited.
Intravenous Self-Administration in Rats
This model assesses the reinforcing effects of a drug, a key indicator of abuse potential.
-
Apparatus : Rats are housed in operant conditioning chambers equipped with two levers (one "active," one "inactive"), a drug infusion pump, and stimulus lights.[16]
-
Surgery : A catheter is surgically implanted into the jugular vein of each rat to allow for intravenous drug delivery.
-
Acquisition Phase : Rats are placed in the chambers and learn to press the active lever to receive an infusion of a known drug of abuse (e.g., amphetamine or cocaine). Each active lever press is paired with a stimulus cue (e.g., a light).[17]
-
Substitution Phase : Once a stable response is established, saline is substituted for the drug. When responding decreases (extinction), the test compound (e.g., this compound) is made available. An increase in active lever pressing for the test compound indicates reinforcing properties.
-
Data Collection : The primary measure is the number of infusions self-administered per session. A significant preference for the active lever and a higher number of infusions compared to vehicle control suggests abuse potential.
Caption: Workflow for the intravenous self-administration assay.
Drug Discrimination in Rats
This assay evaluates the interoceptive (subjective) effects of a drug by determining if it feels like a known drug of abuse to the animal.
-
Apparatus : A two-lever operant chamber is used. Food or another reinforcer is provided for correct responses.[14]
-
Training Phase : Rats are trained to press one lever after receiving an injection of a known drug of abuse (e.g., amphetamine) and the other lever after receiving a vehicle (saline) injection to receive a reward. This establishes the drug as a discriminative stimulus.
-
Test Phase : After training, the test compound (this compound) is administered at various doses. The rat's lever choice indicates whether the subjective effects of the test compound are similar to the training drug.
-
Data Collection : The primary endpoint is the percentage of responses on the drug-appropriate lever. Full substitution (>80% on the drug-appropriate lever) suggests similar subjective effects and a comparable potential for abuse. Partial or no substitution indicates dissimilar subjective effects.
Caption: Workflow for the drug discrimination assay.
Conclusion
The available preclinical data indicate a clear distinction between the abuse potential of this compound and that of traditional stimulants. This compound's unique TAAR1 and 5-HT1A agonist mechanism does not produce reinforcing or subjective effects similar to stimulants in established animal models of abuse liability.[1][2] Furthermore, its ability to reduce cocaine-seeking behavior suggests it may have therapeutic potential in substance use disorders.[3] In contrast, stimulants, through their direct and potent actions on the dopamine transporter, consistently demonstrate high abuse liability in these same models. These findings underscore the low abuse potential of this compound and highlight its novel pharmacological profile.
References
- 1. This compound, a novel TAAR1 agonist with 5-HT1A agonist activity, lacks abuse liability and attenuates cocaine cue-induced relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Therapeutic Potential of this compound as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders [mdpi.com]
- 5. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.healio.com [journals.healio.com]
- 10. Impulsivity, Stimulant Abuse, and Dopamine Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine-induced reverse transport of dopamine does not require cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral interaction between cocaine and caffeine: a drug discrimination analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amphetamine Self-Administration and Dopamine Function: Assessment of Gene x Environment Interactions in Lewis and Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amphetamine Self-Administration and Its Extinction Alter the 5-HT1B Receptor Protein Levels in Designated Structures of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of Ulotaront's binding affinity for TAAR1 and 5-HT1A receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ulotaront's binding affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor, benchmarked against other relevant compounds. The data presented is collated from independent studies to offer a comprehensive overview for research and drug development purposes.
Comparative Binding Affinity of this compound
This compound, a novel psychotropic agent, demonstrates significant agonist activity at both TAAR1 and 5-HT1A receptors.[1][2] This dual agonism is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki) of this compound and a comparator, the TAAR1 agonist ralmitaront.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | TAAR1 | 38 | [3] |
| 5-HT1A | 280 | [1] | |
| Ralmitaront | TAAR1 | Lower efficacy than this compound | [4] |
| 5-HT1A | No detectable activity | [4] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound for TAAR1 and 5-HT1A receptors is determined using competitive radioligand binding assays. Below are detailed methodologies representative of those used in the validation studies.
TAAR1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human TAAR1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human TAAR1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
-
Competitive Radioligand Binding Assay:
-
Membrane homogenates are incubated with a specific radioligand for TAAR1, such as [³H]-EPPTB, at a concentration near its Kd value.
-
Increasing concentrations of unlabeled this compound (competitor) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.
-
The reaction is incubated to allow for binding equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells or HEK293 cells stably expressing the human 5-HT1A receptor are cultured under standard conditions.
-
Membrane preparation follows a similar protocol to the TAAR1 assay, involving cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
-
Competitive Radioligand Binding Assay:
-
Cell membranes are incubated with a specific radioligand for the 5-HT1A receptor, such as [³H]-8-OH-DPAT, at a concentration around its Kd.
-
A range of concentrations of unlabeled this compound is added to the incubation mixture.
-
Non-specific binding is determined using a saturating concentration of a known 5-HT1A ligand (e.g., serotonin or WAY-100635).
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid vacuum filtration.
-
Filters are washed with cold assay buffer.
-
Radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
IC50 values are determined from the competition curves.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow and the signaling pathways of the TAAR1 and 5-HT1A receptors.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified TAAR1 signaling cascade.
References
- 1. This compound: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a TAAR1/5-HT1A agonist in clinical development for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of this compound (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
Ulotaront: A Preclinical Comparative Analysis of a Novel TAAR1 Agonist for Psychosis
A systematic review and meta-analysis of preclinical data positions ulotaront, a novel trace amine-associated receptor 1 (TAAR1) and serotonin 1A (5-HT1A) receptor agonist, as a distinct potential therapeutic for psychotic disorders. This guide provides a comprehensive comparison of this compound's preclinical profile with established atypical antipsychotics—risperidone, aripiprazole, olanzapine, and amisulpride—supported by quantitative data, detailed experimental methodologies, and visual pathway and workflow diagrams.
This compound's unique mechanism of action, which does not primarily rely on direct dopamine D2 receptor antagonism, distinguishes it from current antipsychotic medications.[1][2] Preclinical evidence suggests that its antipsychotic-like effects are mediated through the synergistic activation of TAAR1 and 5-HT1A receptors, which in turn modulates dopaminergic and glutamatergic neurotransmission.[1][3] This novel approach holds the promise of an improved side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances commonly associated with D2 receptor blockade.
Comparative Quantitative Analysis: Receptor Binding and Functional Activity
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50/IC50 and Emax) of this compound and comparator antipsychotics. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of this compound and Comparator Antipsychotics
| Receptor | This compound | Risperidone | Aripiprazole | Olanzapine | Amisulpride |
| TAAR1 | 0.14 (EC50) | - | - | - | - |
| Dopamine D2 | >10,000 | 3.13[4] | 0.34[3] | 11[5] | 2.8[6] |
| Dopamine D3 | - | - | - | - | 3.2[6] |
| Serotonin 5-HT1A | 280 | 420 | 1.65[7] | - | - |
| Serotonin 5-HT2A | >10,000 | 0.16[4] | 22.4[8] | 7.3[9] | - |
| Serotonin 5-HT2C | - | 50 | 428[8] | - | - |
| Serotonin 5-HT7 | 30 | - | - | - | 47 (aramisulpride)[10] |
| Adrenergic α1 | - | 0.8[4] | 25.7[8] | - | - |
| Adrenergic α2 | - | 7.54[4] | 103[8] | - | - |
| Histamine H1 | - | 2.23[4] | 25.1[8] | 30[9] | - |
| Muscarinic M1 | - | >10,000 | >1000 | 1.9[5] | - |
Table 2: Functional Activity of this compound and Comparator Antipsychotics
| Drug | Receptor | Assay Type | Parameter | Value | Functional Effect |
| This compound | TAAR1 | cAMP | EC50 | 140 nM | Full Agonist (Emax: 101%) |
| 5-HT1A | cAMP | EC50 | 2300 nM | Partial Agonist (Emax: 75%) | |
| Risperidone | Dopamine D2 | Various | IC50 | 0.89 nM | Antagonist |
| 5-HT2A | Phosphatidic Acid Formation | IC50 | 0.5 nM | Antagonist | |
| Aripiprazole | Dopamine D2 | cAMP | - | 25-90% of Dopamine | Partial Agonist |
| 5-HT1A | [35S]GTPγS | EC50 | 45 nM | Partial Agonist | |
| Olanzapine | Dopamine D2 | In vivo DOPAC increase | ED200 | 0.8 mg/kg | Antagonist |
| 5-HT2A | In vivo PI Hydrolysis | ID50 | 0.1 mg/kg | Antagonist | |
| Amisulpride | Dopamine D2 | Various | - | - | Antagonist |
Key Experimental Methodologies
Detailed protocols for the key preclinical assays used to characterize this compound and comparator drugs are provided below.
In Vitro Assays
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like CHO or HEK293, or from specific brain regions).
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test compound (e.g., this compound, risperidone) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. TAAR1 Functional Assay (cAMP Accumulation)
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the TAAR1 receptor.
-
Materials:
-
HEK293 cells stably expressing human TAAR1.
-
cAMP detection kit (e.g., using HTRF, BRET, or ELISA).
-
Test compound (e.g., this compound).
-
Reference agonist (e.g., β-phenylethylamine).
-
Assay buffer.
-
Microplate reader.
-
-
Procedure:
-
Plate the HEK-hTAAR1 cells in a microplate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified period to allow for receptor activation and subsequent cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal response) for agonists and the Emax (maximal effect). For antagonists, the IC50 (concentration for 50% inhibition of an agonist response) is determined.[11][12][13]
-
In Vivo Behavioral Assays
1. Phencyclidine (PCP)-Induced Hyperactivity in Rats
-
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist PCP, a model for psychosis-like symptoms.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity (e.g., distance traveled, rearing).
-
Procedure:
-
Acclimate the rats to the testing room and the open-field arenas.
-
Administer the test compound (e.g., this compound) or vehicle at a specified time before the PCP challenge.
-
Administer PCP (typically 2.5-5 mg/kg, intraperitoneally) or saline.[14][15][16]
-
Immediately place the rats in the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).[14][15][16]
-
Analyze the data to compare the locomotor activity of the different treatment groups. A significant reduction in PCP-induced hyperactivity by the test compound suggests potential antipsychotic efficacy.
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To evaluate the sensorimotor gating function, which is often deficient in schizophrenia, by measuring the ability of a weak prestimulus (prepulse) to inhibit the startle response to a strong auditory stimulus.
-
Animals: Mice or rats.
-
Apparatus: Startle chambers equipped with a load cell platform to measure the startle response, a speaker to deliver auditory stimuli, and a ventilation fan to provide background noise.
-
Procedure:
-
Place the animal in the startle chamber and allow for an acclimation period with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.
-
Prepulse-pulse trials: The strong stimulus is preceded by a weak, non-startling prepulse (e.g., 70-85 dB).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].
-
An increase in %PPI by a test compound in a model of PPI disruption (e.g., induced by a psychotomimetic drug) suggests a potential to improve sensorimotor gating deficits.
-
Visualizing Mechanisms and Workflows
To further elucidate the preclinical profile of this compound, the following diagrams visualize its signaling pathway, a typical experimental workflow, and a comparative logic of receptor interactions.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for a preclinical behavioral assay.
Caption: Logical comparison of receptor binding profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ulotaront: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for ulotaront necessitates adherence to general best practices for investigational pharmaceutical waste disposal. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound in compliance with environmental regulations.
As an investigational compound, a publicly available, official Safety Data Sheet (SDS) detailing specific disposal procedures for this compound is not readily accessible. Commercial suppliers of this compound for research purposes may provide an SDS upon purchase.[1][2][3][4] In the absence of manufacturer-specific instructions, laboratory personnel must rely on established guidelines for the disposal of pharmaceutical and chemical waste, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7]
The cornerstone of proper disposal is a thorough hazardous waste determination. This process ascertains whether the chemical waste exhibits characteristics that would classify it as hazardous, dictating the required handling, segregation, and disposal pathway.
Step-by-Step Disposal Protocol for this compound
This protocol outlines a standard procedure for the disposal of this compound, treating it as an investigational drug with unknown hazardous characteristics until a formal assessment is completed.
-
Hazardous Waste Determination: The first critical step is to determine if this compound waste is considered hazardous under RCRA. This assessment should be conducted by trained environmental health and safety (EHS) personnel. The evaluation is based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[8][9][10]
-
Segregation of Waste:
-
Hazardous Waste: If this compound is determined to be a hazardous waste, it must be segregated from all other waste streams. It should be collected in a designated, properly labeled hazardous waste container.
-
Non-Hazardous Waste: If this compound is deemed non-hazardous, it can be disposed of as non-hazardous pharmaceutical waste. This typically involves placing it in a designated container for incineration.[5] It is crucial not to dispose of any pharmaceutical waste, including this compound, down the drain.[7][11]
-
-
Containerization and Labeling:
-
Select a container that is compatible with the chemical properties of this compound.[12]
-
All waste containers must be clearly labeled. For hazardous waste, a "HAZARDOUS WASTE" label is mandatory.[12] The label should include the chemical name ("this compound" or "SEP-363856"), the name of the principal investigator, the location, and contact information.[12]
-
-
Storage:
-
Waste containers should be kept closed except when adding waste.
-
Store waste in a designated Satellite Accumulation Area (SAA) that is regularly inspected.[12]
-
-
Arrange for Professional Disposal:
-
Engage your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for the pickup, transportation, and final disposal of the this compound waste.[5][13]
-
The standard and required method of disposal for pharmaceutical waste, whether hazardous or non-hazardous, is incineration at a permitted facility.[5][7][14]
-
-
Documentation:
-
Maintain meticulous records of the entire disposal process, from hazardous waste determination to the final certificate of destruction provided by the waste vendor.[5] These records are essential for regulatory compliance.
-
Data Presentation: RCRA Hazardous Waste Characteristics
To aid in the hazardous waste determination for this compound, the following table summarizes the four characteristics defined by the EPA. An evaluation against these criteria is mandatory.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Wastes that can easily catch fire. This includes liquids with a flash point below 140°F, certain solids that can spontaneously combust, ignitable compressed gases, and oxidizers.[8][10][15] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5. Also includes liquids that can corrode steel at a specified rate.[8][10][16] | D002 |
| Reactivity | Wastes that are unstable under normal conditions and can cause explosions, violent reactions, or generate toxic gases.[8][10][15] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste leaches specific toxic constituents above regulatory limits.[15] | D004 - D043 |
Experimental Protocols
As no experimental protocols for the disposal of this compound are publicly available, the protocol provided in this document is based on the synthesis of general guidelines for investigational drug disposal.[5][12][13][14][17]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. amienvironmental.com [amienvironmental.com]
- 10. Listed and Characteristic Wastes - New Pig [newpig.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. stanfordhealthcare.org [stanfordhealthcare.org]
- 14. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
- 17. healthcare.uiowa.edu [healthcare.uiowa.edu]
Personal protective equipment for handling Ulotaront
Disclaimer: A specific Safety Data Sheet (SDS) for Ulotaront was not publicly available at the time of this document's creation. The following guidance is based on general laboratory safety principles for handling new chemical entities and information from publicly available product data sheets. Researchers should always consult the official SDS provided by the supplier before handling this compound and adhere to their institution's safety protocols.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound (also known as SEP-363856). This compound is a TAAR1/5-HT1A agonist with high solubility and permeability.[1] While clinical studies in patients suggest a benign safety profile at therapeutic doses, handling the pure compound in a laboratory setting requires adherence to standard safety protocols to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A clean, buttoned lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a well-ventilated laboratory. A chemical fume hood is recommended when weighing the powder or preparing stock solutions to minimize inhalation risk.
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of the powder.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Store at -80°C for up to 3 months or at -20°C for up to 2 weeks.[1]
Experimental Protocols: Stock Solution Preparation
This compound is soluble in both DMSO and water.[1] The following table, derived from supplier data, provides volumes for preparing stock solutions of this compound HCl (Molecular Weight: 219.73 g/mol ).[1]
| Desired Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg |
| 1 mM | 4.55 mL | 22.76 mL | 45.51 mL |
| 5 mM | 0.91 mL | 4.55 mL | 9.10 mL |
| 10 mM | 0.46 mL | 2.28 mL | 4.55 mL |
| 50 mM | 0.09 mL | 0.46 mL | 0.91 mL |
Disposal Plan
Unused this compound and contaminated disposable labware should be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed container for chemical waste.
-
Liquid Waste: Aqueous solutions of this compound may be suitable for drain disposal if they are within the neutral pH range (typically 5.5 to 9.5) and do not contain other hazardous materials.[2] However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[2][3][4] Never pour solutions containing organic solvents (like DMSO) down the drain. These should be collected as chemical waste.
-
Empty Containers: Empty containers should be thoroughly rinsed before being discarded in the regular trash. The rinsate should be collected as chemical waste.
This compound Handling Workflow
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
